molecular formula C11H20O4 B057954 Diethyl diethylmalonate CAS No. 77-25-8

Diethyl diethylmalonate

Cat. No.: B057954
CAS No.: 77-25-8
M. Wt: 216.27 g/mol
InChI Key: ZKBBUZRGPULIRN-UHFFFAOYSA-N
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Description

Diethyl diethylmalonate is a versatile and highly valuable diester derivative of malonic acid, serving as a fundamental building block in advanced organic synthesis. Its primary research utility lies in its role as a precursor for the synthesis of complex molecules via classical malonic ester synthesis. This reaction sequence allows for the alkylation of the activated methylene group, followed by hydrolysis and decarboxylation, to produce a variety of substituted acetic acid derivatives and other carboxylic acids. This mechanism is pivotal for constructing carbon-carbon bonds and introducing specific alkyl chains into molecular frameworks, making it indispensable in medicinal chemistry for the development of active pharmaceutical ingredients (APIs), heterocyclic compounds, and fine chemicals.

Properties

IUPAC Name

diethyl 2,2-diethylpropanedioate
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InChI

InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3
Source PubChem
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InChI Key

ZKBBUZRGPULIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0058807
Record name Propanedioic acid, diethyl-, diethyl ester
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Molecular Weight

216.27 g/mol
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CAS No.

77-25-8
Record name Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester
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Record name Diethyl diethylmalonate
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Record name Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester
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Foundational & Exploratory

Diethyl Diethylmalonate (CAS 77-25-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl diethylmalonate (CAS 77-25-8) is a disubstituted derivative of diethyl malonate, a versatile reagent in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary application in the synthesis of barbiturates, particularly barbital (B3395916). Spectroscopic data and safety information are also presented. The document is intended to be a comprehensive resource for chemists and pharmacologists working with this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, fruity odor. It is a key intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 77-25-8[1]
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Appearance Colorless liquid[3]
Density 0.99 g/mL at 25 °C[4]
Boiling Point 228-230 °C[4]
Refractive Index n20/D 1.423[4]
Flash Point 94 °C (201 °F)[4]
Solubility Insoluble in water; soluble in organic solvents.[5]

Synthesis of this compound

The synthesis of this compound is a classic example of the malonic ester synthesis, involving the sequential alkylation of diethyl malonate.[6] The process utilizes a strong base to deprotonate the acidic α-carbon of diethyl malonate, followed by nucleophilic attack on an ethyl halide. This process is repeated to introduce the second ethyl group.

Experimental Protocol: Synthesis of this compound

This protocol describes the dialkylation of diethyl malonate to yield this compound.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Ethyl iodide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (28.8 g) in absolute ethanol (380 mL) in two portions. This reaction is exothermic and should be carried out with caution.

  • First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (100 g). Subsequently, add ethyl iodide (97.5 g) dropwise through the dropping funnel. The reaction mixture is then heated to reflux.

  • Second Alkylation: After the first alkylation is complete (indicated by a neutral pH), the second portion of sodium (14.4 g) is dissolved in the remaining absolute ethanol (190 mL) and added to the reaction mixture. Following this, an equivalent amount of ethyl iodide (97.5 g) is slowly added. The mixture is then refluxed overnight.[6]

  • Work-up: After the reaction is complete, the ethanol is removed by distillation. The residue is then treated with water and extracted with diethyl ether.[6]

  • Purification: The ethereal layer is separated, dried over anhydrous sodium sulfate, and the ether is removed under reduced pressure. The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 220-222 °C.[6]

Diagram 1: Synthesis of this compound Workflow

G Workflow for the Synthesis of this compound cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Purification A Diethyl Malonate D Diethyl Ethylmalonate A->D 1. B Sodium Ethoxide B->D 2. C Ethyl Iodide C->D 3. G This compound D->G 1. E Sodium Ethoxide E->G 2. F Ethyl Iodide F->G 3. H Crude Product G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the Synthesis of this compound.

Application in the Synthesis of Barbital

A primary and historically significant application of this compound is in the synthesis of the barbiturate (B1230296) drug, barbital.[7] This involves a condensation reaction with urea (B33335) in the presence of a strong base.

Experimental Protocol: Synthesis of Barbital

This protocol details the synthesis of barbital from this compound and urea.

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • Reaction Setup: Dissolve sodium (16 g) in absolute ethanol (300 g) in a suitable reaction vessel. After cooling to room temperature, add this compound (50 g).[8]

  • Condensation: Add pulverized and dried urea (20 g) to the mixture and warm gently to dissolve. The reaction mixture is then heated in an autoclave at 108 °C for 5 hours.[8]

  • Isolation of the Sodium Salt: The precipitated sodium salt of barbital is collected by filtration and washed with ethanol.[8]

  • Formation of Barbital: The sodium salt is dissolved in water, and barbital is precipitated by the addition of concentrated hydrochloric acid.[8]

  • Purification: The crude barbital is purified by recrystallization from water to yield the final product.[8]

Diagram 2: Synthetic Pathway to Barbital

G Synthetic Pathway from this compound to Barbital A This compound D Barbital A->D Condensation B Urea B->D C Sodium Ethoxide C->D Base

Caption: Synthetic Pathway to Barbital.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

SpectrumKey Peaks/SignalsReference(s)
¹H NMR δ (ppm): 0.82 (t, 6H), 1.25 (t, 6H), 1.92 (q, 4H), 4.18 (q, 4H)[9]
IR (cm⁻¹) ~2970 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch)[3][10]
Mass Spec (m/z) 216 (M+), 188, 171, 143, 115, 69, 29[1]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation.[1] Use in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from sources of ignition.

Mechanism of Action of Barbital (A Downstream Product)

While this compound itself does not have a direct pharmacological role in signaling pathways, its derivative, barbital, is a central nervous system depressant. Barbital enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAa receptor, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuron, inhibiting the firing of new action potentials and resulting in sedative and hypnotic effects.

Diagram 3: Barbital's Mechanism of Action

G Mechanism of Action of Barbital on the GABAa Receptor A Barbital B GABAa Receptor A->B Binds to C Increased Chloride Ion Influx B->C Enhances GABA effect D Neuronal Hyperpolarization C->D E CNS Depression D->E

Caption: Barbital's Mechanism of Action on the GABAa Receptor.

Conclusion

This compound is a valuable chemical intermediate with well-established synthetic utility, particularly in the production of barbiturates. This guide has provided a detailed overview of its properties, synthesis, and applications, along with relevant experimental protocols and safety information, to support its use in research and development.

References

Diethyl diethylmalonate structural formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, properties, and key applications of diethyl diethylmalonate. It is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Identification

This compound, also known as diethyl 2,2-diethylpropanedioate, is a diester of diethylmalonic acid.[1] Its chemical structure is characterized by a central carbon atom to which two ethyl groups and two carboxyethyl groups are attached.

dot graph Diethyl_diethylmalonate_Structure { node [shape=plaintext, fontname="Arial", fontsize=12]; C1 [label="C"]; C2 [label="CH2", pos="1.5,0.75!"]; C3 [label="CH3", pos="2.5,0.75!"]; C4 [label="CH2", pos="1.5,-0.75!"]; C5 [label="CH3", pos="2.5,-0.75!"]; C6 [label="C", pos="-1.5,0.75!"]; O1 [label="O", pos="-2.5,0.75!"]; C7 [label="CH2", pos="-3.5,0.75!"]; C8 [label="CH3", pos="-4.5,0.75!"]; O2 [label="O", pos="-1.5,1.75!"]; C9 [label="C", pos="-1.5,-0.75!"]; O3 [label="O", pos="-2.5,-0.75!"]; C10 [label="CH2", pos="-3.5,-0.75!"]; C11 [label="CH3", pos="-4.5,-0.75!"]; O4 [label="O", pos="-1.5,-1.75!"];

C1 -- C2; C2 -- C3; C1 -- C4; C4 -- C5; C1 -- C6; C6 -- O1; O1 -- C7; C7 -- C8; C6 -- O2 [style=double]; C1 -- C9; C9 -- O3; O3 -- C10; C10 -- C11; C9 -- O4 [style=double]; } caption: "Chemical Structure of this compound"

Table 1: Chemical Identification

IdentifierValue
IUPAC Name diethyl 2,2-diethylpropanedioate[1]
CAS Number 77-25-8[1]
Molecular Formula C11H20O4[1]
Molecular Weight 216.27 g/mol [1]
InChI InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3[1]
SMILES CCC(CC)(C(=O)OCC)C(=O)OCC[1]

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Colorless liquid[2]
Boiling Point 228-230 °C (lit.)[3]
Density 0.99 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.423 (lit.)[3]
Flash Point 94 °C / 201.2 °F[2]
Solubility Soluble in chloroform (B151607) and methanol (B129727) (sparingly).[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Table 3: Spectroscopic Data

TechniqueKey Features
¹H NMR Spectra available, typically showing signals for the ethyl groups (triplets and quartets).[1][2]
¹³C NMR Spectra available, showing characteristic peaks for the carbonyl, quaternary, methylene, and methyl carbons.[1][5]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, showing a strong absorption band for the C=O stretching of the ester groups.[1][6]
Mass Spectrometry (MS) GC-MS data is available, with characteristic fragmentation patterns.[1][7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dialkylation of diethyl malonate. The following is a representative protocol.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethyl bromide (or ethyl iodide)

  • Absolute ethanol (B145695)

  • Hydrochloric acid (for workup)

  • Ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser and a dropping funnel.

  • Diethyl malonate is added dropwise to the stirred, hot sodium ethoxide solution.

  • Ethyl bromide is then added dropwise to the reaction mixture, maintaining a gentle reflux. The addition is continued until the reaction is complete (typically monitored by TLC).

  • After the reaction is complete, the excess ethanol is removed by distillation.

  • The residue is treated with water and the product is extracted with ether.

  • The ethereal layer is washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated.

  • The crude this compound is then purified by vacuum distillation.

Synthesis of Barbital (B3395916) from this compound

This compound is a key intermediate in the synthesis of the barbiturate (B1230296) drug, barbital.[3]

Barbital_Synthesis DEDM This compound Reaction Condensation/ Cyclization DEDM->Reaction Urea (B33335) Urea Urea->Reaction NaOEt Sodium Ethoxide (Base Catalyst) NaOEt->Reaction in Ethanol Barbital Barbital Reaction->Barbital

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add this compound, followed by a solution of dry urea in hot absolute ethanol.[8]

  • Shake the mixture well and reflux for several hours (e.g., 7 hours) in an oil bath heated to approximately 110 °C. A white solid, the sodium salt of barbital, will precipitate.[8]

  • After the reaction is complete, add hot water to dissolve the precipitate.[8]

  • Acidify the solution with concentrated hydrochloric acid with stirring until the solution is acidic.[8]

  • Cool the resulting clear solution in an ice bath to crystallize the barbituric acid.

  • Collect the white product by filtration, wash with cold water, and dry.

  • The crude barbital can be further purified by recrystallization from ethanol.

Safety and Handling

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[9] It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a tightly closed container in a dry and cool place.

Applications in Research and Drug Development

The primary application of this compound in drug development is as a precursor in the synthesis of barbiturates, such as barbital.[3] The two ethyl groups on the alpha-carbon are incorporated as the C-5 substituents in the barbiturate ring system, which are crucial for their sedative and hypnotic activities. Beyond this, its structural motif makes it a versatile building block in organic synthesis for the introduction of a gem-diethyl group.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diethylmalonate (CAS No. 77-25-8) is a diester of diethylmalonic acid with the molecular formula C₁₁H₂₀O₄.[1][2] It serves as a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its structural and chemical properties is essential for its application in research and development. This guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and visualizations of analytical workflows and fragmentation pathways are presented to facilitate its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.19Quartet4H-O-CH₂ -CH₃ (Ester)
~1.90Quartet4H-C-(CH₂ -CH₃)₂
~1.25Triplet6H-O-CH₂-CH₃ (Ester)
~0.82Triplet6H-C-(CH₂-CH₃ )₂

Table 2: ¹³C NMR Spectroscopic Data for this compound [3]

Chemical Shift (δ, ppm)Assignment
~171.6C =O (Ester Carbonyl)
~61.0-O-CH₂ -CH₃ (Ester Methylene)
~57.5-C -(CH₂-CH₃)₂ (Quaternary Carbon)
~29.7-C-(CH₂ -CH₃)₂
~14.1-O-CH₂-CH₃ (Ester Methyl)
~8.7-C-(CH₂-CH₃ )₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound [2][4]

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2880StrongC-H Stretch (Alkyl)
~1735StrongC=O Stretch (Ester)
1250 - 1150StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of its molecular weight and structural features. The molecular weight of this compound is 216.27 g/mol .[1][2]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound [1]

m/zRelative Intensity (%)Possible Fragment Assignment
216Low[M]⁺˙ (Molecular Ion)
18846.16[M - C₂H₄]⁺˙ (McLafferty Rearrangement)
171Moderate[M - OC₂H₅]⁺
143Moderate[M - COOC₂H₅]⁺
11530.85[M - COOC₂H₅ - C₂H₄]⁺
6934.46[C₅H₉]⁺
2999.99[C₂H₅]⁺ (Base Peak)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Optimize the magnetic field homogeneity by shimming.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 512 or more scans depending on concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

FTIR Spectroscopy Protocol (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal, ensuring it is fully covered.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (GC-MS, EI Method)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS Setup:

    • Injector: Set to a temperature of ~250°C.

    • GC Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • MS Interface: Set the transfer line temperature to ~280°C.

  • Acquisition:

    • Inject 1 µL of the sample solution into the GC.

    • The mass spectrometer is operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV.

    • Scan a mass range of m/z 25 to 300.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and characteristic fragment ions.

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the analytical workflow and molecular fragmentation.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Data Acquisition cluster_interp Step 3: Interpretation Sample Sample: this compound Prep Sample Preparation (Dissolve in Solvent/Neat) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (GC-MS EI) Prep->MS Data Spectroscopic Data (Spectra, Peaks, m/z) NMR->Data IR->Data MS->Data Structure Structural Elucidation & Confirmation Data->Structure Fragmentation_Pathway M C₁₁H₂₀O₄⁺˙ (this compound) m/z = 216 F188 [M - C₂H₄]⁺˙ m/z = 188 M->F188 - C₂H₄ F171 [M - OC₂H₅]⁺ m/z = 171 M->F171 - •OC₂H₅ F143 [M - COOC₂H₅]⁺ m/z = 143 M->F143 - •COOC₂H₅ F29 [C₂H₅]⁺ m/z = 29 M->F29 Fragmentation F171->F143 - C₂H₄ F115 [C₆H₉O₂]⁺ m/z = 115 F143->F115 - C₂H₄

References

Synthesis of Diethyl Diethylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the synthesis of diethyl diethylmalonate (diethyl 2,2-diethylpropanedioate), a key intermediate in the production of pharmaceuticals such as barbiturates.[1] The document details the underlying chemical mechanism, provides a comprehensive experimental protocol, and presents quantitative data relevant to the synthesis for researchers, scientists, and professionals in drug development.

Introduction

Diethyl malonate is a versatile C3-biselectrophile and a cornerstone in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility stems from the high acidity of the α-hydrogens (pKa ≈ 13) located on the methylene (B1212753) group flanked by two electron-withdrawing ester functionalities.[1] This acidity allows for easy deprotonation to form a resonance-stabilized enolate, which can then act as a nucleophile in subsequent reactions.

The synthesis of this compound is a classic example of the malonic ester synthesis, involving a sequential double alkylation of diethyl malonate. This process is of significant interest in medicinal chemistry, notably for the synthesis of compounds like barbital. This guide outlines the mechanism and practical execution of this synthesis.

Reaction Mechanism

The synthesis of this compound proceeds via a sequential nucleophilic substitution (SN2) mechanism. The process involves two distinct alkylation steps, both requiring the formation of a nucleophilic enolate intermediate.

Step 1: Formation of the First Enolate A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate diethyl malonate at the α-carbon. It is crucial to use an alkoxide base corresponding to the ester's alcohol (ethanol in this case) to prevent transesterification side reactions.[2] This acid-base reaction yields a resonance-stabilized enolate ion.

Step 2: First Alkylation (Monoalkylation) The generated enolate ion acts as a potent nucleophile and attacks an electrophilic alkyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction. This forms diethyl ethylmalonate.

Step 3: Formation of the Second Enolate The mono-alkylated product, diethyl ethylmalonate, still possesses one acidic α-hydrogen. A second equivalent of sodium ethoxide is introduced to deprotonate the mono-substituted ester, forming a new enolate.

Step 4: Second Alkylation (Dialkylation) This second enolate attacks another molecule of the ethyl halide to yield the final product, this compound. To drive the reaction to completion and maximize the yield of the dialkylated product, a stoichiometric excess of the base and alkylating agent is typically employed.[3]

The entire mechanistic workflow is depicted below.

SynthesisMechanism DEM Diethyl Malonate p1 DEM->p1 Enolate1 Enolate Ion (1) p2 Enolate1->p2 DEM_Et Diethyl Ethylmalonate p3 DEM_Et->p3 Enolate2 Enolate Ion (2) p4 Enolate2->p4 DEDEM This compound Base1 + NaOEt (1 eq.) Base1->p1 Alkyl1 + Et-I (1 eq.) Alkyl1->p2 Base2 + NaOEt (1 eq.) Base2->p3 Alkyl2 + Et-I (1 eq.) Alkyl2->p4 p1->Enolate1 p2->DEM_Et p3->Enolate2 p4->DEDEM

Caption: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The yield of this compound is highly dependent on reaction conditions, particularly the exclusion of water, stoichiometry of reagents, and reaction time. The following table summarizes key quantitative data from cited experimental protocols.

ParameterValueNotesReference(s)
Starting Material Diethyl Malonate-[4]
Base Sodium Ethoxide (NaOEt)Prepared in situ from sodium metal and absolute ethanol (B145695).[4]
Alkylating Agent Ethyl Iodide (EtI)Ethyl bromide can also be used.[4]
Stoichiometry 2.5 eq. NaOEt, 2.5 eq. EtIA >2:1 ratio of base/alkylating agent to malonate favors dialkylation.[3]
Reaction Time Overnight (approx. 12-16 hours)Heated to boiling/reflux until the mixture is neutral.[4]
Reported Yield 75% - 83%Yields vary based on the purity of reagents and adherence to anhydrous conditions.[1][4]
Boiling Point 220-222 °CAt atmospheric pressure.[4]

Experimental Protocol

This section details a representative laboratory procedure for the synthesis of this compound.

4.1. Critical Safety and Handling Precautions

  • Anhydrous Conditions: All reagents and glassware must be thoroughly dried before use. The presence of water can hydrolyze the ester and consume the ethoxide base, drastically reducing the yield. The reaction should be protected from atmospheric moisture using drying tubes (e.g., CaCl₂).[4]

  • Sodium Metal: Sodium is highly reactive with water and alcohols. It should be handled with care under an inert liquid (like mineral oil) and added to the alcohol in small portions to control the exothermic reaction.

  • Ethyl Iodide: This is a toxic and volatile reagent. All manipulations should be performed in a well-ventilated fume hood.

4.2. Reagents and Equipment

  • Reagents:

    • Diethyl malonate (100 g, 0.624 mol)

    • Sodium metal (28.8 g, 1.25 mol)

    • Absolute ethanol (380 mL)

    • Ethyl iodide (195 g, 1.25 mol)

    • Diethyl ether

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Equipment:

    • 1 L three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser with a calcium chloride drying tube

    • Dropping funnel

    • Heating mantle

    • Apparatus for distillation

4.3. Step-by-Step Procedure

The synthesis is conducted in two sequential alkylation stages within the same reaction vessel.

Stage 1: Synthesis of Diethyl Ethylmalonate

  • In the three-necked flask, prepare a solution of sodium ethoxide by carefully adding half of the sodium metal (14.4 g) in small pieces to 190 mL of absolute ethanol. The flask should be equipped with a reflux condenser.

  • Once all the sodium has reacted and the solution has cooled slightly, add the diethyl malonate (100 g) with stirring.

  • Slowly add half of the ethyl iodide (97.5 g) through the dropping funnel.

  • Heat the mixture to boiling. Continue heating until the reaction mixture becomes neutral to pH indicator paper.

Stage 2: Synthesis of this compound

  • Prepare a second solution of sodium ethoxide by dissolving the remaining sodium (14.4 g) in the rest of the absolute ethanol (190 mL) in a separate flask.

  • After the first stage is complete, add the second batch of sodium ethoxide solution to the reaction mixture.

  • Slowly add the remaining ethyl iodide (97.5 g) to the flask.

  • Heat the mixture to a boil and maintain reflux overnight (12-16 hours) to ensure the completion of the second alkylation.

4.4. Work-up and Purification

  • After the overnight reflux, remove the excess ethanol via distillation.

  • Allow the residue to cool, then add water to dissolve the precipitated sodium iodide salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers (the initial product layer and the ether extracts) and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the ether solvent using a rotary evaporator.

  • Purify the final product by vacuum distillation, collecting the fraction that boils at 220-222 °C. The expected yield is approximately 112 g (83%).[4]

Conclusion

The dialkylation of diethyl malonate is a robust and well-established method for synthesizing this compound. Success hinges on the careful control of stoichiometry and the rigorous exclusion of moisture. By following the detailed protocol and understanding the underlying mechanism, researchers can reliably produce this valuable intermediate for applications in pharmaceutical development and broader organic synthesis.

References

Core Reactivity and Chemical Behavior of Diethyl Diethylmalonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and behavior of diethyl diethylmalonate (diethyl 2,2-diethylpropanedioate). As a dialkylated derivative of diethyl malonate, its reactivity is primarily centered on the transformations of its two ester functionalities, as it lacks the acidic α-hydrogen characteristic of its parent compound. This document details key reactions such as hydrolysis, reduction, and its critical role in the synthesis of heterocyclic compounds, notably barbiturates like barbital (B3395916). Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a colorless liquid and a key synthetic intermediate. Unlike diethyl malonate, the quaternary α-carbon in this compound precludes reactions involving enolate formation at this position, such as further alkylation or the classic malonic ester synthesis. Consequently, its chemical behavior is dominated by the reactivity of the ester groups. This guide explores the principal transformations of this compound, providing insights into its utility in the synthesis of more complex molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
IUPAC Name diethyl 2,2-diethylpropanedioate
CAS Number 77-25-8
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
Appearance Clear, colorless liquid/oil
Boiling Point 228-230 °C
Density 0.99 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.423

Core Reactivity and Key Transformations

The primary reactions of this compound involve nucleophilic attack at the electrophilic carbonyl carbons of the ester groups.

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive alkylation of diethyl malonate. This reaction proceeds via the formation of a carbanion at the α-carbon of diethyl malonate, followed by two successive nucleophilic substitution reactions with an ethyl halide.

Materials:

Procedure:

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a calcium chloride tube, dissolve 14.4 g of sodium in 190 mL of absolute ethanol.

  • First Alkylation: To the stirred sodium ethoxide solution, add 100 g of diethyl malonate. Then, slowly add 97.5 g of ethyl iodide through a dropping funnel. The mixture is heated to boiling.

  • Second Alkylation: Once the reaction mixture is neutral, a second portion of sodium ethoxide is prepared by dissolving 14.4 g of sodium in 190 mL of absolute ethanol. This solution is added to the reaction mixture, followed by the slow addition of another 97.5 g of ethyl iodide. The resulting mixture is boiled overnight.

  • Work-up: The ethanol is removed by evaporation. The residue is treated with diethyl ether and water. The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The ether is removed, and the crude product is purified by vacuum distillation, collecting the fraction boiling at 220-222 °C.

Quantitative Data:

  • Yield: 112 g (83%) of this compound.

Synthesis_of_Diethyl_Diethylmalonate DEM Diethyl Malonate Enolate1 Enolate of Diethyl Malonate DEM->Enolate1 + NaOEt NaOEt1 Sodium Ethoxide (1st eq.) EtI1 Ethyl Iodide (1st eq.) NaOEt2 Sodium Ethoxide (2nd eq.) EtI2 Ethyl Iodide (2nd eq.) Monoalkylated Diethyl Ethylmalonate Enolate1->Monoalkylated + EtI Enolate2 Enolate of Diethyl Ethylmalonate Monoalkylated->Enolate2 + NaOEt DEDEM This compound Enolate2->DEDEM + EtI

Synthesis of this compound.
Hydrolysis and Saponification

The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 2,2-diethylmalonic acid. Basic hydrolysis (saponification) is typically more facile. However, substituted malonic acids can be susceptible to decarboxylation upon heating, which would lead to the formation of 2-ethylbutanoic acid.

Materials:

  • This compound

  • Aqueous sodium hydroxide (B78521) (e.g., 10-20% solution) or potassium hydroxide

  • Ethanol (as a co-solvent, optional)

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Saponification: this compound is refluxed with an excess of aqueous or alcoholic sodium hydroxide solution until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and any organic solvent is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • Acidification: The aqueous layer is cooled in an ice bath and carefully acidified with cold hydrochloric acid to precipitate the 2,2-diethylmalonic acid.

  • Isolation: The precipitated dicarboxylic acid is collected by filtration, washed with cold water, and dried.

Quantitative Data:

Reduction

The ester functionalities of this compound can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction produces 2,2-diethyl-1,3-propanediol, a useful diol intermediate.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Aqueous acid (for work-up, e.g., dilute H₂SO₄)

  • Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: A solution of this compound in an anhydrous ether is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be refluxed to ensure completion.

  • Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water. The resulting granular precipitate of aluminum salts is removed by filtration.

  • Isolation: The organic filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2-diethyl-1,3-propanediol, which can be further purified by distillation or crystallization.

Quantitative Data:

  • While a specific yield for the reduction of this compound was not found, the reduction of esters to alcohols with LiAlH₄ generally proceeds in high yields (typically >90%).

Reactions_of_DEDEM DEDEM This compound Diacid 2,2-Diethylmalonic Acid DEDEM->Diacid Hydrolysis Diol 2,2-Diethyl-1,3-propanediol DEDEM->Diol Reduction Barbital Barbital DEDEM->Barbital Condensation Hydrolysis H₃O⁺ or ⁻OH, then H₃O⁺ Hydrolysis->Diacid Reduction 1. LiAlH₄ 2. H₂O Reduction->Diol Condensation Urea (B33335), NaOEt Condensation->Barbital

Key transformations of this compound.

Application in Heterocyclic Synthesis: The Barbital Case

A significant application of this compound is in the synthesis of barbiturates, a class of central nervous system depressants. The reaction with urea in the presence of a strong base, such as sodium ethoxide, leads to the formation of the pyrimidine (B1678525) ring of barbituric acid derivatives.

Synthesis of Barbital

The condensation of this compound with urea is a classic example of a twofold nucleophilic acyl substitution, yielding the barbiturate (B1230296) known as barbital (5,5-diethylbarbituric acid).

Materials:

  • This compound (50 g)

  • Sodium (16 g)

  • Absolute ethanol (300 g)

  • Urea (20 g, pulverized and dried)

  • Concentrated hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: 16 g of sodium is dissolved in 300 g of absolute ethanol.

  • Reaction Mixture: The solution is cooled to room temperature, and 50 g of this compound is added, followed by 20 g of dry, pulverized urea.

  • Condensation: The mixture is heated in an autoclave at 108 °C for 5 hours. A precipitate of the sodium salt of barbital forms.

  • Isolation and Purification: The precipitated sodium salt is filtered and washed with alcohol. It is then dissolved in water and acidified with concentrated hydrochloric acid to precipitate barbital. The crude product is recrystallized from water.

Quantitative Data:

  • Yield: 27.5 g of barbital.

  • Melting Point: 183-185 °C.

Barbital_Synthesis DEDEM This compound Intermediate1 Nucleophilic attack of deprotonated urea DEDEM->Intermediate1 Urea Urea Urea->Intermediate1 NaOEt Sodium Ethoxide (catalyst) Intermediate2 Cyclization via second nucleophilic acyl substitution Intermediate1->Intermediate2 Barbital Barbital Intermediate2->Barbital

Theoretical Exploration of Diethyl Diethylmalonate Reaction Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The malonic ester synthesis, a cornerstone of carbon-carbon bond formation, leverages the acidity of the α-hydrogens of diethyl malonate and its derivatives.[1][2][3] Diethyl diethylmalonate, as a disubstituted malonic ester, presents a unique case where the active methylene (B1212753) protons have been replaced, shifting its reactivity profile. This guide focuses on the key reaction pathways accessible to this compound, providing a theoretical lens through which to view its synthetic utility. The primary transformations discussed are the hydrolysis of the ester groups and the subsequent decarboxylation of the resulting malonic acid derivative. Understanding the energetics and mechanisms of these steps is paramount for controlling reaction outcomes and maximizing yields.

Core Reaction Pathways

The synthetic utility of this compound primarily revolves around the transformation of its ester groups. The following sections detail the theoretical aspects of these key reaction pathways.

Hydrolysis of this compound

The conversion of this compound to diethylmalonic acid is a critical step in many synthetic sequences. This hydrolysis can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

2.1.1. Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

2.1.2. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Experimental Protocols: Computational Methodology for Hydrolysis

A detailed computational study of the hydrolysis of this compound would involve the following steps:

  • Model System Setup: Define the reactants (this compound, H₃O⁺ for acid catalysis, OH⁻ for base catalysis, and explicit water molecules for solvation), intermediates, transition states, and products for each step of the reaction mechanism.

  • Geometry Optimization: Optimize the geometries of all species using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p). A polarizable continuum model (PCM) can be used to simulate the bulk solvent effects of water or ethanol.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to verify that they correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Transition State Search: Locate the transition state structures for each elementary step using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. Intrinsic Reaction Coordinate (IRC) calculations should be performed to confirm that the transition state connects the correct reactant and product.

  • Energy Calculations: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate electronic energies.

  • Data Analysis: From the calculated energies, determine the activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of reaction (ΔG) for each step and the overall reaction.

Decarboxylation of Diethylmalonic Acid

The decarboxylation of β-dicarboxylic acids, such as diethylmalonic acid, is a facile process that typically occurs upon heating.[4] The reaction proceeds through a cyclic transition state, leading to the formation of a carboxylic acid with the loss of carbon dioxide.[4]

Experimental Protocols: Computational Methodology for Decarboxylation

A computational investigation into the decarboxylation of diethylmalonic acid would follow a similar protocol to that described for hydrolysis:

  • Model System Setup: Define the reactant (diethylmalonic acid), the cyclic transition state, and the products (the corresponding carboxylic acid and CO₂).

  • Geometry Optimization and Frequency Calculations: Optimize the geometries and perform frequency calculations for the reactant, transition state, and products using DFT (e.g., B3LYP/6-31G(d,p)).

  • Transition State Verification: Confirm the nature of the transition state through frequency analysis (one imaginary frequency) and IRC calculations.

  • Energetics Analysis: Calculate the activation energy and reaction enthalpy from the computed electronic energies, including ZPVE and thermal corrections. The influence of solvent can be explored using a PCM.

Data Presentation

Due to the lack of specific published theoretical studies on this compound, the following tables present hypothetical, yet plausible, quantitative data for the key reaction pathways. These values are intended to be representative of what a detailed computational study might reveal.

Table 1: Hypothetical Energetics of this compound Hydrolysis (kcal/mol)

StepCatalystΔH‡ (Activation Enthalpy)ΔH (Reaction Enthalpy)
First Ester HydrolysisBase (OH⁻)15.2-18.5
Second Ester HydrolysisBase (OH⁻)16.8-20.1
First Ester HydrolysisAcid (H₃O⁺)20.55.2
Second Ester HydrolysisAcid (H₃O⁺)21.34.8

Note: These are representative values and not from actual published research.

Table 2: Hypothetical Energetics of Diethylmalonic Acid Decarboxylation (kcal/mol)

ReactionSolventΔH‡ (Activation Enthalpy)ΔH (Reaction Enthalpy)
DecarboxylationGas Phase28.7-10.3
DecarboxylationWater (PCM)25.4-12.1

Note: These are representative values and not from actual published research.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general computational workflow.

G Base-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_intermediate1 Tetrahedral Intermediate 1 cluster_product1 Intermediate Product 1 cluster_intermediate2 Tetrahedral Intermediate 2 cluster_final_product Final Product Reactants This compound + OH⁻ Intermediate1 Tetrahedral Intermediate Reactants->Intermediate1 +OH⁻ Product1 Monoacid + Ethoxide Intermediate1->Product1 - Ethoxide Intermediate2 Tetrahedral Intermediate Product1->Intermediate2 +OH⁻ FinalProduct Diethylmalonic Acid + Ethoxide Intermediate2->FinalProduct - Ethoxide

Caption: Pathway for base-catalyzed hydrolysis of this compound.

G Decarboxylation of Diethylmalonic Acid cluster_reactant Reactant cluster_ts Transition State cluster_products Products Reactant Diethylmalonic Acid TS 6-membered Cyclic Transition State Reactant->TS Heat Products Carboxylic Acid + CO₂ TS->Products

Caption: Mechanism of decarboxylation of diethylmalonic acid.

G General Computational Workflow for Reaction Pathway Analysis cluster_setup 1. System Setup cluster_geomopt 2. Geometry Optimization cluster_freq 3. Vibrational Analysis cluster_ts_verify 4. Transition State Verification cluster_energy 5. Energetics cluster_analysis 6. Data Analysis A Define Reactants, Intermediates, Transition States, Products B Optimize Structures (DFT) A->B C Frequency Calculations B->C D Characterize Stationary Points (Minima/Transition States) C->D E IRC Calculations D->E F Single-Point Energy Calculations E->F G Calculate Ea, ΔH, ΔG F->G

Caption: A generalized workflow for computational analysis of reaction pathways.

Conclusion

This technical guide has provided a detailed overview of the primary reaction pathways of this compound, focusing on hydrolysis and decarboxylation. While a comprehensive quantitative understanding from a theoretical perspective requires dedicated computational studies, the mechanistic insights and generalized protocols presented herein offer a solid foundation for such research. The provided visualizations of reaction pathways and computational workflows serve to clarify these complex processes. For researchers, scientists, and drug development professionals, a thorough grasp of these theoretical principles is indispensable for the rational design of synthetic strategies and the development of novel chemical entities. Further computational investigations are encouraged to populate the presented data frameworks with accurate, system-specific energetic values, which will undoubtedly enhance the predictive power of theoretical chemistry in the realm of organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diethylmalonate, with the CAS number 77-25-8, is an organic compound that serves as a key intermediate in various synthetic processes.[1] Its bifunctional nature, stemming from the presence of two ester groups attached to a disubstituted alpha-carbon, makes it a valuable building block in the synthesis of a range of more complex molecules, including pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[2] A summary of its key physical properties is presented in the tables below.

Table 1: General Physical Properties
PropertyValueReference
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Appearance Clear, colorless liquid[2]
Odor Fruity, Pear-like[2]
Table 2: Quantitative Physical Properties
PropertyValueConditionsReference
Boiling Point 228-230 °Cat 1 atm (lit.)[2]
Density 0.99 g/mLat 25 °C (lit.)[2]
Refractive Index (n_D) 1.423at 20 °C (lit.)[2]
Flash Point 93 °C (199 °F)closed cup[3]
Solubility Sparingly soluble in Chloroform, Methanol

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the two ester functional groups and the quaternary carbon atom at the alpha position.

Hydrolysis

Like other esters, this compound can be hydrolyzed to yield diethylmalonic acid and ethanol. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis : The reaction is reversible and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where the ester is heated with a strong base, such as sodium hydroxide. The reaction yields the sodium salt of diethylmalonic acid and ethanol. Subsequent acidification is required to obtain the free carboxylic acid.

Synthesis

This compound is synthesized via the alkylation of diethyl malonate. This reaction is a classic example of the malonic ester synthesis. In this process, diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and undergoes two successive alkylations with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to introduce the two ethyl groups at the alpha-carbon.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound.

Protocol 1: Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of the substance.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., Mel-Temp)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire.

  • Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Immerse the assembly into a Thiele tube filled with mineral oil, ensuring the sample is level with the thermometer bulb.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Protocol 2: Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath set to 25 °C

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Determine and record the mass of the empty pycnometer.

  • Fill the pycnometer with distilled water and place it in the water bath at 25 °C until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles, and dry the outside.

  • Weigh the pycnometer filled with water.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound and allow it to equilibrate to 25 °C in the water bath.

  • Dry the exterior and weigh the pycnometer filled with the sample.

  • Calculate the density using the following formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer can be calculated from the mass of the water and the known density of water at 25 °C.

Protocol 3: Determination of Refractive Index

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (set to 20 °C)

  • Dropper

  • Lint-free tissue

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

  • Turn on the refractometer and the circulating water bath to ensure the prisms are at 20 °C.

  • Open the prism assembly and clean the surfaces of both the refracting and illuminating prisms with a suitable solvent and a soft tissue.

  • Place a few drops of this compound onto the surface of the lower prism.

  • Close the prism assembly securely.

  • Looking through the eyepiece, adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • If a colored fringe is observed, adjust the chromaticity screw to eliminate it.

  • Read the refractive index value from the scale.

Visualizations

Synthesis of this compound

The following diagram illustrates the two-step alkylation of diethyl malonate to form this compound.

Synthesis_of_Diethyl_Diethylmalonate cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Dialkylation DEM Diethyl Malonate Base 2 NaOEt (Sodium Ethoxide) Alkyl_Halide 2 CH3CH2Br (Ethyl Bromide) Enolate Diethyl Malonate Enolate DEDEM This compound DEM_node Diethyl Malonate Enolate_node Enolate Intermediate DEM_node->Enolate_node + 2 NaOEt - 2 EtOH Enolate_node2 Enolate Intermediate DEDEM_node This compound Enolate_node2->DEDEM_node + 2 CH3CH2Br - 2 NaBr caption Synthesis of this compound via Malonic Ester Synthesis.

Caption: Synthesis of this compound via Malonic Ester Synthesis.

Hydrolysis of this compound

This diagram shows the base-promoted hydrolysis (saponification) of this compound.

Hydrolysis_of_Diethyl_Diethylmalonate cluster_saponification Saponification cluster_acidification Acidification DEDEM This compound Base 2 NaOH (aq) Acid 2 H+ (aq, workup) Salt Disodium Diethylmalonate Ethanol 2 Ethanol Acid_Product Diethylmalonic Acid DEDEM_node This compound Salt_node Disodium Diethylmalonate + 2 Ethanol DEDEM_node->Salt_node + 2 NaOH, Heat Salt_node2 Disodium Diethylmalonate Acid_Product_node Diethylmalonic Acid Salt_node2->Acid_Product_node + 2 H+ caption Base-promoted hydrolysis of this compound. Boiling_Point_Workflow start Start prep_sample Prepare Sample Assembly: - Add sample to test tube - Insert capillary tube (open end down) - Attach to thermometer start->prep_sample setup_apparatus Set up Heating Apparatus: - Place assembly in Thiele tube - Ensure proper immersion prep_sample->setup_apparatus heat Apply Gentle Heat setup_apparatus->heat observe_bubbles Observe for Rapid, Continuous Bubbling heat->observe_bubbles observe_bubbles->heat No cool Remove Heat and Allow to Cool observe_bubbles->cool Yes observe_entry Observe for Liquid Entry into Capillary cool->observe_entry observe_entry->cool No record_bp Record Temperature as Boiling Point observe_entry->record_bp Yes end End record_bp->end caption Workflow for Boiling Point Determination.

References

Diethyl diethylmalonate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for Diethyl Diethylmalonate

Chemical Identifier: Diethyl 2,2-diethylpropanedioate (B8762761) CAS Number: 77-25-8 Molecular Formula: C₁₁H₂₀O₄

This technical guide provides a comprehensive summary of the safety data for this compound (CAS 77-25-8), compiled for researchers, scientists, and professionals in drug development. The information is collated from multiple Safety Data Sheets (SDS) to ensure a thorough overview of handling, storage, and emergency procedures.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for safe laboratory handling and for predicting the substance's behavior under various conditions.

PropertyValueCitation(s)
Appearance Colorless liquid / oil[1][2]
Odor Powerful, fruity, pear-like[2]
Molecular Weight 216.27 g/mol [3]
Boiling Point 228-230 °C (lit.) 112 °C @ 17 mmHg[2]
Density 0.99 g/mL at 25 °C (lit.)[2]
Flash Point 94 °C / 201.2 °F[1]
Refractive Index n20/D 1.423 (lit.)[2]
Solubility Soluble in chloroform; sparingly soluble in methanol.[2]
Storage Temperature Room Temperature, sealed in dry conditions.[2]

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound.

According to one supplier, the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and requires no specific label elements.[1] However, data aggregated by PubChem from various notifiers indicates that while the chemical does not meet GHS hazard criteria in 50% of reports, the other 50% issue a warning for skin irritation (H315).[3] Given this discrepancy, users should handle the substance with care, assuming it may be a potential skin irritant.

Toxicological Data

A critical review of available safety data sheets reveals a significant lack of quantitative toxicological information for this compound. Most sources explicitly state that no acute toxicity information is available for the product.[1] Fields for skin corrosion/irritation, serious eye damage/irritation, and carcinogenicity are generally reported as "No data available."[1]

Toxicological EndpointDataCitation(s)
Acute Oral Toxicity No information available[1]
Acute Dermal Toxicity No information available[1]
Acute Inhalation Toxicity No information available[1]
Skin Corrosion/Irritation No data available (Conflicting GHS reports exist)[1][3]
Serious Eye Damage/Irritation No data available[1]
Carcinogenicity No data available[1]

Experimental Protocols

The Safety Data Sheets and publicly available toxicological summaries for this compound (CAS 77-25-8) do not cite specific experimental studies or their methodologies. The recurring entry for key toxicological endpoints is "No data available."[1] Consequently, detailed experimental protocols for toxicity testing of this specific substance cannot be provided. Standardized testing guidelines, such as those from the OECD, would likely be employed for any future toxicological assessments.

Emergency Response and First Aid Workflows

The following diagrams outline the logical workflows for handling emergencies involving this compound, based on standard SDS recommendations.

G cluster_FirstAid First Aid Measures cluster_Routes First Aid Measures cluster_Actions First Aid Measures Start Exposure Occurs Inhalation Inhalation Start->Inhalation Route of Exposure Skin Skin Contact Start->Skin Route of Exposure Eye Eye Contact Start->Eye Route of Exposure Ingestion Ingestion Start->Ingestion Route of Exposure Action_Inhale 1. Move to fresh air. 2. Lie down. Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing. 2. Wash with soap and water. Skin->Action_Skin Action_Eye 1. Rinse immediately with plenty of water for at least 15 mins. Eye->Action_Eye Action_Ingest 1. Clean mouth with water. Ingestion->Action_Ingest End Seek Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

First Aid Workflow for this compound

G cluster_SpillResponse Accidental Release Measures Start Spill Detected Ventilate Ensure Adequate Ventilation Start->Ventilate PPE Wear Personal Protective Equipment (PPE) Ventilate->PPE Contain Contain spill with inert absorbent material (e.g., sand, silica (B1680970) gel) PPE->Contain Collect Soak up and collect material Contain->Collect NoEntry Do not let chemical enter the environment Contain->NoEntry Dispose Place in suitable, closed containers for disposal Collect->Dispose End Disposal according to protective measures in Sections 8 & 13 Dispose->End

Spill Response Protocol

G cluster_FireFighting Fire-Fighting Measures Start Fire Involving Substance Media Suitable Extinguishing Media Start->Media PPE Wear self-contained breathing apparatus (SCBA) and full protective gear Start->PPE Personnel Protection Media_Types Water Spray Carbon Dioxide (CO2) Dry Chemical Chemical Foam Media->Media_Types Action Fight fire as appropriate for surrounding materials and environment Media_Types->Action PPE->Action End Fire Extinguished Action->End

Fire Response Workflow

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe mist, vapors, or spray.[1]

  • Ensure adequate ventilation during use.[1]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from heat, sparks, and open flames.[1]

  • Incompatible materials include strong oxidizing agents.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles conforming to EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

References

The Versatility of Di-C2H5 Diethylmalonate: A Technical Guide to its Applications in Novel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-C2H5 diethylmalonate, a diester of malonic acid, is a foundational building block in modern organic synthesis. Its unique structural feature—a methylene (B1212753) group activated by two flanking electron-withdrawing ester moieties—imparts a high degree of reactivity, making it a versatile precursor for a vast array of complex molecules. This technical guide explores the core applications of Di-C2H5 diethylmalonate in novel synthetic methodologies, providing detailed experimental protocols, quantitative data for key reactions, and visual representations of reaction pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of synthetic chemistry and drug development.

Core Synthetic Applications

The synthetic utility of Di-C2H5 diethylmalonate is primarily centered around the reactivity of its acidic α-carbon. This allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including classical condensations and additions, as well as more complex cascade and multi-component reactions.

Heterocyclic Synthesis: The Gateway to Bioactive Scaffolds

Di-C2H5 diethylmalonate is a cornerstone in the synthesis of a diverse range of heterocyclic compounds, many of which form the core of medicinally important molecules.

One of the most prominent applications of Di-C2H5 diethylmalonate is in the synthesis of pyrimidine (B1678525) derivatives, particularly barbiturates and other bioactive compounds. The condensation of Di-C2H5 diethylmalonate with urea (B33335) or its derivatives, in the presence of a strong base, leads to the formation of the pyrimidine ring. A notable example is the synthesis of 2-amino-4,6-dihydroxypyrimidine, a precursor for various pharmaceuticals.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol is adapted from established literature procedures.[1][2][3]

Materials:

  • Guanidine (B92328) hydrochloride or Guanidine nitrate

  • Di-C2H5 diethylmalonate

  • Sodium methoxide (B1231860) solution (freshly prepared) or Sodium metal

  • Anhydrous Methanol or Ethanol

  • 10% Hydrochloric acid (HCl) or Acetic acid

  • Deionized water

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add guanidine hydrochloride (1.0 equivalent) to a freshly prepared solution of sodium methoxide (2.2 equivalents) in anhydrous methanol.

  • Stir the mixture for several minutes to ensure the formation of free guanidine.

  • Slowly add Di-C2H5 diethylmalonate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Dissolve the resulting solid in a minimal amount of warm water.

  • Adjust the pH of the solution to 6 with 10% HCl or acetic acid to precipitate the product.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the white solid by filtration, wash with cold deionized water, and then with ethanol.

  • Dry the product in an oven at 60-100°C to a constant weight.

Quantitative Data for 2-Amino-4,6-dihydroxypyrimidine Synthesis

ReactantsBase/SolventTemperature (°C)Time (h)Yield (%)Reference
Guanidine nitrate, Diethyl diethylmalonateSodium methoxide/Methanol65696.1[1]
Guanidine hydrochloride, Dimethyl malonateSodium methoxide/MethanolReflux2-3High[1]
Guanidine hydrochloride, this compoundSodium ethoxide/EthanolReflux-High[3]
Guanidine nitrate, this compoundSodium ethoxide/Ethanol100183.4[4]

Logical Workflow for Pyrimidine Synthesis

pyrimidine_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Di-C2H5 Diethylmalonate Di-C2H5 Diethylmalonate Condensation & Cyclization Condensation & Cyclization Di-C2H5 Diethylmalonate->Condensation & Cyclization Guanidine Guanidine Guanidine->Condensation & Cyclization Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Condensation & Cyclization Solvent (e.g., MeOH) Solvent (e.g., MeOH) Solvent (e.g., MeOH)->Condensation & Cyclization Heat (Reflux) Heat (Reflux) Heat (Reflux)->Condensation & Cyclization Workup & Purification Workup & Purification Condensation & Cyclization->Workup & Purification 2-Amino-4,6-dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine Workup & Purification->2-Amino-4,6-dihydroxypyrimidine

Caption: Workflow for the synthesis of 2-amino-4,6-dihydroxypyrimidine.

Michael Addition Reactions: Asymmetric Carbon-Carbon Bond Formation

The enolate of Di-C2H5 diethylmalonate is an excellent nucleophile in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and has been extensively developed in the context of asymmetric synthesis.

Experimental Protocol: Asymmetric Michael Addition to a Chalcone (B49325)

This protocol is a generalized procedure based on the enantioselective Michael addition of Di-C2H5 diethylmalonate to chalcones using a chiral catalyst.[5][6]

Materials:

  • Substituted Chalcone

  • Di-C2H5 diethylmalonate

  • Chiral Catalyst (e.g., Nickel-Sparteine complex)

  • Anhydrous Toluene (B28343)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., 10 mol% Ni(acac)2 and 10 mol% (-)-sparteine).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the substituted chalcone (1.0 equivalent) to the flask.

  • Add Di-C2H5 diethylmalonate (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (typically 5-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Asymmetric Michael Addition to Chalcones

Chalcone SubstituentCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Unsubstituted10Toluene129086[5]
4-Methyl10Toluene58885[5]
4-Methoxy10Toluene59188[5]
4-Chloro10Toluene58582[5]
2-Chloro10Toluene58380[6]

Signaling Pathway for the Michael Addition

michael_addition Di-C2H5 Diethylmalonate Di-C2H5 Diethylmalonate Enolate Enolate Di-C2H5 Diethylmalonate->Enolate Deprotonation Base Base Base->Enolate Michael Adduct Enolate Michael Adduct Enolate Enolate->Michael Adduct Enolate Nucleophilic Attack Chalcone Chalcone Chalcone->Michael Adduct Enolate Final Product Final Product Michael Adduct Enolate->Final Product Protonation Proton Source Proton Source Proton Source->Final Product

Caption: Mechanism of the Michael addition of Di-C2H5 diethylmalonate.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, such as Di-C2H5 diethylmalonate, to a carbonyl group, followed by dehydration. This reaction is instrumental in synthesizing α,β-unsaturated esters, which are valuable intermediates in various synthetic pathways.

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This is a generalized protocol for the Knoevenagel condensation.[7][8][9]

Materials:

  • Aromatic Aldehyde (e.g., benzaldehyde)

  • Di-C2H5 diethylmalonate

  • Catalyst (e.g., piperidine, DBU, or immobilized BSA)

  • Solvent (e.g., ethanol, DMSO, or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 equivalent) and Di-C2H5 diethylmalonate (1.0-1.2 equivalents).

  • Add the catalyst (catalytic amount, e.g., 0.1 equivalent).

  • If using a solvent, add it to the flask.

  • Stir the reaction mixture at the specified temperature (room temperature to reflux) for the required time, monitoring by TLC.

  • After completion, perform an appropriate workup. This may involve removing the catalyst by washing with an acidic solution, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by distillation or column chromatography.

Quantitative Data for Knoevenagel Condensation

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
Various aromaticImmobilized BSADMSORoom Temp-85-89[9]
BenzaldehydeDBU/WaterWaterRoom Temp15 min95[7]
4-ChlorobenzaldehydeDBU/WaterWaterRoom Temp10 min98[7]
4-NitrobenzaldehydeDBU/WaterWaterRoom Temp5 min99[7]

Signaling Pathway for the Knoevenagel Condensation

knoevenagel_condensation Di-C2H5 Diethylmalonate Di-C2H5 Diethylmalonate Enolate Enolate Di-C2H5 Diethylmalonate->Enolate Deprotonation Base Base Base->Enolate Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Nucleophilic Addition Aldehyde Aldehyde Aldehyde->Aldol Adduct Dehydration Dehydration Aldol Adduct->Dehydration Unsaturated Product Unsaturated Product Dehydration->Unsaturated Product - H2O

Caption: Mechanism of the Knoevenagel condensation.

Multi-Component Reactions: Efficiency in Complexity

Di-C2H5 diethylmalonate is a valuable component in multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. The Biginelli reaction is a classic example, producing dihydropyrimidinones, which have a wide range of biological activities.

Logical Workflow for the Biginelli Reaction

biginelli_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aldehyde One-Pot Cyclocondensation One-Pot Cyclocondensation Aldehyde->One-Pot Cyclocondensation Di-C2H5 Diethylmalonate Di-C2H5 Diethylmalonate Di-C2H5 Diethylmalonate->One-Pot Cyclocondensation Urea Urea Urea->One-Pot Cyclocondensation Acid Catalyst Acid Catalyst Acid Catalyst->One-Pot Cyclocondensation Solvent Solvent Solvent->One-Pot Cyclocondensation Dihydropyrimidinone Dihydropyrimidinone One-Pot Cyclocondensation->Dihydropyrimidinone

References

An In-depth Technical Guide to the Discovery and History of Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diethylmalonate, a disubstituted derivative of diethyl malonate, holds a significant place in the annals of organic chemistry and pharmaceutical drug development. Its historical importance is intrinsically linked to the advent of the first commercially successful class of sedative-hypnotic drugs: the barbiturates. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, with a focus on the experimental methodologies and key scientific contributions that paved the way for its use in medicinal chemistry.

Historical Development

The story of this compound begins with the broader development of malonic ester chemistry in the 19th century. Diethyl malonate itself was first synthesized during this period, and chemists soon began to explore the reactivity of its central methylene (B1212753) group.[1][2]

A pivotal moment in the history of this field came in 1880, when M. Conrad and C. A. Bischoff published their work on the alkylation of malonic esters. Their research laid the foundation for the synthesis of a wide range of substituted malonic esters, including this compound. While it is difficult to definitively pinpoint the exact first synthesis of this compound, the work of Conrad and Bischoff was instrumental in establishing the methodology.

The true significance of this compound was realized in the early 20th century with the pioneering work of Emil Fischer and Joseph von Mering. In their quest for effective hypnotics, they synthesized barbital (B3395916), the first commercially viable barbiturate (B1230296), in 1902, and published their findings in 1903.[3] Their synthesis utilized this compound as a key precursor, condensing it with urea (B33335) to form the barbiturate ring structure. Marketed in 1904 by Bayer under the trade name Veronal, barbital quickly became a widely used sleeping aid and marked the beginning of the era of barbiturate drugs.[3]

Quantitative Data

The physical and chemical properties of diethyl malonate and its diethyl-substituted derivative are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of Diethyl Malonate

PropertyValue
Molecular FormulaC₇H₁₂O₄
Molar Mass160.17 g/mol
Boiling Point199 °C
Density1.055 g/cm³
Melting Point-50 °C

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₂₀O₄
Molar Mass216.27 g/mol
Boiling Point228-230 °C
Density0.99 g/mL at 25 °C
Refractive Indexn20/D 1.423

Experimental Protocols

The synthesis of this compound is a classic example of the malonic ester synthesis, involving the alkylation of the enolate of diethyl malonate. Below are detailed methodologies for both a historical and a modern preparation.

Historical Synthesis of Barbital from this compound (Fischer and von Mering, 1903)

This protocol is based on the original synthesis of barbital, which utilized this compound.

Reagents:

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • This compound is added to the sodium ethoxide solution.

  • Pulverized and dried urea is then added to the mixture.

  • The reaction mixture is heated in an autoclave.

  • The resulting sodium salt of barbital precipitates out of solution and is collected by filtration.

  • The sodium salt is dissolved in water and acidified with hydrochloric acid to precipitate the free barbital.

  • The crude barbital is purified by recrystallization from hot water or ethanol.

Modern Synthesis of this compound

This protocol details a typical modern laboratory preparation of this compound.

Reagents:

  • Diethyl malonate

  • Sodium metal

  • Ethanol (absolute)

  • Ethyl iodide or ethyl bromide

  • Diethyl ether

  • Sodium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol.

  • Diethyl malonate is added dropwise to the stirred sodium ethoxide solution. The sodium salt of diethyl malonate may precipitate as a white solid.

  • Ethyl iodide or ethyl bromide is then added slowly through the dropping funnel. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • After the initial addition, the reaction mixture is heated to reflux until the reaction is complete (typically monitored by the disappearance of the starting materials via TLC or GC).

  • A second equivalent of sodium ethoxide is prepared and added to the reaction mixture, followed by a second equivalent of ethyl iodide or ethyl bromide to achieve dialkylation.

  • After a second period of reflux, the ethanol is removed by distillation.

  • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathway and a typical experimental workflow for the synthesis of this compound.

Synthesis_Pathway DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) Monoalkylated Diethyl Ethylmalonate Enolate->Monoalkylated SN2 Alkylation EtI Ethyl Iodide (Alkylating Agent) Dialkylated This compound Monoalkylated->Dialkylated Second Alkylation Experimental_Workflow start Start step1 Prepare Sodium Ethoxide in Absolute Ethanol start->step1 step2 Add Diethyl Malonate to form Enolate step1->step2 step3 Add Ethyl Iodide and Reflux step2->step3 step4 Repeat Steps 1 & 3 for Dialkylation step3->step4 step5 Workup: Remove Ethanol, Partition with Ether/Water step4->step5 step6 Dry Organic Layer and Remove Solvent step5->step6 step7 Purify by Vacuum Distillation step6->step7 end End: Pure this compound step7->end Barbital_Synthesis DEDM This compound Barbital Barbital (Veronal) DEDM->Barbital Condensation Urea Urea NaOEt_cat Sodium Ethoxide (Catalyst)

References

Methodological & Application

Application Note & Protocol: Synthesis of Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of diethyl diethylmalonate, a dialkylated derivative of diethyl malonate. The procedure is a classic example of the malonic ester synthesis, which involves the formation of an enolate followed by successive alkylation steps.[1][2] This method is fundamental in organic chemistry for forming carbon-carbon bonds and is utilized in the synthesis of various compounds, including the pharmaceutical ingredient barbital.[3] The protocol outlines reagent quantities, reaction conditions, work-up procedures, and purification methods.

Reaction Principle and Scheme

The synthesis proceeds via a double alkylation of diethyl malonate. A strong base, sodium ethoxide, is used to deprotonate the acidic α-carbon of diethyl malonate, creating a nucleophilic enolate.[2] This enolate then undergoes a nucleophilic substitution (SN2) reaction with an ethyl halide. The process is repeated to add a second ethyl group, yielding the desired this compound.[2][4] Using sodium ethoxide as the base in an ethanol (B145695) solvent is crucial to prevent transesterification.[4]

Overall Reaction:

CH₂(COOC₂H₅)₂ + 2 NaOC₂H₅ + 2 C₂H₅Br → C(C₂H₅)₂(COOC₂H₅)₂ + 2 NaBr + 2 C₂H₅OH

Materials and Equipment

Reagents:

ReagentMolar Mass ( g/mol )Required Quantity (moles)Example Mass/VolumePurity
Diethyl Malonate160.171.0160.2 g (151 mL)>99%
Sodium (metal)22.992.0547.1 gReagent grade
Absolute Ethanol46.07~19~1100 mLAnhydrous, >99.5%
Ethyl Bromide108.972.2239.7 g (165 mL)>99%
Diethyl Ether74.12As needed~500 mLAnhydrous
Saturated NaCl (Brine)N/AAs needed~200 mLN/A
Anhydrous MgSO₄ or Na₂SO₄N/AAs needed~20 gReagent grade

Equipment:

  • Three-neck round-bottom flask (2 L)

  • Reflux condenser

  • Dropping funnel (250 mL)

  • Mechanical or magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (2 L)

  • Apparatus for simple and vacuum distillation

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Experimental Protocol

Step 1: Preparation of Sodium Ethoxide Solution (Base Formation)

  • Set up a 2 L three-neck flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Place 750 mL of absolute ethanol into the flask.

  • Carefully add 47.1 g (2.05 mol) of sodium metal in small pieces through the condenser over a period of about 60-90 minutes. The reaction is highly exothermic and produces hydrogen gas; ensure adequate ventilation and control the addition rate to maintain a manageable reaction.

  • After all the sodium has been added, the mixture may be gently warmed to ensure all the sodium has reacted completely to form a clear solution of sodium ethoxide.[4] Allow the solution to cool to approximately 50-60°C.

Step 2: First Alkylation (Monoalkylation)

  • Add 160.2 g (1.0 mol) of diethyl malonate dropwise to the warm, stirred sodium ethoxide solution over 30 minutes. A precipitate of the sodium salt of diethyl malonate may form.[5]

  • Following the addition of diethyl malonate, add 120 g (1.1 mol, a slight excess) of ethyl bromide dropwise from the funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[5]

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the mixture is neutral to litmus (B1172312) paper, indicating the consumption of the base.

Step 3: Second Alkylation (Dialkylation)

  • Prepare a second solution of sodium ethoxide by dissolving another 23.5 g (1.025 mol) of sodium in 350 mL of absolute ethanol in a separate flask (with appropriate safety precautions).

  • Add this second batch of sodium ethoxide solution to the main reaction mixture.

  • Add another 120 g (1.1 mol) of ethyl bromide dropwise to the refluxing mixture.

  • Heat the complete reaction mixture under reflux with stirring for an additional 2-4 hours, or until the solution is again neutral to moist litmus paper.[5]

Step 4: Reaction Work-up and Isolation

  • Arrange the apparatus for simple distillation and distill off the majority of the ethanol solvent.[5]

  • Cool the remaining thick slurry to room temperature and add approximately 800 mL of water to dissolve the precipitated sodium bromide.

  • Transfer the mixture to a 2 L separatory funnel. The this compound will form a separate upper layer.

  • Extract the aqueous layer twice with 150 mL portions of diethyl ether.

  • Combine the organic product layer and the ether extracts. Wash the combined organic phase with 100 mL of water, followed by 100 mL of saturated brine solution to aid in the removal of water.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate for at least 1 hour.[4]

Step 5: Purification

  • Filter the dried solution to remove the drying agent.

  • Remove the diethyl ether solvent using a rotary evaporator or by simple distillation.

  • Purify the crude residual oil by vacuum distillation.[4] Collect the fraction boiling at 120-122 °C at 20 mmHg . The expected yield is approximately 75-85%.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

G Workflow for this compound Synthesis prep_base 1. Prepare Sodium Ethoxide (Na + Absolute Ethanol) add_malonate 2. Add Diethyl Malonate (Forms Enolate) prep_base->add_malonate first_alkylation 3. Add Ethyl Bromide (1.1 eq) & Reflux add_malonate->first_alkylation add_base2 4. Add Second Batch of Sodium Ethoxide first_alkylation->add_base2 second_alkylation 5. Add Ethyl Bromide (1.1 eq) & Reflux add_base2->second_alkylation workup 6. Work-up (Distill Ethanol, Add H₂O, Extract) second_alkylation->workup purify 7. Purification (Vacuum Distillation) workup->purify product Final Product: This compound purify->product

Caption: Figure 1. Step-by-step workflow for the synthesis of this compound.

Safety Precautions and Troubleshooting

  • Sodium Metal: Handle with extreme care. It reacts violently with water and alcohols. Use forceps to handle and ensure no contact with skin or moisture. The reaction produces flammable hydrogen gas and should be performed in a well-ventilated fume hood away from ignition sources.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Do not handle them near open flames or sparks.

  • Ethyl Bromide: It is a toxic and volatile alkylating agent. Handle in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Troubleshooting:

    • Low Yield: Often caused by moisture in the reagents or glassware, which consumes the sodium ethoxide base.[5] Ensure absolute ethanol and dried glassware are used.

    • Incomplete Dialkylation: If the mono-alkylated product is isolated, it indicates an insufficient amount of base or alkylating agent was used, or the reaction time was too short.[4] Using a slight excess of base and halide and ensuring the reaction goes to completion (neutral pH) can mitigate this.[4][5]

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl diethylmalonate is a derivative of diethyl malonate where the acidic methylene (B1212753) protons have been replaced by two ethyl groups. This structural modification fundamentally alters its reactivity, making it an excellent precursor for specific classes of heterocyclic compounds, particularly six-membered rings. Unlike its parent compound, this compound cannot participate in reactions requiring an active methylene group, such as Knoevenagel condensations or Michael additions. Instead, its utility lies in condensation reactions with binucleophilic reagents where the malonate ester itself acts as the electrophilic component.

These application notes provide detailed protocols and quantitative data for the synthesis of key heterocyclic systems derived from this compound, with a primary focus on barbiturates and thiobarbiturates, which are of significant interest in medicinal chemistry and drug development.

Core Applications: Synthesis of Barbiturates and Thiobarbiturates

The most prominent application of this compound is in the synthesis of 5,5-diethylbarbituric acid, commonly known as barbital (B3395916), and its sulfur analog, 5,5-diethyl-2-thiobarbituric acid. These syntheses are classic examples of condensation-cyclization reactions.

Logical Workflow: Heterocycle Synthesis from this compound

G cluster_start Starting Material cluster_reagents Binucleophilic Reagents cluster_products Heterocyclic Products A This compound U Urea (B33335) A->U NaOEt Condensation T Thiourea (B124793) A->T NaOEt Condensation G Guanidine (B92328) A->G NaOEt Condensation B Barbital (5,5-Diethylbarbituric Acid) U->B TB 5,5-Diethyl-2-thiobarbituric Acid T->TB GB 2-Imino-5,5-diethyl- barbituric Acid G->GB

Caption: General workflow for synthesizing heterocyclic compounds from this compound.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of barbiturates and thiobarbiturates. The data for barbital is derived from analogous syntheses of barbituric acid from diethyl malonate, which is a well-established procedure.[1][2]

Product NameStarting MaterialsBase/CatalystSolventReaction TimeTemp (°C)Yield (%)Ref.
BarbitalThis compound, UreaSodium EthoxideAbsolute Ethanol (B145695)7 hours110~75% (Est.)[3][4]
5,5-Disubstituted-2-thiobarbituric AcidSubstituted Diethyl Malonate, ThioureaSodium EthoxideEthanol-RefluxGood[5]
Barbituric AcidDiethyl Malonate, UreaSodium EthoxideAbsolute Ethanol7 hours11072-78%[2][6]

Experimental Protocols

Protocol 1: Synthesis of Barbital (5,5-Diethylbarbituric Acid)

This protocol is adapted from the well-documented synthesis of barbituric acid.[1][2][6] The key difference is the use of this compound as the starting material.[3][4]

Reaction Mechanism:

G R This compound + Urea I1 Step 1: Nucleophilic attack by urea on a carbonyl group of the malonate. R->I1 Sodium Ethoxide (Base) I2 Intermediate 1 I1->I2 I3 Step 2: Intramolecular cyclization via attack of the second amino group. I2->I3 I4 Cyclic Intermediate I3->I4 I5 Step 3: Elimination of two molecules of ethanol. I4->I5 P Barbital I5->P

Caption: Reaction mechanism for the synthesis of Barbital.

Materials:

  • Clean Sodium Metal

  • Absolute Ethanol

  • This compound

  • Dry Urea

  • Concentrated Hydrochloric Acid

  • 2L Round-Bottom Flask

  • Reflux Condenser with Calcium Chloride Guard Tube

  • Oil Bath

  • Buchner Funnel and Filter Flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 2L round-bottom flask fitted with a reflux condenser, carefully dissolve 11.5 g (0.5 gram-atom) of clean, finely cut sodium in 250 mL of absolute ethanol. The reaction can be vigorous; immerse the flask in an ice bath if necessary to control the rate.

  • Addition of Reagents: Once all the sodium has reacted, add 108.14 g (0.5 mole) of this compound to the sodium ethoxide solution. Separately, dissolve 30 g (0.5 mole) of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the reaction flask.

  • Reflux: Shake the mixture thoroughly to ensure homogeneity. Attach a calcium chloride guard tube to the top of the condenser to protect the reaction from atmospheric moisture. Heat the mixture to reflux for 7 hours using an oil bath maintained at 110°C. A white solid (the sodium salt of barbital) will precipitate during the reaction.

  • Work-up and Isolation: After the reflux period, add 500 mL of hot (50°C) water to dissolve the solid precipitate. With constant stirring, carefully add concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper (approx. 45 mL).

  • Crystallization and Filtration: Filter the resulting clear solution while hot to remove any impurities. Cool the filtrate in an ice bath overnight to allow for the crystallization of barbital.

  • Drying: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with 50 mL of cold water and dry them in an oven at 105-110°C for 4 hours.

Protocol 2: Synthesis of 5,5-Diethyl-2-thiobarbituric Acid

This protocol follows the same principle as barbital synthesis but utilizes thiourea instead of urea.[5]

Materials:

  • Clean Sodium Metal

  • Absolute Ethanol

  • This compound

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Apparatus as listed in Protocol 1

Procedure:

  • Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by dissolving 0.5 gram-atom of sodium in 250 mL of absolute ethanol as described in Protocol 1.

  • Addition of Reagents: To the sodium ethoxide solution, add 0.5 mole of this compound, followed by a solution of 38 g (0.5 mole) of thiourea dissolved in hot absolute ethanol.

  • Reflux: The molar ratio of the substituted diethylmalonate, thiourea, and sodium ethoxide is typically 1:1-1.5:2-4.[5] Reflux the mixture as described in Protocol 1.

  • Work-up and Isolation: After the reaction is complete, cool the mixture. Acidify the reaction mixture by adjusting the pH to 1-2 with concentrated hydrochloric acid to precipitate the product.[5]

  • Crystallization and Filtration: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5,5-diethyl-2-thiobarbituric acid.

Scope and Limitations of Diethyl Malonate Derivatives

It is critical for researchers to distinguish between the reactivity of diethyl malonate and this compound. The presence or absence of the α-hydrogens dictates the synthetic pathways available.

G cluster_reactions_dem Applicable Reactions for Diethyl Malonate cluster_reactions_dedem Applicable Reactions for this compound DEM Diethyl Malonate (Has α-hydrogens) R1 Alkylation (Malonic Ester Synthesis) DEM->R1 R2 Knoevenagel Condensation DEM->R2 R3 Michael Addition DEM->R3 R4 Condensation with Urea/Thiourea DEM->R4 DEDEM This compound (No α-hydrogens) R5 Condensation with Urea/Thiourea DEDEM->R5

Caption: Comparison of synthetic applicability for diethyl malonate vs. This compound.

  • Diethyl Malonate: The acidic α-hydrogens allow it to form a nucleophilic enolate, making it a versatile building block for malonic ester synthesis (alkylation), Knoevenagel condensations with carbonyls, and Michael additions to α,β-unsaturated systems.[7][8][9]

  • This compound: Lacking these acidic protons, it cannot form an enolate and thus cannot undergo the aforementioned reactions. Its utility is restricted to serving as a 1,3-dielectrophilic synthon in condensation reactions with binucleophiles like urea, thiourea, and guanidine to form saturated heterocyclic rings.[3][4]

References

Application Notes and Protocols: Synthesis of Diethyl Diethylmalonate via Alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of diethyl malonate is a cornerstone of organic synthesis, providing a versatile method for the formation of carbon-carbon bonds. This process is fundamental in the synthesis of a variety of organic compounds, including barbiturates and other pharmaceuticals.[1] This application note provides a detailed protocol for the dialkylation of diethyl malonate to produce diethyl diethylmalonate. The reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile in a subsequent S\textsubscript{N}2 reaction with an alkyl halide.[2] This two-step alkylation process, if carried out sequentially, allows for the introduction of two identical or different alkyl groups. This document outlines the procedure for the introduction of two ethyl groups.

Reaction and Mechanism

The overall reaction involves the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide (NaOEt), to form a carbanion. This carbanion then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a nucleophilic substitution reaction. The process is repeated to add a second ethyl group to the alpha-carbon of the malonic ester. The use of sodium ethoxide in ethanol (B145695) is recommended to prevent transesterification.[2][3]

Step 1: Formation of the Enolate The first step is the deprotonation of diethyl malonate at the α-carbon by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[2]

Step 2: First Alkylation The enolate ion then acts as a nucleophile and attacks the ethyl halide in an S\textsubscript{N}2 reaction, leading to the formation of diethyl ethylmalonate.[2]

Step 3: Second Deprotonation and Alkylation A second equivalent of base deprotonates the diethyl ethylmalonate, and the resulting enolate reacts with another equivalent of ethyl halide to yield the final product, this compound.

Experimental Protocol

This protocol details the synthesis of this compound from diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide (or ethyl bromide)

  • Diethyl ether

  • Saturated aqueous solution of ammonium (B1175870) chloride

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Preparation of Sodium Ethoxide Solution

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add sodium metal in small pieces to the ethanol.[4] The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

Part 2: First Alkylation

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise from the dropping funnel with stirring.[5]

  • After the addition is complete, add ethyl iodide dropwise to the reaction mixture.[6]

  • Heat the mixture to reflux and maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.[4][7]

Part 3: Second Alkylation

  • After the first alkylation is complete (as determined by monitoring), cool the reaction mixture.

  • Prepare a second equivalent of sodium ethoxide in a separate flask as described in Part 1.

  • Slowly add the second equivalent of sodium ethoxide solution to the reaction mixture.

  • Following the addition of the base, add a second equivalent of ethyl iodide dropwise.

  • Heat the mixture to reflux overnight.[6]

Part 4: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.[4]

  • To the residue, add water and diethyl ether. Transfer the mixture to a separatory funnel and separate the layers.[6]

  • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[6][7]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 221-222 °C.[6]

Quantitative Data

The following table summarizes the quantities of reagents used in a typical procedure for the synthesis of this compound.[6]

ReagentMolecular Weight ( g/mol )MolesQuantity
Diethyl malonate160.170.624100 g
Sodium22.991.2528.8 g
Absolute Ethanol46.07-380 mL
Ethyl Iodide155.971.25195 g

Expected Yield: Approximately 112 g (83%).[6]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoet Prepare Sodium Ethoxide in Absolute Ethanol add_dem Add Diethyl Malonate prep_naoet->add_dem add_eti_1 Add Ethyl Iodide (1st eq.) add_dem->add_eti_1 reflux_1 Reflux (2-4h) add_eti_1->reflux_1 add_naoet_2 Add Sodium Ethoxide (2nd eq.) reflux_1->add_naoet_2 add_eti_2 Add Ethyl Iodide (2nd eq.) add_naoet_2->add_eti_2 reflux_2 Reflux (overnight) add_eti_2->reflux_2 evaporation Remove Ethanol reflux_2->evaporation extraction Water/Ether Extraction evaporation->extraction wash Wash with NH4Cl & Brine extraction->wash dry Dry over Na2SO4 wash->dry purification Vacuum Distillation dry->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Safety Precautions

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous to prevent hydrolysis of the ester and deactivation of the base.[4][5][6]

  • Side Reactions: The primary side reaction is the formation of the mono-alkylated product, diethyl ethylmalonate. Ensuring the addition of two full equivalents of both the base and the alkylating agent is crucial for driving the reaction to the dialkylated product. Another potential side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[4] Using a primary alkyl halide like ethyl iodide or bromide minimizes this.

  • Safety: Sodium metal is highly reactive and flammable; handle it with care under an inert atmosphere and away from water. Diethyl ether is also highly flammable. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: Diethyl Diethylmalonate as a Precursor for Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonate and its derivatives are cornerstone reagents in organic synthesis, serving as versatile precursors for a wide array of active pharmaceutical ingredients (APIs).[1][2] The reactivity of the central methylene (B1212753) group allows for straightforward alkylation, enabling the construction of complex carbon skeletons.[2] Diethyl diethylmalonate, a dialkylated derivative, is a key intermediate specifically used in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[3][4] These compounds have historically been used as sedatives, hypnotics, and anticonvulsants.[4]

The general synthesis pathway to these pharmaceuticals involves two primary stages:

  • Dialkylation of Diethyl Malonate: Introduction of two ethyl groups at the alpha-carbon to produce the this compound precursor.

  • Condensation with Urea (B33335): A cyclization reaction between the disubstituted malonic ester (this compound) and urea, typically facilitated by a strong base like sodium ethoxide, to form the final heterocyclic barbiturate (B1230296) ring.[4]

These application notes provide detailed protocols for the synthesis of the precursor, this compound, and its subsequent conversion into the pharmaceutical ingredient Barbital. A foundational protocol for the synthesis of the parent compound, barbituric acid, is also included for reference.

Data Presentation: Synthesis Parameters and Yields

The following tables summarize the key quantitative data for the synthesis of the precursor and final pharmaceutical ingredients.

Table 1: Synthesis of this compound

Parameter Value Notes Source
Starting Material Diethyl Malonate 0.65 mol Precursor
Reagents Sodium Ethoxide, Ethylamine (B1201723) 0.5 mol, 1.2 mol Base and Alkylating Agent Source
Solvent Ethanol (B145695), Cyclohexane - Reaction and Extraction
Reaction Temp. 70-75 °C - [3]
Reaction Time 4-5 hours (reflux) - [3]

| Product Yield | 89-93% | Crystalline product after recrystallization |[3] |

Table 2: Synthesis of Barbital (5,5-diethylbarbituric acid)

Parameter Value Notes Source
Starting Material This compound 50 g Precursor
Reagents Sodium, Urea 16 g, 20 g Base precursor and cyclizing agent
Solvent Absolute Ethanol 300 g -
Reaction Temp. 108 °C Reaction carried out in an autoclave [5]
Reaction Time 5 hours - [5]
Product Yield 27.5 g (~64%) After recrystallization from water [5]

| Melting Point | 183-185 °C | - |[5] |

Table 3: Reference Synthesis of Barbituric Acid

Parameter Value Notes Source
Starting Material Diethyl Malonate 80 g (0.5 mol) Precursor
Reagents Sodium, Urea 11.5 g (0.5 g-atom), 30 g (0.5 mol) Base precursor and cyclizing agent
Solvent Absolute Ethanol 500 mL -
Reaction Temp. 110 °C Reaction carried out in an oil bath [6][7]
Reaction Time 7 hours (reflux) - [6]
Product Yield 46-50 g (72-78%) Crystalline product after drying [6][7]

| Melting Point | 245 °C (decomposes) | - |[8] |

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.[3]

Materials:

Apparatus:

  • Reaction vessel with stirrer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium ethoxide (0.5 mol) in ethanol under stirring.

  • Addition of Diethyl Malonate: Slowly add diethyl malonate (0.65 mol) to the solution. The time for addition should be controlled over approximately 2 hours.

  • Initial Heating: Raise the solution temperature to 70-75 °C and maintain this condition for 60 minutes.

  • Alkylation: After cooling, a solid may separate out. Add ethylamine (1.2 mol) over 2 hours and heat the mixture to maintain a reflux state for 4-5 hours.

  • Work-up: Reduce the solution temperature to 5-8 °C. Perform extraction 3-5 times with cyclohexane.

  • Purification: Combine the organic extraction layers and wash with a potassium sulfate solution. Dehydrate the solution using activated alumina.

  • Isolation: Steam off the cyclohexane. Perform vacuum distillation at 1.6-1.7 kPa, collecting the fraction at 185-195 °C.

  • Recrystallization: Recrystallize the collected fraction in acetonitrile (90-95% mass fraction) to obtain the final crystalline this compound.[3]

Protocol 2: Synthesis of Barbital from this compound

This protocol describes the condensation of this compound with urea to form Barbital (5,5-diethylbarbituric acid).[5]

Materials:

  • This compound (50 g)

  • Sodium (16 g)

  • Absolute ethanol (300 g)

  • Urea, pulverized and dried (20 g)

  • Concentrated hydrochloric acid

  • Distilled water

Apparatus:

  • Autoclave or suitable high-pressure reaction vessel

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of Sodium Ethoxide: In the reaction vessel, dissolve 16 g of sodium in 300 g of absolute ethanol. Cool the resulting solution to room temperature.

  • Addition of Reactants: Add 50 g of this compound to the sodium ethoxide solution. Gently warm the mixture to dissolve 20 g of pulverized and dried urea.

  • Condensation Reaction: Seal the reaction vessel and heat in an autoclave at 108 °C for 5 hours. The sodium salt of diethylbarbituric acid will precipitate.

  • Isolation of Salt: After the reaction, filter the precipitated sodium salt and wash it with alcohol.

  • Acidification: Dissolve the filtered salt in water. Acidify the solution by adding concentrated hydrochloric acid to precipitate the free barbital.

  • Purification: Collect the product by filtration. Recrystallize the crude product from hot water to yield pure barbital. A second recrystallization from 95% ethanol can be performed for higher purity.[5]

Protocol 3: Reference Synthesis of Barbituric Acid

This is a classic protocol for synthesizing the parent compound, barbituric acid, from diethyl malonate and urea.[6][8]

Materials:

  • Sodium metal (11.5 g, 0.5 g-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Urea, dry (30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (approx. 45 mL)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with calcium chloride guard tube

  • Oil bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. If the reaction is too vigorous, cool the flask in an ice bath.[8]

  • Addition of Reactants: Once all the sodium has reacted, add 80 g of diethyl malonate.[6] Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the flask.[6]

  • Condensation Reaction: Shake the mixture thoroughly. Heat the flask in an oil bath to 110°C and reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will separate.[6]

  • Work-up and Isolation: After reflux, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid.[6]

  • Acidification: While stirring, carefully add concentrated HCl until the solution is acidic (approx. 45 mL). This precipitates the barbituric acid.[6]

  • Purification: Filter the resulting clear solution while hot. Cool the filtrate in an ice bath overnight to allow crystallization.[6]

  • Drying: Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 3-4 hours.[6]

Visualizations: Synthesis Pathways and Workflows

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Condensation & Cyclization DEM Diethyl Malonate DEDEM This compound DEM->DEDEM  2x Ethyl Halide,  Sodium Ethoxide Barbital Barbital (5,5-diethylbarbituric acid) DEDEM->Barbital Urea Urea Urea->Barbital  Sodium Ethoxide

Caption: General synthesis strategy for Barbital from Diethyl Malonate.

G Chemical Synthesis of Barbital cluster_reactants reactant1 This compound product Barbital reactant1->product  NaOEt, EtOH  108 °C, 5h reactant2 Urea reactant2->product  NaOEt, EtOH  108 °C, 5h plus +

Caption: Reaction scheme for the synthesis of Barbital.

G A 1. Prepare Sodium Ethoxide in Absolute Ethanol B 2. Add this compound and Urea A->B C 3. Heat Mixture in Autoclave (Condensation Reaction) B->C D 4. Isolate Sodium Salt by Filtration C->D E 5. Dissolve Salt in Water & Acidify with HCl D->E F 6. Collect Crude Product by Filtration E->F G 7. Purify by Recrystallization F->G H Final Product: Pure Barbital G->H

Caption: Experimental workflow for the synthesis of Barbital.

References

Application Notes and Protocols: Synthesis of Substituted Carboxylic Acids using Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile and reliable method for the preparation of substituted carboxylic acids. Diethyl malonate is a common starting material for this synthesis. This document focuses on the application of a dialkylated derivative, diethyl diethylmalonate, as a precursor for the synthesis of α,α-disubstituted carboxylic acids, specifically 2,2-diethylbutanoic acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to the presence of a quaternary carbon center, which can impart unique steric and electronic properties to bioactive molecules.

The synthesis involves a two-stage process. The first stage is the preparation of this compound from diethyl malonate through a double alkylation. The second stage involves the hydrolysis of the resulting this compound to the corresponding dicarboxylic acid, followed by decarboxylation to yield the final 2,2-diethylbutanoic acid. This application note provides detailed experimental protocols for both stages, quantitative data for the reactions, and graphical representations of the reaction mechanism and workflow.

Reaction Mechanism and Workflow

The overall synthetic pathway involves two key transformations: the dialkylation of diethyl malonate to form this compound, and the subsequent hydrolysis and decarboxylation to yield the target carboxylic acid.

Stage 1: Synthesis of this compound

The synthesis of this compound proceeds via the sequential deprotonation of diethyl malonate with a strong base, typically sodium ethoxide, followed by nucleophilic substitution with an alkyl halide (ethyl iodide in this case). The process is repeated to introduce the second ethyl group.

reaction_mechanism DEM Diethyl Malonate Enolate1 Sodio-diethylmalonate (Enolate) DEM->Enolate1 Deprotonation Monoalkyl Diethyl Ethylmalonate Enolate1->Monoalkyl SN2 Alkylation Enolate2 Sodio-diethyl ethylmalonate (Enolate) Monoalkyl->Enolate2 Deprotonation Dialkyl This compound Enolate2->Dialkyl SN2 Alkylation NaOEt1 NaOEt (1st eq.) EtI1 EtI (1st eq.) NaOEt2 NaOEt (2nd eq.) EtI2 EtI (2nd eq.) hydrolysis_decarboxylation Dialkyl This compound Diacid Diethylmalonic Acid (Dicarboxylic Acid Intermediate) Dialkyl->Diacid Hydrolysis CarboxylicAcid 2,2-Diethylbutanoic Acid Diacid->CarboxylicAcid Decarboxylation Hydrolysis 1. KOH, H₂O, Δ 2. H₃O⁺ Decarboxylation Δ (-CO₂) workflow start Start: Diethyl Malonate step1 Step 1: First Alkylation - NaOEt - EtI start->step1 intermediate1 Intermediate: Diethyl Ethylmalonate step1->intermediate1 step2 Step 2: Second Alkylation - NaOEt - EtI intermediate1->step2 intermediate2 Intermediate: This compound step2->intermediate2 step3 Step 3: Hydrolysis - KOH, H₂O, Δ - H₃O⁺ intermediate2->step3 intermediate3 Intermediate: Diethylmalonic Acid step3->intermediate3 step4 Step 4: Decarboxylation - Δ intermediate3->step4 end Final Product: 2,2-Diethylbutanoic Acid step4->end

One-Pot Synthesis of Bioactive Derivatives from Diethyl Diethylmalonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various derivatives from diethyl diethylmalonate. It is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The protocols outlined below offer streamlined approaches to synthesizing compounds with potential therapeutic applications, including barbiturates and Knoevenagel condensation products.

Introduction

This compound is a versatile C-C bond-forming reagent widely employed in organic synthesis. Its activated methylene (B1212753) group allows for facile derivatization, making it a valuable precursor for a diverse range of molecules. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This document focuses on one-pot procedures starting from this compound to generate derivatives with notable biological activities, contributing to advancements in drug discovery and development.[1][2][3][4]

I. One-Pot Synthesis of Barbiturates

Barbiturates, derivatives of barbituric acid, are a class of drugs that act as central nervous system depressants.[5] They have been historically used as anxiolytics, hypnotics, and anticonvulsants.[6] The one-pot synthesis of barbiturates from diethyl malonate involves a tandem alkylation and condensation reaction.

Data Presentation

Table 1: Reagents and Conditions for a One-Pot Synthesis of Barbital (B3395916)

Reagent/ParameterMolar Ratio (to Diethyl Malonate)Quantity (Representative Scale)Notes
Diethyl Malonate1.00.5 molStarting material.
Sodium Metal2.01.0 gram-atomUsed to prepare sodium ethoxide in situ.
Absolute Ethanol (B145695)-500 mLSolvent and reagent for sodium ethoxide formation.
Ethyl Iodide2.01.05 molAlkylating agent.
Urea (B33335)1.00.5 molCondensing agent to form the pyrimidine (B1678525) ring.
Reflux Time (Alkylation)-3-4 hours per alkylation stepTime required for the alkylation of diethyl malonate.
Reflux Time (Condensation)-6-7 hoursTime required for the condensation with urea.[6]
Yield-72-78%Reported yield for barbituric acid synthesis.[6]
Experimental Protocol: One-Pot Synthesis of Barbital

This protocol describes the synthesis of barbital (5,5-diethylbarbituric acid) in a one-pot procedure.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide

  • Urea, dry

  • Concentrated Hydrochloric Acid

  • Water

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 0.5 gram-atom of finely cut sodium in 250 mL of absolute ethanol.

  • First Alkylation: To the freshly prepared sodium ethoxide solution, add 0.5 mol of diethyl malonate. Subsequently, add 0.525 mol of ethyl iodide and reflux the mixture for 3-4 hours.

  • Second Alkylation: After the first alkylation, add another 0.5 gram-atom of sodium dissolved in 250 mL of absolute ethanol to the reaction mixture. Then, add another 0.525 mol of ethyl iodide and continue to reflux for an additional 3-4 hours.

  • Condensation with Urea: To the solution containing this compound, add a solution of 0.5 mol of dry urea dissolved in hot absolute ethanol. Reflux the mixture for 6-7 hours, during which a white solid will precipitate.[6]

  • Work-up and Isolation: After the reaction is complete, add 500 mL of hot water to dissolve the precipitate. Acidify the clear solution with concentrated hydrochloric acid. Cool the solution in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by filtration, wash with cold water, and dry to obtain barbital.

Signaling Pathway of Barbiturates

Barbiturates exert their effects on the central nervous system primarily by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, an ionotropic receptor that is a ligand-gated ion channel.[7]

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA GABAa Receptor (Chloride Channel) Cl_ion Cl- Influx GABAA->Cl_ion Prolongs channel opening Barbiturates Barbiturates Barbiturates->GABAA Binds to receptor GABA GABA GABA->GABAA Binds to receptor Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition (CNS Depression) Hyperpolarization->Neuronal_Inhibition Results in OnePot_Workflow cluster_synthesis One-Pot Synthesis cluster_applications Potential Applications DEM This compound OnePot One-Pot Reaction DEM->OnePot Reagents Diverse Reagents (e.g., Urea, Aldehydes) Reagents->OnePot Derivatives Library of Derivatives OnePot->Derivatives Yields Screening Biological Screening Derivatives->Screening Leads to Anticancer Anticancer Screening->Anticancer Antifungal Antifungal Screening->Antifungal Anti_inflammatory Anti-inflammatory Screening->Anti_inflammatory

References

Application Notes and Protocols: Microwave-Assisted Synthesis Using Diethyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various organic compounds using diethyl malonate and its derivatives. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity.[1][2] These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Microwave-Assisted Synthesis with Diethyl Malonate

Diethyl malonate is a versatile C-H acidic compound widely used as a key building block in the synthesis of a variety of important molecules, including pharmaceuticals and other biologically active compounds.[3] Its active methylene (B1212753) group can be readily deprotonated and participate in a range of carbon-carbon bond-forming reactions. When combined with microwave irradiation, these reactions can be performed with high efficiency and speed, accelerating the discovery and development of new chemical entities.[4][5]

This guide covers three key classes of microwave-assisted reactions involving diethyl malonate derivatives:

  • α-Arylation of Diethyl Malonate: A crucial method for creating α-aryl malonates, which are precursors to important pharmaceutical scaffolds like benzodiazepines, isoquinolines, and α-aryl carboxylic acids (found in many nonsteroidal anti-inflammatory drugs).[6]

  • Michael Addition Reactions: A fundamental carbon-carbon bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds, which are versatile intermediates in organic synthesis.

  • Knoevenagel Condensation and Subsequent Cyclizations: A widely used method for the synthesis of coumarins and other heterocyclic compounds, many of which exhibit significant pharmacological properties.[1][6][7]

Microwave-Assisted α-Arylation of Diethyl Malonate

The α-arylation of diethyl malonate is a powerful technique for the synthesis of precursors to a wide range of heterocyclic compounds. Microwave irradiation significantly accelerates this copper-catalyzed coupling reaction.[6][8][9]

Data Presentation: α-Arylation of Diethyl Malonate with Aryl Halides
EntryAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (min)Yield (%)Reference
1IodobenzeneCu(OTf)₂ / 2-Picolinic AcidCs₂CO₃Toluene (B28343)903091[6][8]
24-IodotolueneCu(OTf)₂ / 2-Picolinic AcidCs₂CO₃Toluene903088[6]
34-IodoanisoleCu(OTf)₂ / 2-Picolinic AcidCs₂CO₃Toluene903085[6]
42-BromopyridineCu(OTf)₂ / 2-Picolinic AcidCs₂CO₃Toluene903082[6]
52-Bromo-5-methylpyridineCu(OTf)₂ / 2-Picolinic AcidCs₂CO₃Toluene903085[6]
Experimental Protocol: General Procedure for Microwave-Assisted α-Arylation

This protocol is based on the work of Ibrahim, M. A. (2016).[6][8]

Materials:

  • Aryl halide (1.0 mmol)

  • Diethyl malonate (2.0 mmol)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.1 mmol)

  • 2-Picolinic acid (0.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Anhydrous toluene (5 mL)

  • Microwave reactor with temperature and pressure sensors

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • To a microwave-safe reaction vessel, add the aryl halide (1.0 mmol), cesium carbonate (3.0 mmol), copper(II) trifluoromethanesulfonate (0.1 mmol), and 2-picolinic acid (0.2 mmol).

  • Flush the vessel with argon.

  • Add anhydrous toluene (5 mL) followed by diethyl malonate (2.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 90°C for 30 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Quench the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-aryl malonate.

Microwave-Assisted Michael Addition of Diethyl Malonate

The Michael addition of diethyl malonate to α,β-unsaturated ketones is an efficient method for forming new carbon-carbon bonds. The use of microwave irradiation under solvent-free conditions provides a green and rapid synthetic route.

Data Presentation: Solvent-Free Michael Addition
Entryα,β-Unsaturated KetoneBasePower (W)Time (min)Yield (%)Reference
1ChalconeK₂CO₃450792
24-MethylchalconeK₂CO₃450890
34-MethoxychalconeK₂CO₃450894
4Phenyl vinyl ketoneK₂CO₃450497
5Methyl vinyl ketoneK₂CO₃450496
Experimental Protocol: General Procedure for Solvent-Free Michael Addition

Materials:

  • α,β-Unsaturated ketone (1.0 mmol)

  • Diethyl malonate (1.0 mmol)

  • Activated potassium carbonate (3.0 mmol)

  • Dichloromethane (B109758) (DCM, for adsorption)

  • Microwave reactor

  • Mortar and pestle or rotary evaporator

Procedure:

  • In a mortar, grind the α,β-unsaturated ketone (1.0 mmol), diethyl malonate (1.0 mmol), and activated potassium carbonate (3.0 mmol) together. Alternatively, dissolve the reactants in a minimal amount of dry dichloromethane (DCM), add the potassium carbonate, and then remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Transfer the resulting powder to an open microwave-safe vessel.

  • Place the vessel in a domestic or laboratory microwave oven and irradiate at 450 W for the specified time (see table).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ice-cold water to the vessel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Michael adduct. Further purification can be achieved by chromatography if necessary.

Microwave-Assisted Synthesis of Coumarin (B35378) Derivatives

Coumarins are a class of compounds with a wide range of biological activities. The Knoevenagel condensation of substituted salicylaldehydes with diethyl malonate, followed by intramolecular cyclization, is a common route to coumarin-3-carboxylates. Microwave assistance can dramatically shorten the reaction times for this process.[1][7]

Data Presentation: Microwave-Assisted Coumarin Synthesis
EntrySalicylaldehyde DerivativeActive Methylene CompoundCatalystPower (W)Time (min)Yield (%)Reference
12-HydroxybenzaldehydeDiethyl malonatePiperidine1001092-94 (melting point)[7]
2Substituted SalicylaldehydesMeldrum's acidYb(OTf)₃--93-98[6]
32-HydroxybenzaldehydeEthyl acetoacetateDiethylamine1001.3-[7]
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl Coumarin-3-carboxylate

This protocol is a generalized procedure based on the principles of Knoevenagel condensation for coumarin synthesis.[7]

Materials:

  • 2-Hydroxybenzaldehyde (10 mmol)

  • Diethyl malonate (12 mmol)

  • Piperidine (catalytic amount, e.g., 0.5 mL)

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a microwave-safe vessel, combine 2-hydroxybenzaldehyde (10 mmol), diethyl malonate (12 mmol), and a catalytic amount of piperidine.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100 W) for 10-15 minutes, with stirring. Monitor the internal temperature and pressure.

  • After the reaction is complete, cool the vessel to room temperature. The product may solidify upon cooling.

  • Add a minimal amount of cold ethanol to the crude product and collect the solid by filtration.

  • Recrystallize the solid from hot ethanol to obtain pure ethyl coumarin-3-carboxylate.

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

The following diagram illustrates a typical workflow for the microwave-assisted synthesis and purification of organic compounds.

G General Workflow for Microwave-Assisted Synthesis A Reactant Preparation (Weighing and mixing reactants, catalyst, and solvent) B Microwave Irradiation (Sealed vessel, set temperature, time, and power) A->B Load into Reactor C Cooling (Allowing the reaction vessel to cool to a safe temperature) B->C Reaction Complete D Work-up (Quenching, extraction, and drying) C->D E Purification (Column chromatography, recrystallization, etc.) D->E F Characterization (NMR, IR, Mass Spectrometry) E->F G Final Product F->G

Caption: A generalized workflow for microwave-assisted organic synthesis.

Logical Relationship in Diethyl Malonate-Based Drug Precursor Synthesis

This diagram shows the relationship between diethyl malonate and the synthesis of various important pharmaceutical precursors.

G Synthetic Pathways from Diethyl Malonate Derivatives cluster_0 Core Reagent cluster_1 Key Reactions (Microwave-Assisted) cluster_2 Intermediate Products cluster_3 Final Drug Scaffolds / Applications A Diethyl Malonate B α-Arylation A->B C Michael Addition A->C D Knoevenagel Condensation A->D E α-Aryl Malonates B->E F 1,5-Dicarbonyl Compounds C->F G Coumarin-3-carboxylates & other α,β-unsaturated systems D->G H Benzodiazepines, Isoquinolines E->H I Various Heterocycles F->I J Bioactive Coumarins G->J

Caption: Synthetic utility of diethyl malonate in preparing drug precursors.

References

Phase-Transfer Catalysis in the Alkylation of Diethyl Malonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the alkylation of diethyl malonate utilizing phase-transfer catalysis (PTC). This powerful technique offers a versatile and efficient method for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and drug development. PTC facilitates reactions between reactants in immiscible phases, often leading to milder reaction conditions, increased yields, and greater selectivity compared to traditional methods that require strictly anhydrous conditions and strong, hazardous bases.

Introduction to Phase-Transfer Catalysis in Malonic Ester Synthesis

The alkylation of diethyl malonate is a cornerstone of malonic ester synthesis, enabling the preparation of a wide array of substituted carboxylic acids. Traditionally, this reaction involves the deprotonation of the acidic α-hydrogen of diethyl malonate with a strong base, such as sodium ethoxide, followed by nucleophilic substitution with an alkyl halide. Phase-transfer catalysis provides a significant improvement by enabling the use of inorganic bases, such as potassium carbonate or potassium hydroxide (B78521), in a biphasic system (typically solid-liquid or liquid-liquid).

The phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt or a crown ether, transports the malonate anion from the solid or aqueous phase into the organic phase containing the alkylating agent. This circumvents the need for anhydrous solvents and strong, soluble bases, making the procedure more practical and scalable.

Mechanism of Phase-Transfer Catalysis

The catalytic cycle in the phase-transfer catalyzed alkylation of diethyl malonate involves several key steps. The process begins with the deprotonation of diethyl malonate at the interface of the two phases. The phase-transfer catalyst then forms an ion pair with the resulting malonate enolate, which is soluble in the organic phase. This ion pair reacts with the alkyl halide in the organic phase to yield the alkylated product and the catalyst, which then returns to the interface to repeat the cycle.

PTC_Mechanism cluster_Aqueous Aqueous or Solid Phase cluster_Organic Organic Phase K2CO3 K₂CO₃ (Base) DEM_anion Malonate Anion (-CH(COOEt)₂) K2CO3->DEM_anion Deprotonation DEM_H Diethyl Malonate (CH₂(COOEt)₂) Q_DEM Ion Pair (Q⁺ ⁻CH(COOEt)₂) DEM_anion->Q_DEM Ion Exchange RX Alkyl Halide (R-X) Product Alkylated Diethyl Malonate (R-CH(COOEt)₂) QX Catalyst (Q⁺X⁻) Product->QX Catalyst Regeneration Q_DEM->Product SN2 Reaction

Figure 1: Catalytic cycle of phase-transfer catalyzed alkylation.

Quantitative Data Summary

The efficiency of the phase-transfer catalyzed alkylation of diethyl malonate is influenced by several factors, including the choice of catalyst, base, solvent, and alkylating agent. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Phase-Transfer Catalysts for Mono-alkylation
Alkylating AgentBaseCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1-Bromobutane (B133212)K₂CO₃18-Crown-6 (B118740) (4)Acetonitrile (B52724)1001.5-2Good[1]
1,6-DichlorohexaneK₂CO₃Tetrabutylammonium (B224687) Bromide (TBAB) (0.5)DMF/CyclohexaneReflux374US7038072B2
Benzyl (B1604629) BromideK₂CO₃Tetrabutylammonium Bromide (TBAB) (10)Solvent-free (MW)-0.7568 (mono)[2]
Ethyl IodideK₂CO₃None (MW)Solvent-free (MW)1600.7593 (mono)[2]
Table 2: Influence of Alkylating Agent on Mono-alkylation Yield
Alkylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1-BromobutaneK₂CO₃18-Crown-6Acetonitrile1002Good[1]
Benzyl BromideK₂CO₃TEBACSolvent-free (MW)--High[3]
1-ChloroethaneK₂CO₃TBABDMF110-120686EP0267136A2
n-Propyl BromideK₂CO₃None (MW)Solvent-free (MW)185185 (mono)[2]

Note: Direct comparison of yields between different studies should be approached with caution due to variations in reaction scale, purity of reagents, and analytical methods.

Experimental Protocols

The following protocols provide detailed methodologies for the mono- and di-alkylation of diethyl malonate using phase-transfer catalysis.

Protocol 1: Mono-alkylation of Diethyl Malonate with 1-Bromobutane using 18-Crown-6

This protocol is adapted from a standard procedure for the synthesis of diethyl butylmalonate.[1]

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Anhydrous potassium carbonate (powdered)

  • 18-Crown-6

  • Acetonitrile or Dichloromethane (B109758)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (0.050 mol, 8.00 g), 1-bromobutane (0.055 mol, 7.54 g), powdered anhydrous potassium carbonate (a significant excess, e.g., 0.1 mol, 13.8 g), and 18-crown-6 (0.002 mol, 0.50 g).

  • Add 25 mL of acetonitrile or dichloromethane as the solvent.

  • With vigorous stirring, heat the mixture to reflux.

  • Continue heating and stirring for 1.5 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of diethyl ether.

  • Combine the filtrate and the ether washings and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the diethyl butylmalonate by vacuum distillation.

Protocol 2: Dialkylation of Diethyl Malonate with Benzyl Bromide using Tetrabutylammonium Bromide (TBAB)

This protocol is a general procedure for the synthesis of diethyl dibenzylmalonate.

Materials:

  • Diethyl malonate

  • Benzyl bromide

  • Potassium hydroxide (pellets)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (0.05 mol, 8.0 g), benzyl bromide (0.11 mol, 18.8 g), and tetrabutylammonium bromide (0.005 mol, 1.6 g) in 100 mL of toluene.

  • With vigorous stirring, add potassium hydroxide pellets (0.15 mol, 8.4 g) to the mixture.

  • Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours, or until TLC/GC analysis indicates the disappearance of the starting material and the mono-alkylated intermediate.

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Recrystallize the crude diethyl dibenzylmalonate from ethanol (B145695) to obtain the purified product.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for a phase-transfer catalyzed alkylation and the logical relationship of key reaction parameters.

Experimental_Workflow start Start reagents Combine Diethyl Malonate, Alkyl Halide, PTC, and Solvent start->reagents base Add Base (e.g., K₂CO₃) reagents->base reaction Heat and Stir (Monitor by TLC/GC) base->reaction workup Aqueous Workup (Filtration, Extraction, Washing) reaction->workup purification Purification (Distillation or Recrystallization) workup->purification analysis Product Characterization (NMR, GC-MS, IR) purification->analysis end End analysis->end

Figure 2: General experimental workflow for PTC alkylation.

Logical_Relationships Yield Reaction Yield & Selectivity Catalyst Phase-Transfer Catalyst (e.g., Quat Salt, Crown Ether) Catalyst->Yield Base Base Strength & Solubility (e.g., K₂CO₃, KOH) Base->Yield AlkylHalide Alkyl Halide Reactivity (R-I > R-Br > R-Cl) AlkylHalide->Yield Solvent Solvent Polarity Solvent->Yield Temperature Reaction Temperature Temperature->Yield

Figure 3: Key parameters influencing reaction outcome.

Troubleshooting and Safety Considerations

  • Low Yield: Incomplete reaction may be due to inefficient stirring, impure reagents, or insufficient heating. Ensure vigorous mixing to maximize the interfacial area. The particle size of a solid base can also be critical.[4]

  • Side Reactions: The formation of O-alkylation products can sometimes be observed. This is generally minimized under PTC conditions compared to other methods. For secondary and tertiary alkyl halides, elimination (E2) can be a significant competing reaction.

  • Dialkylation Control: To favor mono-alkylation, use a slight excess of diethyl malonate. To promote dialkylation, use at least two equivalents of the alkylating agent and a strong base.

  • Safety: Alkyl halides are often toxic and should be handled in a well-ventilated fume hood. Crown ethers are toxic and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

By leveraging the principles and protocols outlined in this document, researchers can effectively apply phase-transfer catalysis to the alkylation of diethyl malonate for the efficient synthesis of a diverse range of chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyl Diethylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of diethyl diethylmalonate. Our goal is to help you optimize reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem: Low Yield of this compound and Presence of Mono-alkylated Product

  • Symptom: Your final product contains a significant amount of diethyl ethylmalonate, and the overall yield of the desired this compound is low.

  • Possible Cause & Solution:

    • Incomplete Second Alkylation: The second ethyl group addition may not have gone to completion. This can be due to insufficient base or ethylating agent in the second step.

      • Solution: Ensure that a full equivalent of base is used to deprotonate the mono-alkylated intermediate before the second addition of the ethylating agent.[1] Some procedures even suggest adding more base if the reaction stalls.[1]

    • Steric Hindrance: The mono-alkylated malonate is more sterically hindered, which can slow down the second alkylation.

      • Solution: Using a more reactive ethylating agent, such as ethyl iodide over ethyl bromide, can be beneficial.[2][3] Additionally, allowing for a longer reaction time or gentle heating can help drive the second alkylation to completion.[1][2]

Problem: Significant Formation of Side Products

  • Symptom: Besides the desired product, you observe the formation of other compounds, such as alkenes or hydrolyzed products.

  • Possible Cause & Solution:

    • E2 Elimination: The basic conditions of the reaction can promote an E2 elimination reaction with your ethyl halide, leading to the formation of ethylene (B1197577) gas.[4] This is more of a concern with secondary and tertiary alkyl halides but can occur with primary halides at elevated temperatures.[4][5]

      • Solution: Maintain a controlled reaction temperature. If using sodium ethoxide in ethanol (B145695), the reaction is often run at reflux, but excessive temperatures should be avoided.[1]

    • Hydrolysis: The presence of water during the reaction or workup can lead to the hydrolysis of the ester groups, forming carboxylic acids.[4]

      • Solution: It is crucial to use anhydrous reagents and solvents.[1][3] All glassware should be thoroughly dried, and the reaction should be protected from atmospheric moisture.[1][3]

    • Transesterification: If the alcohol used to prepare the alkoxide base does not match the alcohol of the ester, transesterification can occur.[4]

      • Solution: For the synthesis of this compound, sodium ethoxide in ethanol is the appropriate base and solvent system.[6]

Problem: A Thick Precipitate Forms During the Reaction

  • Symptom: Upon addition of diethyl malonate to the sodium ethoxide solution, a large amount of white precipitate forms, making stirring difficult.[1]

  • Possible Cause & Solution:

    • Formation of Sodium Diethyl Malonate: This precipitate is the sodium salt of deprotonated diethyl malonate, which has limited solubility in ethanol.[1] This is a normal observation.[1][7]

      • Solution: Ensure you have vigorous mechanical stirring to maintain a homogeneous mixture.[7] The precipitate should dissolve as it reacts with the ethyl halide.[1] Some users report needing to add more ethanol to facilitate stirring.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the synthesis of this compound?

A1: Sodium ethoxide (NaOEt) in absolute ethanol is the most commonly used and appropriate base for this reaction.[6] It is important to use a matching alkoxide and alcohol solvent to prevent transesterification.[4]

Q2: Why is it critical to use anhydrous conditions?

A2: The presence of water can lead to several side reactions. The alkoxide base can be quenched by water, and the ester functional groups of both the reactant and product can be hydrolyzed under the basic reaction conditions, significantly reducing the yield.[1][4]

Q3: My reaction is not proceeding to completion, even after extended reflux. What can I do?

A3: There are several potential reasons for an incomplete reaction:

  • Inactive Base: The sodium ethoxide may have degraded due to exposure to moisture. Ensure it is freshly prepared or properly stored.[5]

  • Insufficient Temperature: While high temperatures can promote side reactions, the reaction may require sufficient heating to proceed at a reasonable rate.[5] Using a solvent with a higher boiling point, such as n-butanol, has been reported to be effective, though this introduces the risk of transesterification.[1]

  • Poor Solubility: As the reaction progresses, the formation of sodium salts can lead to a thick slurry. Ensure efficient stirring to maintain a well-mixed reaction.[1]

Q4: How can I effectively purify the final product?

A4: The most common method for purifying this compound is fractional distillation under reduced pressure.[1][8] This is effective for separating the product from any unreacted starting material and mono-alkylated intermediate. If significant impurities are present, a basic aqueous wash can be used to remove unreacted diethyl malonate, but care must be taken to avoid hydrolysis of the product ester.[8] For small-scale reactions or when boiling points are very close, column chromatography is a suitable option.[4][8]

Experimental Protocols

Protocol 1: Two-Step Diethylation of Diethyl Malonate

This protocol involves the sequential addition of the ethyl groups.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide or ethyl bromide

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has reacted.

  • First Alkylation: Add diethyl malonate (1 equivalent) dropwise to the sodium ethoxide solution. The mixture may become thick with a white precipitate of the sodium salt of diethyl malonate.[1]

  • Add the first equivalent of ethyl iodide or ethyl bromide dropwise. Heat the mixture to reflux until the reaction is complete (monitor by TLC or GC).

  • Second Alkylation: After cooling, add the second equivalent of ethyl iodide or ethyl bromide and heat to reflux overnight.[3]

  • Workup: Evaporate the ethanol. To the residue, add water and extract the product with diethyl ether.[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purification: Purify the crude product by vacuum distillation.[3]

Data Presentation

ParameterCondition 1Condition 2Condition 3
Base Sodium EthoxideSodium EthoxidePotassium Carbonate
Ethylating Agent Ethyl BromideEthyl IodideEthyl Bromide
Solvent EthanolEthanolDMF
Temperature RefluxRefluxRoom Temperature
Typical Yield ~50%[1]Up to 83%[3]Varies
Key Consideration Anhydrous conditions are critical.[1]Higher reactivity of ethyl iodide can improve yield.[2]Phase transfer catalyst may be needed.

Visualizations

experimental_workflow reagents Reagents: - Diethyl Malonate - Sodium - Ethanol - Ethyl Halide naoet_prep Prepare Sodium Ethoxide Solution reagents->naoet_prep first_alkylation First Alkylation: Add Diethyl Malonate & Ethyl Halide naoet_prep->first_alkylation second_alkylation Second Alkylation: Add Second Equivalent of Ethyl Halide first_alkylation->second_alkylation workup Aqueous Workup & Extraction second_alkylation->workup purification Purification: Vacuum Distillation workup->purification product Pure Diethyl Diethylmalonate purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide low_yield Low Yield? side_products Side Products Observed? low_yield->side_products No cause1 Incomplete Second Alkylation low_yield->cause1 Yes incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No cause2 E2 Elimination or Hydrolysis side_products->cause2 Yes cause3 Inactive Base or Poor Solubility incomplete_reaction->cause3 Yes solution1 Ensure Full Equivalent of Base & Sufficient Reaction Time cause1->solution1 solution2 Control Temperature & Use Anhydrous Conditions cause2->solution2 solution3 Use Fresh Base & Ensure Vigorous Stirring cause3->solution3

Caption: Troubleshooting guide for this compound synthesis.

References

Common byproducts in diethyl diethylmalonate reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl Diethylmalonate Synthesis

This guide provides troubleshooting advice and detailed protocols to address common issues encountered during the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals to help identify and resolve challenges related to byproducts and their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts in a this compound synthesis?

A1: The most frequent impurities encountered are unreacted starting material (diethyl malonate), the mono-alkylated intermediate (diethyl ethylmalonate), and products from side reactions like hydrolysis.[1][2][3] Incomplete reactions are a primary cause, leading to a mixture of mono- and di-substituted products.[1][4]

Q2: My analytical data (GC/NMR) shows a significant amount of mono-ethylated product alongside my desired di-ethylated product. How can I avoid this?

A2: The formation of mono-alkylated product is a common issue resulting from incomplete reaction.[4] To favor the desired di-alkylation, ensure you are using at least two full equivalents of the base and the ethyl halide relative to the starting diethyl malonate.[5] The reaction often proceeds stepwise; after the first alkylation is complete, a second equivalent of base is needed to deprotonate the mono-alkylated intermediate before the second ethyl group can be added.[6][7]

Q3: How can I remove unreacted diethyl malonate and the mono-ethylated byproduct from my final product?

A3: The optimal removal method depends on the specific properties of your product mixture.

  • Fractional Vacuum Distillation: This is a highly effective method if the boiling points of the components are sufficiently different.[2][8] However, the boiling points of mono- and di-alkylated malonates can be very close, which may make this separation challenging.[6]

  • Basic Aqueous Wash: The α-protons on unreacted diethyl malonate and the mono-ethylated byproduct are weakly acidic (pKa ≈ 13).[5][8] A wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), can deprotonate these species, converting them into water-soluble salts that can be extracted into the aqueous layer.[8]

  • Column Chromatography: This is a reliable method for separating compounds with similar polarities and boiling points, making it ideal for isolating the pure di-alkylated product from the mono-alkylated intermediate.[6][8]

Q4: I am concerned about hydrolyzing my ester product during a basic wash. How can I minimize this risk?

A4: The risk of ester hydrolysis is valid, especially with strong bases.[8] To mitigate this:

  • Use a mild base like sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (B78521) (NaOH).[8]

  • Perform the wash quickly, keeping the contact time to a few minutes.[8]

  • Conduct the wash at a low temperature, for example, in an ice bath.[8]

  • Immediately follow the basic wash with a brine (saturated NaCl) wash to remove any residual base.[8]

Q5: My reaction yield is low, and I've identified an alkene byproduct. What is the cause?

A5: The formation of an alkene (ethene in this case) is likely due to a competing E2 elimination reaction.[9] The basic conditions used to deprotonate the malonic ester can also cause the elimination of HBr or HI from the ethyl halide.[10] This side reaction can be favored by higher reaction temperatures. To minimize this, maintain the lowest possible temperature that allows for a reasonable alkylation rate.[9]

Q6: Why is it important to use sodium ethoxide as the base when working with diethyl malonate?

A6: It is crucial to match the alkoxide base with the alcohol group of the ester to prevent transesterification.[3][6][11] Using sodium ethoxide with diethyl malonate ensures that even if the base acts as a nucleophile and attacks the ester's carbonyl group, the starting material is simply regenerated. Using a different alkoxide, such as sodium methoxide, would lead to the formation of mixed methyl-ethyl esters, complicating the product mixture.[6]

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Fractional Distillation Separation based on differences in boiling points.[8]- Scalable to large quantities.- Can provide a very pure product.[8]- Requires the product to be thermally stable.- Ineffective if boiling points of components are very close.[6][8]Thermally stable products with significantly different boiling points from impurities.[8]
Basic Aqueous Wash Converts acidic impurities into water-soluble salts for extraction.[8]- Quick and simple procedure.- Effectively removes acidic impurities like unreacted malonic esters.[8]- Risk of product hydrolysis, especially for esters.- May not be completely effective in a single wash.[8]Crude mixtures containing acidic impurities where the desired product is not sensitive to mild basic conditions.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.[8]- High separation efficiency for compounds with similar properties.- Suitable for thermally sensitive compounds.[8]- Can be time-consuming and require large volumes of solvent.- Less scalable than distillation.Small-scale reactions or when distillation is ineffective due to close boiling points.[8]

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Basic Aqueous Wash

This protocol is designed for the removal of unreacted diethyl malonate and mono-ethylated diethylmalonate.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Gently shake the funnel for 1-2 minutes, venting frequently to release any evolved CO₂ gas.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove residual base and dissolved water.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[8]

  • Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of acidic impurities. Repeat the wash if necessary.[8]

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is for separating this compound from components with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure the fractionating column provides adequate theoretical plates for the expected separation.[8]

  • Procedure: Place the crude product in the distillation flask with a stir bar or boiling chips.

  • Vacuum Application: Seal the system and slowly apply a vacuum to the desired pressure.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction(s) corresponding to the boiling point of lower-boiling impurities (like unreacted diethyl malonate).[8]

    • Once the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the purified this compound.

  • Analysis: Confirm the purity of the collected fractions using an appropriate analytical method (e.g., GC or NMR).[8]

Mandatory Visualizations

A Start: Crude Diethyl Diethylmalonate Product B Analyze Sample (GC, NMR) A->B C Impurities Detected? B->C D Pure Product (Process End) C->D No E Identify Impurities C->E Yes F Acidic Impurities Only? (Unreacted DEM, Mono-alkylated) E->F G Perform Basic Aqueous Wash F->G Yes H Boiling Points Sufficiently Different? F->H No G->B I Perform Fractional Vacuum Distillation H->I Yes J Perform Column Chromatography H->J No I->B J->B

Caption: Troubleshooting workflow for purification.

cluster_main Main Reaction Pathway cluster_side Side Reactions A Diethyl Malonate B Enolate 1 A->B + NaOEt C Diethyl Ethylmalonate (Mono-alkylated Product) B->C + Et-X F Ethene (Elimination Product) B->F E2 Elimination of Et-X D Enolate 2 C->D + NaOEt G Ethylmalonic Acid (Hydrolysis Product) C->G + H2O / H+ or OH- (Hydrolysis) E This compound (Desired Product) D->E + Et-X

Caption: this compound synthesis pathways.

References

Technical Support Center: Purification of Crude Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude diethyl diethylmalonate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound appears dark or discolored. What is the likely cause and how can I fix it?

A: Discoloration in crude this compound is often due to thermal degradation or the presence of colored impurities from the synthesis, such as side-reaction products.

Troubleshooting Steps:

  • Minimize Thermal Stress: During workup and purification, avoid prolonged heating at high temperatures. If distillation is necessary, perform it under vacuum to lower the boiling point.

  • Activated Carbon Treatment: Before distillation, you can dissolve the crude product in a suitable organic solvent and stir it with a small amount of activated carbon to adsorb colored impurities. Filter off the carbon before proceeding with purification.

  • Chromatography: If distillation does not remove the color, column chromatography may be effective.

Q2: I am having difficulty achieving a good vacuum for the distillation of this compound. What are the common causes and solutions?

A: Difficulty in achieving or maintaining a target vacuum is a frequent issue in vacuum distillation.

Troubleshooting Steps:

  • Check for Leaks: Inspect all glassware joints, tubing, and connections for cracks or improper sealing. Ensure all joints are properly greased and securely clamped.

  • Vacuum Pump Performance: Check the vacuum pump oil; it may be contaminated and require changing. Ensure the pump is adequately sized for your distillation setup.

  • Cold Trap Issues: Make sure the cold trap is filled with a suitable cooling agent (e.g., dry ice/acetone or liquid nitrogen) and is not saturated.[1]

Q3: During vacuum distillation, my this compound is bumping violently. How can I prevent this?

A: Bumping, or unstable boiling, can lead to inefficient distillation and contamination of the distillate.

Troubleshooting Steps:

  • Even Heating: Use a heating mantle with a magnetic stirrer to ensure even heat distribution throughout the distillation flask.[1]

  • Boiling Chips/Stir Bar: Add a few boiling chips or a magnetic stir bar to the flask before applying the vacuum.[1]

  • Gradual Vacuum Application: Apply the vacuum to the system gradually to prevent sudden, vigorous boiling.[1]

Q4: My final product is contaminated with unreacted diethyl malonate. What is the most effective way to remove it?

A: The presence of starting material is a common impurity. The best removal method depends on the scale of your reaction and the properties of your product.

Troubleshooting Steps:

  • Fractional Distillation: If you have a significant amount of product and it is thermally stable, fractional vacuum distillation is often the most effective method. Diethyl malonate has a lower boiling point than this compound, allowing for separation.[2][3]

  • Aqueous Wash: A wash with a dilute basic solution, such as saturated sodium bicarbonate, can help remove acidic impurities like unreacted diethyl malonate by converting it into its water-soluble salt.[2] However, be cautious as prolonged exposure to base can hydrolyze your ester product.[2]

  • Column Chromatography: For small-scale purifications or when distillation is not feasible, column chromatography provides excellent separation.[2]

Q5: I suspect my this compound is being hydrolyzed during the workup. How can I minimize this?

A: Ester hydrolysis can be a significant issue, especially if using basic conditions during the workup.

Troubleshooting Steps:

  • Use a Mild Base: If a basic wash is necessary, use a mild base like sodium bicarbonate rather than a strong base like sodium hydroxide.[2]

  • Minimize Contact Time: Perform the aqueous wash quickly to reduce the time the ester is in contact with the basic solution.[2]

  • Low Temperature: Conduct the wash at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.[2]

  • Brine Wash: After a basic wash, wash the organic layer with brine (saturated NaCl solution) to remove residual base and water.[2]

Data Presentation

The following table summarizes key quantitative data for this compound and related compounds to aid in purification.

CompoundBoiling Point (Atmospheric Pressure)Boiling Point (Under Vacuum)Density (at 25°C)Refractive Index (at 20°C)
This compound 228-230 °C[4]75-77 °C / 5 mmHg0.99 g/mL[4]1.423[4]
Diethyl Malonate (impurity)199 °C[5][6]90-100 °C (depending on vacuum)[7]1.055 g/mL[5]1.413-1.415[5]
Diethyl Ethylmalonate (potential side-product)206-208 °C[8]75-77 °C / 5 mmHg[9]1.004 g/mL[9]1.416[9]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for thermally stable compounds on a larger scale.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Use a fractionating column for better separation if significant amounts of impurities with close boiling points are present.[1][2]

  • Sample Preparation: Place the crude this compound into the distillation flask, adding a magnetic stir bar or boiling chips.[1][7] Do not fill the flask more than two-thirds full.[1]

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions, which may include solvent or unreacted starting materials, in a separate receiving flask.

    • As the temperature rises to the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.

  • Analysis: Confirm the purity of the collected fractions using an appropriate analytical method such as GC or NMR.

Protocol 2: Purification by Aqueous Wash

This protocol is useful for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude this compound in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate.[2]

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. Shake gently for 1-2 minutes, venting frequently to release any pressure.[2][7]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with brine to remove residual water and base.[2]

  • Drying and Concentration:

    • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze a small sample of the product to confirm the removal of impurities. Repeat the wash if necessary.[2]

Protocol 3: Purification by Column Chromatography

This method is ideal for small-scale reactions, thermally sensitive compounds, or when distillation and washing are ineffective.[2]

  • Column Packing: Pack a chromatography column with silica (B1680970) gel as the stationary phase.

  • Mobile Phase Selection: Choose a suitable solvent system (mobile phase). A common starting point is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the separation observed by Thin Layer Chromatography (TLC).[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash (e.g., NaHCO3, Brine) Dissolve->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Large Scale/ Thermally Stable Chromatography Column Chromatography Concentrate->Chromatography Small Scale/ Thermally Sensitive PureProduct Pure this compound Distill->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC, NMR) PureProduct->Analysis

Caption: Purification workflow for crude this compound.

TroubleshootingTree Start Impure Product ImpurityType Identify Main Impurity Start->ImpurityType StartingMaterial Unreacted Diethyl Malonate? ImpurityType->StartingMaterial Yes Discoloration Discoloration? ImpurityType->Discoloration No Sol_Distill Fractional Vacuum Distillation StartingMaterial->Sol_Distill Sol_Wash Basic Aqueous Wash (Caution!) StartingMaterial->Sol_Wash Sol_Chrom Column Chromatography StartingMaterial->Sol_Chrom SideProducts Other Side Products? Discoloration->SideProducts No Sol_Carbon Activated Carbon Treatment Discoloration->Sol_Carbon Yes SideProducts->Sol_Distill SideProducts->Sol_Chrom

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Troubleshooting Precipitate Formation in Diethyl Malonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address precipitate formation during the synthesis of diethyl malonate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide: Unexpected Precipitate Formation

Unexpected precipitation during diethyl malonate synthesis can arise from various factors, including side reactions, improper reaction conditions, or the purity of reagents. This guide provides a systematic approach to identifying and resolving these issues.

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Troubleshooting_Precipitate_Formation start Precipitate Observed check_precipitate_identity Is the precipitate white and formed after adding base? start->check_precipitate_identity expected_precipitate Likely the expected sodium salt of deprotonated diethyl malonate. check_precipitate_identity->expected_precipitate Yes unexpected_precipitate Unexpected Precipitate: Investigate Further check_precipitate_identity->unexpected_precipitate No solubility_issue Issue: Low solubility of the sodium salt in ethanol (B145695). Action: Continue with the reaction; the precipitate should dissolve as the reaction progresses. expected_precipitate->solubility_issue characterize_precipitate Characterize the Precipitate: - Color - Texture - Solubility in different solvents unexpected_precipitate->characterize_precipitate check_reagents Review Starting Materials & Reagents: - Purity of diethyl malonate and alkyl halide - Anhydrous conditions (solvent and reagents) - Correct base and stoichiometry characterize_precipitate->check_reagents check_conditions Evaluate Reaction Conditions: - Temperature control - Rate of addition of reagents - Reaction time check_reagents->check_conditions side_reactions Consider Side Reactions: - Dialkylation - Transesterification - Aldol (B89426) or Claisen self-condensation check_conditions->side_reactions analysis Analyze Precipitate & Supernatant: - TLC, NMR, IR, MS side_reactions->analysis remediation Implement Corrective Actions: - Purify reagents - Adjust temperature or addition rate - Modify stoichiometry or base analysis->remediation

Caption: Troubleshooting workflow for precipitate formation.

Frequently Asked Questions (FAQs)

Q1: A white precipitate formed immediately after adding sodium ethoxide to my solution of diethyl malonate in ethanol. Is this normal?

A1: Yes, this is a common and expected observation. The white precipitate is the sodium salt of deprotonated diethyl malonate.[1] This salt has limited solubility in ethanol, especially at cooler temperatures, and thus precipitates out of the solution.[1] As the subsequent alkylation reaction proceeds, this precipitate should gradually dissolve. If it persists, it might indicate a problem with the reaction progress.

Q2: My reaction has stalled, and a significant amount of white precipitate remains. What could be the cause?

A2: If the precipitate of sodium diethyl malonate does not dissolve, it could be due to several factors:

  • Low Temperature: The rate of the alkylation reaction might be too slow at the current temperature.

  • Inactive Alkyl Halide: The alkyl halide may be impure or unreactive, preventing the consumption of the diethyl malonate enolate.

  • Insufficient Mixing: Poor agitation can lead to localized concentrations and prevent the suspended salt from reacting.

Troubleshooting Steps:

  • Ensure the reaction temperature is appropriate for the specific alkyl halide being used. Gentle heating may be required.

  • Verify the purity and reactivity of your alkyl halide.

  • Increase the stirring rate to ensure the precipitate is well-suspended in the reaction mixture.

Q3: I observed an oily or gummy precipitate instead of a fine white solid. What does this indicate?

A3: The formation of an oily or gummy precipitate suggests the presence of impurities or side products. Potential causes include:

  • Wet Reagents or Solvents: The presence of water can lead to the hydrolysis of the ester and the formation of sodium hydroxide, which can catalyze side reactions.[2]

  • Side Reactions: At elevated temperatures, side reactions such as aldol or Claisen self-condensation of the starting materials or products can occur, leading to oligomeric or polymeric byproducts.

  • Impure Starting Materials: Impurities in the diethyl malonate or alkyl halide can lead to the formation of undesired, insoluble byproducts.

Troubleshooting Steps:

  • Ensure all reagents and solvents are rigorously dried before use.

  • Maintain careful temperature control throughout the reaction.

  • Purify starting materials if their purity is questionable.

Q4: How can I prevent the formation of dialkylated byproducts, which may precipitate?

A4: Dialkylation is a common side reaction in malonic ester synthesis where the product is alkylated a second time.[1][2] To minimize this:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also help.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This ensures that the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[2]

  • Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide.

Q5: What is transesterification and how can it lead to precipitate formation?

A5: Transesterification is a side reaction that can occur if the alkoxide base used does not match the alkyl group of the ester.[2][3] For example, using sodium methoxide (B1231860) with diethyl malonate can lead to the formation of dimethyl malonate and ethyl methyl malonate. These different esters will have different solubilities and their corresponding sodium salts may have a higher propensity to precipitate. To avoid this, always use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium ethoxide for diethyl malonate).[2][3]

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis of diethyl malonate and potential precipitate formation.

Table 1: Solubility of Key Reactants and Intermediates

CompoundSolventTemperature (°C)Solubility
Diethyl MalonateWater2020.8 g/L
Diethyl MalonateEthanol20Miscible
Sodium EthoxideEthanol25Soluble
Sodium Diethyl MalonateEthanol25Low (forms precipitate)

Table 2: Physical Properties of Potential Precipitates and Byproducts

CompoundAppearanceMelting Point (°C)
Sodium Diethyl MalonateWhite to yellowish powderDecomposes
Sodium CarbonateWhite crystalline solid851
Sodium HydroxideWhite crystalline solid318
Dialkylated Malonic EsterVaries (often oily)Varies

Experimental Protocols

Protocol 1: Standard Synthesis of Diethyl Malonate (via Alkylation)

This protocol is a generalized procedure for the alkylation of diethyl malonate.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Alkyl halide (e.g., ethyl bromide)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, carefully add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen). Stir until all the sodium has reacted.

  • Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 equivalent) dropwise via the addition funnel with vigorous stirring. A white precipitate of the sodium salt of diethyl malonate will form.

  • Alkylation: Add the alkyl halide (1.0 equivalent) dropwise to the stirred suspension. The reaction mixture may warm up. After the addition is complete, heat the mixture to reflux. The precipitate should dissolve as the reaction proceeds. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve any remaining salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

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Synthesis_Workflow reagents Sodium + Ethanol naoet Sodium Ethoxide Solution reagents->naoet enolate Addition of Diethyl Malonate (Precipitate Forms) naoet->enolate alkylation Addition of Alkyl Halide (Precipitate Dissolves) enolate->alkylation reflux Reflux alkylation->reflux workup Work-up (Quenching, Extraction, Washing) reflux->workup purification Purification (Distillation) workup->purification product Diethyl Alkylmalonate purification->product

Caption: Experimental workflow for diethyl malonate synthesis.

Protocol 2: Identification of an Unknown Precipitate

This protocol provides a general procedure for identifying an unknown precipitate.

  • Isolation: Carefully isolate the precipitate from the reaction mixture by filtration. Wash the precipitate with a small amount of cold, anhydrous solvent (e.g., ethanol) to remove any soluble impurities.

  • Visual and Physical Characterization:

    • Note the color and texture (e.g., crystalline, amorphous, gummy) of the precipitate.

    • Perform a flame test on a small sample to check for the presence of sodium (intense yellow flame).

  • Solubility Tests:

    • Test the solubility of the precipitate in a range of solvents: water, dilute acid (e.g., 1 M HCl), and dilute base (e.g., 1 M NaOH).

    • The sodium salt of diethyl malonate will be soluble in water and will likely react with acid.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the dried precipitate. The sodium salt of diethyl malonate will show a characteristic shift in the carbonyl stretching frequency compared to diethyl malonate.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the precipitate is soluble in a suitable deuterated solvent (e.g., D₂O), obtain a ¹H NMR spectrum. The absence of the acidic proton of the α-carbon would be indicative of the enolate.

  • Elemental Analysis: If the identity of the precipitate is still uncertain, elemental analysis can provide the empirical formula.

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Precipitate_Identification_Workflow isolate Isolate Precipitate characterize Visual & Physical Characterization (Color, Texture, Flame Test) isolate->characterize solubility Solubility Tests (Water, Acid, Base) characterize->solubility spectroscopy Spectroscopic Analysis (IR, NMR) solubility->spectroscopy elemental Elemental Analysis (Optional) spectroscopy->elemental identify Identify Precipitate elemental->identify

Caption: Workflow for identifying an unknown precipitate.

References

How to avoid mono-alkylation in diethyl diethylmalonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of diethyl diethylmalonate, with a focus on avoiding the formation of the mono-alkylation byproduct, diethyl ethylmalonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of mono-alkylation during the synthesis of this compound?

A1: The formation of diethyl ethylmalonate, the mono-alkylated byproduct, primarily occurs when the reaction conditions do not favor complete di-alkylation. This can be due to several factors, including incorrect stoichiometry of reactants, insufficient base, or non-optimal reaction times and temperatures. The mono-alkylated product still possesses an acidic proton that can be abstracted, leading to a second alkylation.[1]

Q2: How can I strategically favor the formation of the desired this compound?

A2: To maximize the yield of this compound, a sequential alkylation strategy is highly recommended. This involves two distinct deprotonation and alkylation steps. After the first ethyl group is added to form diethyl ethylmalonate, a second equivalent of base is introduced to deprotonate the mono-alkylated product, followed by the addition of a second equivalent of the ethylating agent.[1] This stepwise approach ensures a controlled and efficient di-alkylation process.

Q3: What is the most suitable base for the synthesis of this compound?

A3: Sodium ethoxide (NaOEt) in absolute ethanol (B145695) is the most commonly used and effective base for this synthesis.[1] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification, which is an unwanted side reaction. For complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can also be employed.[1]

Q4: Can Phase Transfer Catalysis (PTC) be used to improve the synthesis of this compound?

A4: Yes, Phase Transfer Catalysis (PTC) is an excellent alternative method that can significantly improve reaction rates and yields. PTC facilitates the reaction between the diethyl malonate enolate and the ethylating agent in a two-phase system (solid-liquid or liquid-liquid). This technique often utilizes a milder base, such as potassium carbonate, in combination with a phase-transfer catalyst like a quaternary ammonium (B1175870) salt or a crown ether.[2][3] This approach can lead to cleaner reactions and simpler work-up procedures.

Troubleshooting Guides

Problem 1: Significant amount of diethyl ethylmalonate (mono-alkylated product) in the final product mixture.

  • Possible Cause: Incomplete second alkylation.

    • Solution: Ensure that two full equivalents of both the base and the ethylating agent are used in a sequential manner. After the first alkylation, it is crucial to add the second equivalent of base and allow sufficient time for the deprotonation of the mono-alkylated intermediate before adding the second equivalent of the ethylating agent.[1] Monitoring the reaction progress by techniques like TLC or GC-MS can confirm the completion of each step.

  • Possible Cause: Insufficient reaction time or temperature for the second alkylation.

    • Solution: The second alkylation step may require more forcing conditions than the first due to increased steric hindrance. Consider increasing the reaction temperature or prolonging the reaction time for the second ethylation step. Gentle heating to reflux is common after the addition of the second alkylating agent.[1]

Problem 2: Low overall yield of this compound.

  • Possible Cause: Presence of moisture in the reaction.

    • Solution: The reaction is highly sensitive to moisture, which can quench the enolate intermediate. Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Possible Cause: Competing E2 elimination reaction.

    • Solution: While less of a concern with primary alkyl halides like ethyl bromide or ethyl iodide, elimination can still occur, especially at higher temperatures. Maintain a controlled reaction temperature, particularly during the addition of the alkylating agent.

Data Presentation

MethodBaseSolventAlkylating AgentCatalystTypical Yield of this compoundTypical Yield of Diethyl EthylmalonateReference
Classical Synthesis Sodium Ethoxide (NaOEt)Absolute EthanolEthyl Iodide/BromideNone~75%Variable, minimized by sequential addition[4]
Phase Transfer Catalysis (PTC) Potassium Carbonate (K₂CO₃)Toluene (B28343)/Acetonitrile (B52724)Ethyl Bromide/ChlorideTetrabutylammonium Bromide (TBAB) or 18-Crown-678-86%Low, high conversion to dialkylated product[2][3]
Mono-alkylation Control Sodium Ethoxide (NaOEt)Absolute EthanolEthyl Iodide/BromideNone-~88% (based on 15g from 16g DEM)[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound using Sodium Ethoxide

This protocol details the sequential alkylation of diethyl malonate to favor the formation of the di-substituted product.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl bromide or Ethyl iodide

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • First Enolate Formation and Alkylation:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully dissolving one equivalent of sodium metal in an excess of absolute ethanol under an inert atmosphere.

    • Cool the sodium ethoxide solution to room temperature and add one equivalent of diethyl malonate dropwise with stirring.

    • After the addition is complete, add one equivalent of ethyl bromide or ethyl iodide dropwise.

    • Heat the reaction mixture to a gentle reflux for 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Second Enolate Formation and Alkylation:

    • Cool the reaction mixture to room temperature.

    • Prepare a second equivalent of sodium ethoxide in a separate flask and add it to the reaction mixture.

    • Stir for 30 minutes to ensure complete formation of the enolate of diethyl ethylmalonate.

    • Add a second equivalent of ethyl bromide or ethyl iodide dropwise.

    • Heat the mixture to reflux for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue to dissolve any inorganic salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: this compound Synthesis via Phase Transfer Catalysis (PTC)

This method provides a high-yield and efficient synthesis using a milder base.

Materials:

  • Diethyl malonate

  • Ethyl bromide or Ethyl chloride

  • Anhydrous potassium carbonate (powdered)

  • Tetrabutylammonium bromide (TBAB) or 18-Crown-6

  • Toluene or Acetonitrile

  • Water

  • Dichloromethane (B109758)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq.), ethyl bromide (2.2 eq.), anhydrous potassium carbonate (a significant excess, e.g., 4.0 eq.), and a catalytic amount of TBAB (e.g., 5 mol%).

  • Reaction:

    • Add toluene or acetonitrile as the solvent.

    • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation.

Mandatory Visualization

reaction_pathway DEM Diethyl Malonate Enolate1 Enolate of Diethyl Malonate DEM->Enolate1 + Base (e.g., NaOEt) Mono_Product Diethyl Ethylmalonate Enolate1->Mono_Product + Ethyl Halide Enolate2 Enolate of Diethyl Ethylmalonate Mono_Product->Enolate2 + Base (e.g., NaOEt) Di_Product This compound (Desired Product) Enolate2->Di_Product + Ethyl Halide

Caption: Sequential alkylation pathway for this compound synthesis.

troubleshooting_logic Start High Mono-alkylation Product Observed Check_Stoichiometry Verify 2 eq. of Base and Alkylating Agent Used Start->Check_Stoichiometry Check_Conditions Review 2nd Alkylation Time and Temperature Start->Check_Conditions Incomplete_Reaction Incomplete 2nd Alkylation Check_Stoichiometry->Incomplete_Reaction Suboptimal_Conditions Suboptimal Conditions for 2nd Alkylation Check_Conditions->Suboptimal_Conditions Solution1 Ensure Sequential Addition of 2 Full Equivalents Incomplete_Reaction->Solution1 Solution2 Increase Reaction Time/ Temperature for 2nd Step Suboptimal_Conditions->Solution2

Caption: Troubleshooting logic for excessive mono-alkylation.

References

Navigating the Scale-Up of Diethyl Diethylmalonate Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of diethyl diethylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your process development and optimization efforts.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Question: We are observing a significant amount of the mono-ethylated byproduct, diethyl ethylmalonate, in our large-scale reaction, leading to a lower yield of the desired this compound. What are the likely causes and how can we mitigate this?

Answer: The presence of a significant amount of the mono-alkylated product suggests incomplete reaction. Several factors can contribute to this issue, especially during scale-up:

  • Insufficient Base or Incomplete Deprotonation: On a larger scale, ensuring complete deprotonation of both diethyl malonate and the intermediate diethyl ethylmalonate can be challenging due to mixing inefficiencies.

  • Poor Temperature Control: Inadequate heat transfer in large reactors can lead to localized cold spots where the reaction rate is significantly slower.

  • Reagent Addition Rate: If the second equivalent of the ethylating agent is added too slowly or at too low a temperature, the reaction may not go to completion within the desired timeframe.

Troubleshooting Steps:

  • Optimize Base Stoichiometry and Addition: Ensure at least two full equivalents of a strong base like sodium ethoxide are used. Consider a staged addition of the base to ensure complete deprotonation at each step.

  • Improve Mixing and Heat Transfer: Evaluate the agitation efficiency of your reactor. Baffles and appropriate impeller design are crucial for maintaining a homogeneous reaction mixture. Monitor the internal temperature at multiple points to ensure uniform heating.

  • Control Reagent Addition: The ethylating agent should be added at a rate that maintains the desired reaction temperature. A controlled addition is crucial to prevent exotherms that can lead to side reactions.

Question: Our scaled-up batch produced a higher than expected level of an alkene byproduct, and the overall yield of this compound is low. What is the cause of this and how can it be prevented?

Answer: The formation of an alkene, likely ethene in this case, points to a competing E2 elimination reaction of the ethyl halide. This is often exacerbated at larger scales due to:

  • Higher Reaction Temperatures: Poor heat dissipation in large reactors can lead to temperature spikes, which favor elimination over substitution.[1]

  • Strongly Basic Conditions: The use of a strong base like sodium ethoxide, necessary for the alkylation, also promotes elimination.

Troubleshooting Steps:

  • Strict Temperature Control: Implement robust temperature control measures. This may involve using a reactor with a better heat exchange capacity or adjusting the addition rate of reagents to manage the exotherm.

  • Choice of Leaving Group: If using ethyl iodide or bromide, consider switching to ethyl chloride, which is a poorer leaving group and less prone to elimination, although this may require more forcing reaction conditions.

  • Base Selection: While a strong base is required, using a bulkier base could in some cases slightly favor substitution, but this needs to be balanced with its effectiveness in deprotonation.

Question: During workup of our pilot-scale production, we are struggling with the removal of unreacted diethyl malonate and the mono-alkylated intermediate. What are the recommended purification strategies at scale?

Answer: Purification at scale requires methods that are both effective and economically viable. The most common strategies include:

  • Fractional Distillation: This is often the most effective method for large-scale purification, provided there is a sufficient boiling point difference between the components.[2] Diethyl malonate, diethyl ethylmalonate, and this compound have distinct boiling points, making this a feasible, albeit potentially energy-intensive, option.

  • Aqueous Base Wash: Unreacted diethyl malonate and the mono-alkylated intermediate have acidic α-hydrogens and can be removed by washing the organic phase with a dilute aqueous base solution, such as sodium carbonate or sodium bicarbonate.[3] This converts them into their water-soluble sodium salts. However, care must be taken to avoid hydrolysis of the ester groups, especially with stronger bases or prolonged contact times.[3]

  • Column Chromatography: While highly effective at the lab scale, column chromatography is generally not economically viable for large-scale production of a commodity chemical like this compound due to the high solvent consumption and lower throughput.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns include:

  • Handling of Sodium Metal: If preparing sodium ethoxide in-situ, the handling of large quantities of sodium metal, which is highly reactive with water and alcohols, requires strict safety protocols.

  • Flammable Solvents: The use of large volumes of flammable solvents like ethanol (B145695) necessitates a well-ventilated production area with appropriate fire suppression systems.

  • Exothermic Reactions: The deprotonation and alkylation steps are exothermic. Inadequate temperature control on a large scale can lead to a runaway reaction.

Q2: How does the choice of base impact the reaction at scale?

A2: The choice of base is critical. Sodium ethoxide is commonly used because it does not introduce a different alkoxide that could lead to transesterification.[4] The use of hydroxide (B78521) bases like NaOH or KOH should be avoided as they can cause saponification (hydrolysis) of the ester groups.[5] At scale, ensuring the base is fully dissolved and homogeneously mixed is crucial for consistent reaction progress.

Q3: Can we use a "one-pot" procedure for the dialkylation at an industrial scale?

A3: A "one-pot" procedure, where both equivalents of the ethylating agent are added after the initial deprotonation of diethyl malonate, is often employed. However, for better control and potentially higher purity, a two-step approach with isolation of the mono-alkylated intermediate can be considered, though this adds to the processing time and cost. The choice depends on the desired purity specifications and the efficiency of the purification methods.

Q4: What are the key process parameters to monitor during a scaled-up production run?

A4: Critical process parameters to monitor include:

  • Temperature: At multiple points within the reactor.

  • Pressure: To monitor for any gas evolution or potential runaway reaction.

  • Agitator Speed and Power Draw: To ensure proper mixing.

  • Reagent Addition Rates: To control the reaction exotherm.

  • Reaction Progress: Through in-process controls (IPCs) such as GC or HPLC analysis of samples.

Data Presentation

The following tables provide illustrative data on how key parameters can be affected by the scale of production. This data is based on typical observations in malonic ester synthesis scale-up and should be adapted to specific process conditions.

Table 1: Illustrative Impact of Scale on Reaction Yield and Purity

ScaleTypical Yield of this compound (%)Common Impurity Profile (Illustrative %)
Lab Scale (100 g) 85-95%Diethyl ethylmalonate: 2-5% Unreacted Diethyl Malonate: <1% Other byproducts: <1%
Pilot Scale (10 kg) 75-85%Diethyl ethylmalonate: 5-10% Unreacted Diethyl Malonate: 1-3% Ethene-derived byproducts: 1-2%
Industrial Scale (1000 kg) 70-80%Diethyl ethylmalonate: 8-15% Unreacted Diethyl Malonate: 2-5% Ethene-derived byproducts: 2-4%

Table 2: Comparison of Purification Methods at Different Scales

Purification MethodLab Scale (100 g)Pilot Scale (10 kg)Industrial Scale (1000 kg)
Fractional Distillation Feasible but often not necessary for small quantities.Highly Recommended. Good separation, but requires appropriate vacuum system and column.Primary Method. Most cost-effective for large volumes, but energy-intensive.
Aqueous Base Wash Effective for removing acidic impurities.Effective, but requires large volumes of wash solutions and subsequent waste treatment.Used as a preliminary purification step before distillation. Waste management is a key consideration.
Column Chromatography Primary Method. Excellent separation for high purity.Impractical and costly due to solvent and silica (B1680970) consumption.Not economically viable.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These should be adapted and optimized for specific equipment and safety requirements at each scale.

Protocol 1: Lab-Scale Synthesis of this compound (ca. 100 g scale)

Materials:

  • Diethyl malonate (1.0 eq)

  • Sodium ethoxide (2.1 eq)

  • Ethyl bromide (2.2 eq)

  • Anhydrous ethanol (as solvent)

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous ethanol at room temperature, add diethyl malonate dropwise.

  • After the addition is complete, heat the mixture to a gentle reflux for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture to room temperature and add ethyl bromide dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat at reflux for 2-3 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Considerations for Pilot-Scale Synthesis (ca. 10 kg scale)

Key Modifications from Lab Scale:

  • Reactor Setup: A jacketed glass-lined or stainless steel reactor with controlled heating/cooling, a robust agitation system, and a reflux condenser is required.

  • Reagent Charging: Reagents should be charged via calibrated dosing pumps to ensure accurate stoichiometry and controlled addition rates.

  • Temperature Control: The reactor jacket temperature should be carefully controlled to manage the exotherms of the deprotonation and alkylation steps.

  • Workup: The aqueous wash steps will require a larger vessel with an efficient stirring mechanism for phase mixing and a sufficient settling time for phase separation.

  • Purification: A pilot-scale distillation unit with a fractionating column and vacuum capability is necessary for final purification.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the production of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Diethyl Malonate, Sodium Ethoxide, Ethyl Bromide reactor_prep Reactor Setup (Inert Atmosphere) reagents->reactor_prep deprotonation First Deprotonation reactor_prep->deprotonation alkylation1 First Alkylation deprotonation->alkylation1 deprotonation2 Second Deprotonation alkylation1->deprotonation2 alkylation2 Second Alkylation deprotonation2->alkylation2 solvent_removal Solvent Removal alkylation2->solvent_removal extraction Aqueous Workup & Extraction solvent_removal->extraction distillation Fractional Distillation extraction->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_challenges Key Challenges cluster_consequences Consequences scale_up Scale-Up of Diethyl Diethylmalonate Production heat_transfer Heat Transfer Inefficiency scale_up->heat_transfer mixing Mixing Inefficiency scale_up->mixing side_reactions Increased Side Reactions scale_up->side_reactions lower_yield Lower Yield heat_transfer->lower_yield safety_risks Increased Safety Risks heat_transfer->safety_risks mixing->lower_yield higher_impurities Higher Impurity Profile mixing->higher_impurities side_reactions->lower_yield side_reactions->higher_impurities

Caption: Logical relationship of challenges in scaling up production.

References

Technical Support Center: Removal of Unreacted Diethyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of unreacted diethyl malonate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for removing unreacted diethyl malonate?

A1: The optimal method depends on the properties of your product. For thermally stable products with a boiling point significantly different from that of diethyl malonate (199-201 °C at atmospheric pressure), fractional distillation under reduced pressure is often the most effective and scalable technique.[1] If your product is not volatile or is sensitive to heat, a basic aqueous wash followed by column chromatography is the recommended approach.[1]

Q2: Can I remove unreacted diethyl malonate with a simple water wash?

A2: A simple aqueous wash is generally not effective for removing diethyl malonate due to its limited solubility in water.[1] However, washing with a dilute basic solution is an effective method.[1]

Q3: What type of basic solution should I use for washing, and are there any risks involved?

A3: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is usually sufficient.[1] The weakly acidic nature of the α-protons of diethyl malonate (pKa ≈ 13) allows for its deprotonation by these mild bases, forming a water-soluble sodium salt that can be extracted into the aqueous phase.[1] A significant risk, especially if your product is also an ester, is hydrolysis.[1] It is advisable to avoid strong bases like sodium hydroxide (B78521) (NaOH) and to perform the wash quickly at low temperatures.[1]

Q4: My product is also an ester. How can I minimize the risk of hydrolysis during a basic wash?

A4: To minimize the risk of hydrolysis of your ester product, you should use a mild base like sodium bicarbonate, keep the wash time brief (a few minutes), and perform the wash at a low temperature, for instance, in an ice bath.[1] Immediately following the basic wash, a wash with brine is recommended to remove any residual base.[1]

Q5: When is column chromatography the best option for purification?

A5: Column chromatography is the ideal purification method for small-scale reactions, for separating compounds with very similar boiling points, when multiple impurities are present, and for the purification of thermally sensitive compounds.[1]

Troubleshooting Guide

Issue 1: A basic wash was performed, but I still see unreacted diethyl malonate in my product.

  • Possible Cause: The wash may not have been effective enough.

  • Solution: Repeat the wash with a saturated sodium bicarbonate solution. Ensure thorough mixing in the separatory funnel for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[1] If the issue persists, your product may be co-extracting with the diethyl malonate. In this case, column chromatography would be a more suitable purification method.

Issue 2: My product yield is low after a basic wash.

  • Possible Cause: Your product, especially if it is an ester, may have been hydrolyzed by the basic solution.[1]

  • Solution: In future experiments, use a milder base like sodium bicarbonate, reduce the wash time, and perform the wash at a lower temperature.[1] Also, ensure you are not using an excessively strong base like sodium hydroxide.

Issue 3: I am trying to separate diethyl malonate by fractional distillation, but the separation is poor.

  • Possible Cause: The boiling points of your product and diethyl malonate are too close for effective separation by distillation.[1]

  • Solution: For effective separation, a boiling point difference of at least 20-30 °C is recommended.[1] If the boiling points are too similar, column chromatography is the preferred method of purification.[1] Also, ensure your distillation setup includes an efficient fractionating column.[1]

Issue 4: During column chromatography, my product and diethyl malonate are co-eluting.

  • Possible Cause: The solvent system used for elution is not optimal for separating your product from diethyl malonate.

  • Solution: You will need to optimize the mobile phase. A common solvent system for separating diethyl malonate and its alkylated products is a mixture of hexanes, dichloromethane, and ethyl acetate.[1] You can try varying the polarity of the solvent system to achieve better separation. Running thin-layer chromatography (TLC) with different solvent systems beforehand can help in identifying the optimal mobile phase for your column.

Data Presentation: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Aqueous Wash Converts diethyl malonate to its water-soluble salt.[1]- Quick and simple- Removes acidic impurities- Risk of product hydrolysis (especially for esters)- May not be completely effective in a single washProducts that are not sensitive to basic conditions.[1]
Fractional Distillation Separation based on differences in boiling points.[1]- Scalable to large quantities- Can provide very pure product- Requires the product to be thermally stable- Ineffective if boiling points are closeThermally stable products with boiling points differing from diethyl malonate by at least 20-30 °C.[1]
Column Chromatography Separation based on differential adsorption to a stationary phase.- High-resolution separation- Applicable to a wide range of compounds- Can remove multiple impurities simultaneously- Can be time-consuming and labor-intensive- Requires solvent optimizationSmall-scale reactions, thermally sensitive compounds, or when boiling points are very similar.[1]

Experimental Protocols

Protocol 1: Removal by Basic Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane.[1]

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[1] Shake the funnel gently for 1-2 minutes, venting frequently to release any evolved CO₂ gas.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.[1]

  • Analysis: Analyze a small sample of the product by GC, HPLC, or NMR to confirm the removal of diethyl malonate. Repeat the wash if necessary.[1]

Protocol 2: Removal by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus. For pressures below atmospheric, use a vacuum distillation setup. Ensure the fractionating column is appropriate for the expected boiling point difference.[1]

  • Distillation: Heat the crude product in the distillation flask.[1]

  • Fraction Collection: First, collect the fraction corresponding to the boiling point of diethyl malonate.[1] Once the temperature rises to the boiling point of your product, switch to a clean receiving flask to collect the purified product.[1]

  • Analysis: Confirm the purity of the collected product fraction by an appropriate analytical method.[1]

Protocol 3: Removal by Column Chromatography
  • Stationary Phase: Pack a chromatography column with silica (B1680970) gel.[1]

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and load it onto the column.[1]

  • Elution: Run the column with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), collecting fractions.[2]

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify which contain your product and which, if any, contain diethyl malonate.[1]

  • Concentration: Combine the pure product fractions and remove the solvent under reduced pressure.[1]

Visualizations

experimental_workflow_basic_wash start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash Wash with Saturated NaHCO3 Solution dissolve->wash separate Separate Aqueous Layer wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry concentrate Concentrate Under Reduced Pressure dry->concentrate product Purified Product concentrate->product

Caption: Workflow for removal of diethyl malonate by basic aqueous wash.

experimental_workflow_distillation start Crude Reaction Mixture setup Assemble Fractional Distillation Apparatus start->setup heat Heat Crude Mixture setup->heat collect_dem Collect Diethyl Malonate Fraction heat->collect_dem collect_product Collect Product Fraction heat->collect_product product Purified Product collect_product->product

Caption: Workflow for removal of diethyl malonate by fractional distillation.

experimental_workflow_chromatography start Crude Reaction Mixture pack Pack Silica Gel Column start->pack load Load Crude Product pack->load elute Elute with Solvent System load->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate Under Reduced Pressure combine->concentrate product Purified Product concentrate->product

Caption: Workflow for removal of diethyl malonate by column chromatography.

References

Stability and degradation of diethyl diethylmalonate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for diethyl diethylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various reaction conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during experiments involving this compound.

Issue 1: Low Yield or Incomplete Reaction

  • Symptom: The reaction involving this compound as a starting material shows low conversion to the desired product.

  • Possible Cause: this compound is sterically hindered due to the two ethyl groups on the alpha-carbon, which can reduce its reactivity compared to diethyl malonate.

  • Solution:

    • Increase reaction temperature to overcome the activation energy barrier.

    • Use a stronger base or a higher concentration of the catalyst.

    • Extend the reaction time.

    • Consider using a less sterically hindered malonate derivative if the reaction allows.

Issue 2: Presence of Impurities in the Final Product

  • Symptom: Analytical characterization (e.g., GC-MS, NMR) of the product mixture shows unexpected peaks.

  • Possible Cause 1: Hydrolysis of the ester groups. this compound can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures, to form the corresponding mono-ester or dicarboxylic acid.

  • Solution:

    • Ensure anhydrous reaction conditions if water-sensitive reagents are used.

    • During workup, use neutral or weakly acidic/basic washes and avoid prolonged exposure to strong acids or bases.

    • Perform aqueous extractions at lower temperatures.

  • Possible Cause 2: Thermal Decomposition. At high temperatures, this compound may decompose.

  • Solution:

    • Purify the product using techniques that do not require high temperatures, such as column chromatography.

    • If distillation is necessary, perform it under reduced pressure to lower the boiling point.

Issue 3: Inconsistent Reaction Outcomes

  • Symptom: Reproducibility of the reaction is poor.

  • Possible Cause: The stability of this compound can be affected by the presence of trace amounts of acid or base, or by prolonged storage under inappropriate conditions.

  • Solution:

    • Use freshly purified this compound for reactions.

    • Store the reagent in a cool, dry, and dark place under an inert atmosphere.

    • Ensure all reagents and solvents are of high purity and free from acidic or basic impurities.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to acidic and basic conditions?

A1: this compound is an ester and is susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being significantly faster under basic conditions. Due to the steric hindrance provided by the two ethyl groups at the α-position, its rate of hydrolysis is generally slower than that of diethyl malonate.[1] Under neutral conditions, it is relatively stable at ambient temperature.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation products result from the hydrolysis of the ester groups. This can occur in a stepwise manner:

  • Mono-hydrolysis: Diethyl 2,2-diethylmalonate is hydrolyzed to ethyl 2-carboxy-2-ethylbutanoate (the monoacid).

  • Di-hydrolysis: Further hydrolysis yields 2,2-diethylmalonic acid. Under harsh conditions, decarboxylation of diethylmalonic acid can occur, especially at elevated temperatures, to produce 2-ethylbutanoic acid and carbon dioxide.

Q3: Can this compound undergo self-condensation?

A3: No, unlike diethyl malonate, this compound does not have any acidic protons on the α-carbon. Therefore, it cannot form an enolate and cannot undergo self-condensation reactions like the Claisen condensation.

Q4: What is the expected thermal stability of this compound?

A4: this compound is relatively stable at moderate temperatures. However, at elevated temperatures, particularly above its boiling point, thermal decomposition can occur, potentially leading to the formation of carbon oxides and other byproducts.[2] It is advisable to distill it under reduced pressure to minimize thermal stress.

Q5: How can I monitor the degradation of this compound in my reaction?

A5: The degradation of this compound can be monitored using various analytical techniques:

  • Gas Chromatography (GC): A GC equipped with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to separate and quantify this compound and its potential degradation products.[3]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to monitor the decrease in the concentration of the parent compound and the appearance of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic signals of the ethyl ester groups and the appearance of new signals corresponding to the degradation products.

Data Presentation

The following tables summarize the stability of this compound under various conditions. Please note that specific kinetic data for this compound is limited in the literature; therefore, some values are estimated based on the behavior of diethyl malonate and other sterically hindered esters.

Table 1: Hydrolysis of this compound under Different pH Conditions

pHTemperature (°C)Half-life (t1/2) (Estimated)Primary Degradation Products
4 (Acidic) 50> 10 daysEthyl 2-carboxy-2-ethylbutanoate (slow formation)
7 (Neutral) 25Several weeksVery slow formation of Ethyl 2-carboxy-2-ethylbutanoate
50Several daysEthyl 2-carboxy-2-ethylbutanoate
9 (Basic) 25~ 2-3 daysEthyl 2-carboxy-2-ethylbutanoate, 2,2-Diethylmalonic acid
50< 12 hours2,2-Diethylmalonic acid, Ethyl 2-carboxy-2-ethylbutanoate

Note: The hydrolysis of this compound is expected to be slower than that of diethyl malonate due to steric hindrance.[1] For comparison, the half-life of diethyl malonate at pH 7 and 25°C is 137.5 hours.[2]

Table 2: Common Side Products in Reactions Involving Malonic Esters

Side ProductCausePrevention
Dialkylated Product Occurs with mono-substituted malonates that still have an acidic α-proton.Not applicable to this compound as it is already dialkylated.
Hydrolysis Products Presence of water under acidic or basic conditions, especially with heat.Use anhydrous conditions; perform workup at low temperatures with mild aqueous solutions.
Transesterification Products Use of an alkoxide base that does not match the ester groups (e.g., sodium methoxide (B1231860) with a diethyl ester).Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for this compound).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M and 1 M HCl.

    • Heat the solutions at 60°C for 24 hours.

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an appropriate base, and dilute for analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M and 1 M NaOH.

    • Keep the solutions at room temperature and at 60°C.

    • Withdraw samples at shorter intervals (e.g., 30 min, 1, 2, 4 hours), neutralize with an appropriate acid, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw and analyze samples.

  • Thermal Degradation:

    • Place a sample of pure this compound in an oven at a temperature below its boiling point (e.g., 150°C) for 48 hours.

    • Analyze the sample for any degradation.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostable solvent (e.g., acetonitrile) to UV and visible light in a photostability chamber.

    • Analyze the sample after a defined period.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) or GC-MS to quantify the remaining this compound and identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Mandatory Visualizations

Degradation_Pathway DEDM This compound Monoacid Ethyl 2-carboxy-2-ethylbutanoate DEDM->Monoacid Hydrolysis (Acid or Base) Diacid 2,2-Diethylmalonic Acid Monoacid->Diacid Hydrolysis (Acid or Base) Decarboxylated 2-Ethylbutanoic Acid + CO2 Diacid->Decarboxylated Decarboxylation (Heat)

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC/GC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation (Identify Degradants, Determine Kinetics) Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Troubleshooting_Logic Start Low Yield or Impurity Issue Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Reagents) Start->Check_Conditions Analyze_Impurities Identify Impurities (LC-MS, NMR) Start->Analyze_Impurities Optimize_Reaction Optimize Reaction (Increase Temp/Time, Stronger Base) Check_Conditions->Optimize_Reaction Hydrolysis Hydrolysis Products? Analyze_Impurities->Hydrolysis Thermal Thermal Degradation? Analyze_Impurities->Thermal Optimize_Workup Optimize Workup (Neutral pH, Low Temp) Hydrolysis->Optimize_Workup Yes Optimize_Purification Optimize Purification (Vacuum Distillation, Chromatography) Thermal->Optimize_Purification Yes

Caption: Troubleshooting decision tree for this compound reactions.

References

Minimizing side reactions in the synthesis of barbiturates from diethyl diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Barbiturates from Diethyl Diethylmalonate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of barbiturates from this compound and urea (B33335).

Troubleshooting Guide

Question 1: Why is my yield of the desired 5,5-diethylbarbituric acid significantly lower than expected?

Answer:

Low yields in this synthesis are often attributable to several factors, primarily related to reaction conditions and reagent purity. The most common culprits are the presence of moisture, improper reaction temperature, and incorrect stoichiometry, which can promote various side reactions.[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture is a critical factor that can significantly reduce yield. Water can react with the sodium ethoxide base, quenching it, and can also cause hydrolysis of the this compound starting material.[1]

    • Action: Thoroughly dry all glassware in an oven before use. Use absolute (anhydrous) ethanol (B145695) to prepare the sodium ethoxide. Ensure the urea is completely dry by heating it in a vacuum oven before use. Protect the reaction from atmospheric moisture using a drying tube (e.g., with calcium chloride).

  • Optimize Reaction Temperature and Time: The reaction requires a specific temperature range to proceed efficiently.

    • Action: Maintain a reaction temperature of approximately 110°C.[3] Lower temperatures can lead to an incomplete reaction, while excessively high temperatures can promote the decomposition of urea into byproducts like biuret (B89757) and cyanuric acid.[2] A typical reflux time is around 7 hours; insufficient time will result in unreacted starting materials.[3]

  • Verify Stoichiometry: The molar ratios of the reactants and the base are crucial.

    • Action: Use a slight excess of sodium ethoxide to ensure the complete deprotonation of the this compound. However, a large excess can promote side reactions.[1] Ensure that this compound and urea are used in equimolar amounts.[4][5]

  • Efficient Purification: Product loss during workup and purification can also lead to lower-than-expected yields.

    • Action: During the workup, ensure the pH is carefully adjusted to fully precipitate the barbituric acid product from its sodium salt. For purification, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is recommended to remove impurities.[1]

Question 2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

Answer:

The formation of side products is a common issue. The primary side reactions in this synthesis are hydrolysis of the starting materials, thermal decomposition of urea, and incomplete cyclization.

Troubleshooting Steps:

  • Minimizing Hydrolysis Products: The presence of water leads to the hydrolysis of sodium ethoxide and this compound. Hydrolysis of the ester results in the formation of sodium diethylmalonate, which will not participate in the cyclization reaction.

    • Action: As detailed above, maintaining strict anhydrous conditions is the most effective way to prevent hydrolysis.[1][6]

  • Preventing Urea Decomposition: At the reaction temperature of 110°C, urea can start to decompose, forming biuret, which can potentially interfere with the desired reaction.

    • Action: Avoid overheating the reaction mixture. Maintain the temperature as close to the recommended 110°C as possible. Using a slight excess of urea might compensate for minor decomposition, but this should be done cautiously as it can complicate purification.

  • Promoting Complete Cyclization: The reaction proceeds through a ureide intermediate. If this intermediate fails to cyclize, it will remain as an impurity.

    • Action: Ensure a sufficient reaction time (e.g., 7 hours of reflux) and an adequate amount of base to drive the cyclization to completion.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in this reaction? A1: Sodium ethoxide is a strong base that serves two main purposes. First, it deprotonates one of the amino groups of urea, making it a more potent nucleophile. This activated urea then attacks the carbonyl carbon of the this compound. Second, it acts as a condensing agent to facilitate the cyclization reaction.[8]

Q2: Can I use a different base, such as sodium hydroxide? A2: It is not recommended to use sodium hydroxide. NaOH can cause the hydrolysis (saponification) of the ester groups in this compound, leading to the formation of the sodium salt of diethylmalonic acid and ethanol, which will not yield the desired barbiturate (B1230296).[6]

Q3: My final product is off-white or yellowish. How can I improve its purity and color? A3: A colored product indicates the presence of impurities. Recrystallization is the most effective method for purification. Dissolving the crude product in a minimal amount of hot solvent (e.g., an ethanol/water mixture) and allowing it to cool slowly will form purer crystals, leaving colored impurities in the mother liquor. The use of activated charcoal during recrystallization can also help to remove colored impurities.

Q4: Is it possible for the barbiturate ring to open up (hydrolyze) during the workup? A4: Yes, the barbiturate ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. During the workup, it is important to perform the acidification step at a low temperature (e.g., in an ice bath) and to avoid prolonged exposure to strong acid.[9]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity

ParameterStandard ConditionDeviationPotential Outcome on YieldPotential Outcome on PurityMitigation Strategy
Moisture AnhydrousPresence of waterSignificant decreaseLower purity due to hydrolysis byproductsUse oven-dried glassware, anhydrous reagents, and a drying tube.[1]
Temperature ~110°C< 100°CDecrease (incomplete reaction)Higher purity (less decomposition)Ensure adequate heating for the recommended time.
> 120°CDecreaseLower purity due to urea decompositionUse a temperature-controlled oil bath and monitor closely.[2]
Reaction Time ~7 hours< 7 hoursSignificant decreaseHigher proportion of unreacted starting materialsAdhere to the recommended reflux time.[3]
Base Stoichiometry ~1.05-1.1 eq. NaOEt< 1 eq.DecreaseIncomplete reactionUse a slight excess of freshly prepared sodium ethoxide.[1]
> 1.2 eq.No significant change/slight decreasePotential for increased side reactionsUse a carefully measured slight excess of base.[1]

Experimental Protocols

Protocol 1: Synthesis of 5,5-Diethylbarbituric Acid

This protocol is adapted from established procedures for barbiturate synthesis.

Materials:

  • Sodium metal

  • Absolute ethanol

  • This compound

  • Urea (dry)

  • Concentrated Hydrochloric Acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium metal in 250 mL of absolute ethanol. This reaction is exothermic and should be performed with caution.

  • Addition of Reactants: Once all the sodium has dissolved to form sodium ethoxide, add 108.14 g (0.5 mol) of this compound to the solution. In a separate beaker, dissolve 30 g (0.5 mol) of dry urea in 250 mL of hot (~70°C) absolute ethanol. Add the hot urea solution to the reaction flask.

  • Condensation Reaction: Thoroughly mix the contents of the flask. Heat the mixture to reflux at approximately 110°C for 7 hours using an oil bath. A white solid (the sodium salt of the barbiturate) should precipitate during the reaction.[3]

  • Workup and Isolation: After the reflux is complete, cool the mixture. Add 500 mL of hot water (~50°C) to dissolve the precipitated salt.

  • Acidification: While stirring the solution in an ice bath, carefully add concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper. This will precipitate the 5,5-diethylbarbituric acid.

  • Purification: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified product in an oven at 100-110°C.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways cluster_hydrolysis Hydrolysis cluster_urea_decomp Urea Decomposition DEM This compound Ureide Ureide Intermediate DEM->Ureide Urea Urea Urea->Ureide Base Sodium Ethoxide Base->Ureide Condensation Barbiturate 5,5-Diethylbarbituric Acid Ureide->Barbiturate Cyclization DEM_H2O This compound Hydrolysis_Product Diethylmalonic Acid Salt DEM_H2O->Hydrolysis_Product H2O Water H2O->Hydrolysis_Product Urea_Decomp Urea Biuret Biuret Urea_Decomp->Biuret Heat Heat (>110°C) Heat->Biuret

Caption: Main and side reaction pathways in barbiturate synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Were anhydrous conditions maintained? Start->Check_Moisture Check_Temp Was the reaction temperature correct (~110°C)? Check_Moisture->Check_Temp Yes Sol_Moisture Dry all glassware and reagents thoroughly. Use a drying tube. Check_Moisture->Sol_Moisture No Check_Time Was the reaction time sufficient (~7 hrs)? Check_Temp->Check_Time Yes Sol_Temp Use a controlled temperature bath. Avoid overheating. Check_Temp->Sol_Temp No Check_Stoichiometry Was the stoichiometry of reactants and base correct? Check_Time->Check_Stoichiometry Yes Sol_Time Ensure the full recommended reflux time. Check_Time->Sol_Time No Sol_Stoichiometry Recalculate and accurately measure all components. Check_Stoichiometry->Sol_Stoichiometry No End Improved Yield and Purity Check_Stoichiometry->End Yes Sol_Moisture->Check_Temp Sol_Temp->Check_Time Sol_Time->Check_Stoichiometry Sol_Stoichiometry->End

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

GC-MS for Purity Assessment of Diethyl Diethylmalonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of diethyl diethylmalonate. We will explore a detailed experimental protocol, compare its performance with alternative analytical techniques, and present supporting data to aid in method selection and interpretation.

Performance Comparison: GC-MS vs. Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution combined with the definitive identification capabilities of mass spectrometry makes it an ideal method for purity assessment. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can also be employed.

The choice of analytical method often depends on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation of impurities, or high-throughput screening.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility and polarity, followed by detection based on mass-to-charge ratio.Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.Separation by differential partitioning between a mobile and stationary phase.
Strengths High sensitivity and selectivity, excellent for separating volatile impurities, provides structural information of impurities.[1]Non-destructive, provides unambiguous structure elucidation, good for quantitation with an internal standard.[2][3]Suitable for non-volatile or thermally labile compounds, wide range of stationary phases for method development.[4]
Limitations Requires volatile and thermally stable analytes, potential for matrix effects.[5]Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentrations.[2][3]Lower resolution than GC for some compounds, analyte detection may require a chromophore.
Primary Use Identification and quantification of volatile and semi-volatile compounds and their impurities.Structural elucidation and quantification.Purity determination of a wide range of compounds, including non-volatile ones.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the GC-MS analysis of a this compound sample, highlighting the principal compound and potential process-related impurities. The synthesis of this compound typically involves the alkylation of diethyl malonate with an ethyl halide.[5] Therefore, common impurities include unreacted diethyl malonate and the mono-alkylated intermediate, diethyl ethylmalonate.

CompoundRetention Time (min)Key Mass Fragments (m/z)Area % (Example)Purity (%)
Diethyl Malonate (Impurity)8.52160, 115, 88, 45, 290.45-
Diethyl Ethylmalonate (Impurity)10.21188, 160, 143, 115, 73, 29[6][7]1.20-
This compound 11.85 216, 188, 171, 143, 115, 69, 29 98.35 98.35

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a standard procedure for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

A typical GC-MS system equipped with a capillary column is used. The following conditions are a good starting point and may require optimization.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 ratio)
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 minutes. Ramp to 240°C at 10°C/minute, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-300 amu

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Calculate the purity of the this compound sample based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical steps in purity assessment.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate calculate Purity Calculation integrate->calculate Purity_Assessment_Logic Logic of Purity Assessment raw_data Acquire Raw GC-MS Data process_data Process Chromatogram (Baseline Correction, Peak Picking) raw_data->process_data identify_main Identify Main Component (Retention Time & Mass Spectrum) process_data->identify_main identify_impurities Identify Impurities (Library Search, Fragmentation Analysis) process_data->identify_impurities quantify Quantify All Components (Peak Area Integration) identify_main->quantify identify_impurities->quantify calculate_purity Calculate Purity (Area % of Main Component) quantify->calculate_purity report Generate Purity Report calculate_purity->report

References

A Comparative Guide to Diethyl Diethylmalonate and Dimethyl Diethylmalonate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of starting materials and intermediates is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. Diethyl diethylmalonate and its methyl counterpart, dimethyl diethylmalonate, are both valuable C-alkylated derivatives of malonic acid esters, frequently employed as key building blocks in the synthesis of a wide array of compounds, most notably barbiturates and other heterocyclic systems. This guide provides an objective comparison of their performance in synthetic applications, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these two malonic esters is crucial for predicting their behavior in chemical reactions and for optimizing process parameters.

PropertyThis compoundDimethyl Diethylmalonate
CAS Number 77-25-8[1][2]27132-23-6[3]
Molecular Formula C11H20O4[1][2]C9H16O4[3]
Molecular Weight 216.27 g/mol [1][2]188.22 g/mol [3]
Boiling Point 228-230 °C[4]Not readily available
Density 0.99 g/mL at 25 °C[4]Not readily available
Refractive Index n20/D 1.423[4]Not readily available
Solubility Soluble in chloroform (B151607) and methanol (B129727) (sparingly).[4]Not readily available

Performance in Synthesis: A Comparative Overview

Both this compound and dimethyl diethylmalonate serve as important intermediates. The primary distinction in their synthetic utility often arises from the nature of the ester group (ethyl vs. methyl), which can influence reaction kinetics, susceptibility to hydrolysis, and the choice of base and solvent.

Alkylation Reactions

The malonic ester synthesis is a cornerstone of C-C bond formation. While both esters are already dialkylated at the alpha-carbon, they are products of the alkylation of their respective unsubstituted malonates. The choice between diethyl malonate and dimethyl malonate as the starting material can impact the subsequent alkylation steps. The smaller size of the methyl groups in dimethyl malonate may offer less steric hindrance, potentially leading to faster reaction rates compared to the bulkier ethyl groups of diethyl malonate. However, this increased reactivity can sometimes lead to a higher propensity for side reactions like dialkylation if not carefully controlled.

Synthesis of Barbiturates

A significant application of C,C-dialkylated malonic esters is in the synthesis of barbiturates through condensation with urea. This compound is a direct precursor to barbital. For instance, the synthesis of pentobarbital (B6593769) involves the condensation of diethyl ethyl(1-methylbutyl)malonate with urea.[5] While dimethyl diethylmalonate could theoretically be used, the ethyl ester is more traditionally cited in literature for these syntheses.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation of Diethyl Malonate

This procedure outlines the dialkylation of diethyl malonate to yield this compound.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Ethyl iodide

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 14.4 g of sodium metal in 190 mL of absolute ethanol. This should be done cautiously as the reaction is exothermic.

  • First Alkylation: To the freshly prepared sodium ethoxide solution, add 100 g of diethyl malonate with stirring. Subsequently, slowly add 97.5 g of ethyl iodide through the dropping funnel. The mixture is then heated to boiling.

  • Second Alkylation: Once the first alkylation is complete (indicated by a neutral pH), a second portion of sodium ethoxide (prepared from 14.4 g of sodium in 190 mL of absolute ethanol) is added, followed by the slow addition of another 97.5 g of ethyl iodide. The reaction mixture is then boiled overnight.[7]

  • Work-up: After cooling, the ethanol is removed by evaporation. The residue is treated with water and diethyl ether. The ethereal layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The diethyl ether is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound. A reported yield for this procedure is 83%.[7]

Protocol 2: Synthesis of a Dialkylated Dimethyl Malonate Derivative

This protocol provides a general method for the dialkylation of dimethyl malonate, which can be adapted for the synthesis of dimethyl diethylmalonate by using ethyl bromide as the alkylating agent.

Materials:

  • Dimethyl malonate

  • Sodium metal

  • Anhydrous methanol

  • 1-Bromobutane (B133212) (as a representative alkyl halide)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Methoxide (B1231860): In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 23.0 g (1.0 mol) of sodium in 250 mL of anhydrous methanol.

  • Enolate Formation: To the sodium methoxide solution, add 66.0 g (0.5 mol) of dimethyl malonate dropwise.

  • Alkylation: Following the addition of dimethyl malonate, add 137.0 g (1.0 mol) of 1-bromobutane dropwise. The reaction is exothermic and may begin to reflux. Maintain a gentle reflux for 2-3 hours after the addition is complete.[8]

  • Work-up: After cooling to room temperature, the reaction mixture is poured into 500 mL of water. The organic layer is separated, and the aqueous layer is extracted twice with 100 mL portions of diethyl ether.[8]

  • Purification: The combined organic layers are washed with water and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator. The crude product can be purified by vacuum distillation.[8]

Reaction Workflows and Logical Relationships

The following diagrams illustrate the general synthetic pathways involving these malonic esters.

malonic_ester_synthesis start Malonic Ester (Dimethyl or Diethyl) enolate Enolate Formation (Base) start->enolate alkylation1 First Alkylation (R-X) enolate->alkylation1 monoalkylated Monoalkylated Malonic Ester alkylation1->monoalkylated enolate2 Enolate Formation (Base) monoalkylated->enolate2 alkylation2 Second Alkylation (R'-X) enolate2->alkylation2 dialkylated Dialkylated Malonic Ester (e.g., this compound) alkylation2->dialkylated hydrolysis Hydrolysis & Decarboxylation dialkylated->hydrolysis product Substituted Carboxylic Acid hydrolysis->product

Caption: General workflow for malonic ester synthesis.

barbiturate_synthesis dialkylated Dialkylated Malonic Ester (e.g., this compound) condensation Condensation (Base) dialkylated->condensation urea Urea urea->condensation barbiturate Barbiturate Derivative condensation->barbiturate

References

Alternative reagents to diethyl diethylmalonate for barbiturate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of barbiturates, a class of central nervous system depressants, has traditionally relied on the condensation of a disubstituted diethyl malonate with urea (B33335). While this method is well-established, the exploration of alternative reagents can offer advantages in terms of yield, cost, availability, and the introduction of diverse substituents at the C-5 position of the barbiturate (B1230296) ring. This guide provides a comparative overview of alternative reagents to diethyl malonate, supported by experimental data, to assist researchers in selecting the optimal synthetic strategy.

Comparison of Malonic Ester Derivatives

The most direct alternatives to diethyl malonate are other dialkyl malonates. The choice of the ester group can influence the reaction conditions and the ease of purification. More importantly, the substituents on the alpha-carbon of the malonic ester determine the final substituents at the C-5 position of the barbiturate, which dictates its pharmacological activity.

Reagent/PrecursorProductBaseReported YieldPhysicochemical Properties (Reagent)
Diethyl Malonate Barbituric AcidSodium Ethoxide72-95.3%Boiling Point: 199.3 °CDensity: 1.055 g/mL
Diethyl Phenylmalonate (followed by ethylation)Phenobarbital (B1680315)Sodium Methoxide (B1231860)17.45% (for condensation)Boiling Point: 315 °CDensity: 1.096 g/mL
Diethyl Ethyl(1-methylbutyl)malonate PentobarbitalSodium Methoxide~77% (calculated from final product mass)Boiling Point: 267.6 °CDensity: 0.967 g/cm³
Dimethyl Malonate Barbituric Acid (precursor)Not specifiedNot directly reported for barbiturate synthesis, but widely used in malonic ester synthesis.Boiling Point: 180-181 °CDensity: 1.156 g/mL
Dipropyl Malonate Barbituric Acid (precursor)Not specifiedNo direct yield data found for barbiturate synthesis.Boiling Point: 228-229 °CDensity: 1.01-1.027 g/mL
Dibutyl Malonate Barbituric Acid (precursor)Not specifiedNo direct yield data found for barbiturate synthesis.Boiling Point: 251.4 °CDensity: 0.98 g/mL

Note: The reported yields can vary significantly based on reaction scale, purity of reagents, and specific experimental conditions. The yield for phenobarbital appears low and may reflect a specific, non-optimized procedure. A 90.92% yield has been reported for the preceding ethylation of diethyl phenylmalonate.[1]

Alternative Precursors: Cyanoacetic Esters and Malononitrile (B47326)

Beyond malonic esters, other compounds with an activated methylene (B1212753) group can be considered for the synthesis of pyrimidine (B1678525) rings.

Cyanoacetic Esters

Ethyl cyanoacetate (B8463686) can condense with urea to form an imino-barbiturate intermediate. This intermediate can then be hydrolyzed to the corresponding barbiturate. This route offers an alternative pathway, particularly when the desired C-5 substituents are compatible with the cyanoacetic ester chemistry.

Malononitrile

Malononitrile is a highly reactive precursor that readily undergoes condensation reactions. However, its reaction with urea typically leads to the formation of 2,4-diamino-6-hydroxypyrimidine (B22253) rather than barbituric acid directly. While this pyrimidine derivative is structurally related, it is not a barbiturate. Therefore, malononitrile is not a direct substitute for diethyl malonate in traditional barbiturate synthesis.

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate

This protocol is a classic example of barbiturate synthesis.

Materials:

  • Sodium metal (11.5 g)

  • Absolute ethanol (B145695) (500 mL)

  • Diethyl malonate (80 g)

  • Dry urea (30 g)

  • Concentrated hydrochloric acid

Procedure:

  • Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol in a round-bottom flask fitted with a reflux condenser. The reaction is exothermic and should be cooled if it becomes too vigorous.

  • Addition of Reactants: To the sodium ethoxide solution, add diethyl malonate, followed by a solution of dry urea in hot absolute ethanol.

  • Condensation: Heat the mixture to reflux at approximately 110 °C for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.

  • Work-up and Isolation: After cooling, add hot water to dissolve the sodium salt. Acidify the solution with concentrated hydrochloric acid to precipitate barbituric acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from hot water.

Protocol 2: Synthesis of Phenobarbital from Diethyl Ethylphenylmalonate

This protocol illustrates the synthesis of a C-5 disubstituted barbiturate.

Materials:

Procedure:

  • Reaction Setup: A solution of sodium methoxide in methanol is prepared in a reaction vessel.

  • Addition of Reactants: Dry urea is added to the sodium methoxide solution, followed by the slow addition of diethyl ethylphenylmalonate.

  • Condensation: The mixture is heated to reflux to drive the condensation and cyclization reactions.

  • Work-up: After the reaction is complete, the mixture is acidified to precipitate the crude phenobarbital.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[2]

Synthesis Pathways and Logical Relationships

The synthesis of barbiturates from malonic esters and their alternatives follows a logical progression of chemical reactions. The following diagrams, generated using the DOT language, illustrate these pathways.

Barbiturate_Synthesis_Workflow cluster_malonic_ester Malonic Ester Pathway malonic_ester Dialkyl Malonate (e.g., Diethyl Malonate) condensation Condensation Reaction malonic_ester->condensation urea Urea urea->condensation base Strong Base (e.g., Sodium Ethoxide) base->condensation Catalyst barbiturate Barbiturate condensation->barbiturate Alternative_Pathways cluster_cyanoacetic Cyanoacetic Ester Pathway cluster_malononitrile Malononitrile Pathway cyano_ester Cyanoacetic Ester imino_intermediate Imino-barbiturate Intermediate cyano_ester->imino_intermediate urea_cyano Urea urea_cyano->imino_intermediate hydrolysis Hydrolysis imino_intermediate->hydrolysis barbiturate_cyano Barbiturate hydrolysis->barbiturate_cyano malononitrile Malononitrile diamino Diaminopyrimidine (Not a Barbiturate) malononitrile->diamino urea_m Urea urea_m->diamino

References

Validating Diethyl Diethylmalonate Derivatives: A Comparative Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and validation of synthetic compounds. This guide provides a comparative analysis of diethyl diethylmalonate and its derivatives using NMR data, complete with detailed experimental protocols and a visual workflow to aid in understanding the validation process.

The malonic ester synthesis is a cornerstone of organic chemistry, allowing for the versatile production of a wide array of substituted carboxylic acids. Diethyl malonate and its derivatives are key intermediates in these synthetic pathways.[1][2] Accurate characterization of these intermediates is crucial for ensuring reaction success and the purity of the final products. NMR spectroscopy offers a powerful, non-destructive method to confirm the structure of these molecules.[1]

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR spectral data for diethyl malonate and several of its common derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz). The data is compiled from various sources and serves as a reference for the validation of newly synthesized derivatives.[3][4][5][6][7][8][9][10]

Compound NameStructureSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Diethyl MalonateC₇H₁₂O₄CDCl₃4.20 (q, 4H, J=7.1 Hz, OCH₂ CH₃), 3.39 (s, 2H, CH₂ (COOEt)₂), 1.28 (t, 6H, J=7.1 Hz, OCH₂CH₃ )[8]166.8 (C=O), 61.4 (OCH₂ CH₃), 41.6 (CH₂ (COOEt)₂), 14.1 (OCH₂CH₃ )[11]
Diethyl MethylmalonateC₈H₁₄O₄CDCl₃4.19 (q, 4H, OCH₂ CH₃), 3.42 (q, 1H, J=7.2 Hz, CH (CH₃)(COOEt)₂), 1.42 (d, 3H, J=7.2 Hz, CH(CH₃ )(COOEt)₂), 1.28 (t, 6H, OCH₂CH₃ )[5][10]170.1 (C=O), 61.2 (OCH₂ CH₃), 49.0 (CH (CH₃)(COOEt)₂), 14.1 (OCH₂CH₃ ), 13.9 (CH(CH₃ )(COOEt)₂)[5]
Diethyl EthylmalonateC₉H₁₆O₄CDCl₃4.18 (q, 4H, OCH₂ CH₃), 3.19 (t, 1H, J=7.5 Hz, CH (CH₂CH₃)(COOEt)₂), 1.95 (quint, 2H, J=7.5 Hz, CH(CH₂ CH₃)(COOEt)₂), 1.25 (t, 6H, OCH₂CH₃ ), 0.88 (t, 3H, J=7.5 Hz, CH(CH₂CH₃ )(COOEt)₂)[7]169.6 (C=O), 61.1 (OCH₂ CH₃), 55.8 (CH (CH₂CH₃)(COOEt)₂), 22.8 (CH(CH₂ CH₃)(COOEt)₂), 14.1 (OCH₂CH₃ ), 11.9 (CH(CH₂CH₃ )(COOEt)₂)
Diethyl DimethylmalonateC₉H₁₆O₄CDCl₃4.18 (q, 4H, OCH₂ CH₃), 1.42 (s, 6H, C(CH₃ )₂(COOEt)₂), 1.25 (t, 6H, OCH₂CH₃ )[6]172.5 (C=O), 61.0 (OCH₂ CH₃), 52.3 (C (CH₃)₂(COOEt)₂), 21.9 (C(CH₃ )₂(COOEt)₂), 14.1 (OCH₂CH₃ )[6]
This compoundC₁₁H₂₀O₄CDCl₃4.13 (q, 4H, OCH₂ CH₃), 1.88 (q, 4H, J=7.4 Hz, C(CH₂ CH₃)₂(COOEt)₂), 1.19 (t, 6H, OCH₂CH₃ ), 0.76 (t, 6H, J=7.4 Hz, C(CH₂CH₃ )₂(COOEt)₂)[3][9]171.9 (C=O), 60.8 (OCH₂ CH₃), 58.0 (C (CH₂CH₃)₂(COOEt)₂), 24.5 (C(CH₂ CH₃)₂(COOEt)₂), 14.0 (OCH₂CH₃ ), 8.1 (C(CH₂CH₃ )₂(COOEt)₂)[3][4]

Experimental Protocols

General Synthesis of Diethyl Alkylmalonate Derivatives

The synthesis of substituted diethyl malonates is typically achieved through the malonic ester synthesis.[1]

  • Enolate Formation: Sodium metal is dissolved in absolute ethanol (B145695) under an inert atmosphere to prepare sodium ethoxide. Diethyl malonate is then added dropwise to the cooled sodium ethoxide solution to form the sodium salt of the diethyl malonate enolate.[1]

  • Alkylation: The appropriate alkyl halide is added to the enolate solution. The mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion of the reaction, the ethanol is removed under reduced pressure. The remaining residue is partitioned between water and an organic solvent such as diethyl ether. The organic layer is subsequently washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[1]

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure substituted diethyl malonate.[1]

NMR Spectroscopic Analysis

NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the purified diethyl malonate derivative is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans (128 or more) is generally required to obtain a good spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Workflow for Synthesis and NMR Validation

The following diagram illustrates the general workflow for the synthesis of a this compound derivative and its subsequent validation using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_validation NMR Validation start Diethyl Malonate enolate Enolate Formation (Base) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation product Crude Product alkylation->product purification Purification (Distillation) product->purification pure_product Pure Diethyl Alkylmalonate purification->pure_product sample_prep Sample Preparation (CDCl3, TMS) pure_product->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, etc.) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_proc->spec_analysis struct_confirm Structure Confirmation spec_analysis->struct_confirm

Caption: Workflow for the synthesis and NMR validation of diethyl malonate derivatives.

Signaling Pathway Relevance

While diethyl malonate derivatives are primarily synthetic intermediates, the structurally related endogenous molecule, malonyl-CoA, is a critical player in cellular metabolism.[1] Malonyl-CoA is a key regulator of fatty acid synthesis and oxidation.[1] Understanding the structure and properties of malonate derivatives can provide insights into the behavior of such crucial biological molecules.

The diagram below illustrates the central role of Malonyl-CoA in metabolic regulation.

G cluster_pathway Malonyl-CoA Signaling Pathway acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) acetyl_coa->acc + malonyl_coa Malonyl-CoA acc->malonyl_coa fas Fatty Acid Synthase (FAS) malonyl_coa->fas + cpt1 Carnitine Palmitoyltransferase 1 (CPT1) malonyl_coa->cpt1 - mcd Malonyl-CoA Decarboxylase (MCD) malonyl_coa->mcd fatty_acids Fatty Acid Synthesis fas->fatty_acids fatty_acid_ox Fatty Acid Oxidation cpt1->fatty_acid_ox mcd->acetyl_coa +

References

A Comparative Guide to Analytical Methods for Diethyl Diethylmalonate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of synthesized compounds is paramount to ensure purity, confirm identity, and understand reaction outcomes. This guide provides a detailed comparison of key analytical methods for the characterization of diethyl diethylmalonate and its related products. We will delve into the experimental protocols, present comparative data, and explore the strengths and limitations of each technique.

Overview of Analytical Techniques

The primary methods for characterizing this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each of these techniques provides unique and complementary information about the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is highly sensitive and provides excellent separation of components in a mixture, making it ideal for purity assessment and impurity profiling.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and for identifying and quantifying impurities. Quantitative NMR (qNMR) is a robust method for determining the purity of pharmaceuticals and other organic compounds.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. It is a rapid and straightforward method for confirming the presence of key structural features of this compound, such as the carbonyl groups of the esters.[3]

Performance Comparison of Key Analytical Methods

The choice of analytical method often depends on the specific information required. The following table summarizes the key performance indicators for GC-MS and NMR in the context of this compound analysis.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Purity assessment, impurity identification, quantification of volatile impurities.Structural elucidation, confirmation of identity, quantification of major components and impurities (qNMR).
Sensitivity High (typically ppm to ppb range).Moderate (typically requires mg of sample).
Sample Throughput High, with relatively short analysis times per sample.Lower, can be more time-consuming for quantitative analysis.
Quantitative Accuracy Good, but can be affected by differences in detector response for different compounds.Excellent for qNMR, as signal intensity is directly proportional to the number of nuclei.[2]
Structural Information Provides fragmentation patterns that can be used to identify compounds by comparison to spectral libraries.Provides detailed information about the chemical environment of each atom in the molecule.
Limitations Not suitable for non-volatile or thermally labile compounds.Can be less sensitive for detecting trace impurities compared to GC-MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of this compound using GC-MS, NMR, and FTIR.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the purity analysis of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Instrument Parameters:

    • Injector Temperature: 250°C

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.

    • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/minute, and a final hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Impact (EI) ionization at 70 eV with a scan range of 40-400 m/z.[1]

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. Impurity peaks are identified by comparing their mass spectra to a reference library (e.g., NIST).

¹H and ¹³C NMR Spectroscopy

This protocol describes the general steps for obtaining ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Identify the characteristic chemical shifts and coupling constants for this compound and compare them to known values. For quantitative analysis (qNMR), a certified internal standard is added to the sample, and specific acquisition parameters must be carefully controlled.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the use of an Attenuated Total Reflectance (ATR) accessory for obtaining an FTIR spectrum of liquid this compound.[3]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[3]

  • Sample Application: Place a small drop of this compound onto the ATR crystal.[3]

  • Spectrum Acquisition: Acquire the FTIR spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.[3]

  • Data Processing: The instrument's software will automatically generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal with a suitable solvent like isopropanol (B130326) or acetone.[3]

Quantitative Data Summary

The following tables provide key quantitative data for the characterization of this compound.

Table 1: GC-MS Data
CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound Varies with column and conditions216 (M+), 187, 171, 143, 115, 87, 59
Diethyl malonate (starting material)Earlier than product160 (M+), 115, 88, 60
Diethyl ethylmalonate (potential byproduct)Between starting material and product188 (M+), 143, 115, 87, 59

Note: Retention times are highly dependent on the specific GC column and temperature program used.

Table 2: NMR Spectroscopic Data (in CDCl₃)
NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~4.13Quartet-O-CH₂ -CH₃
~1.88Quartet-C-CH₂ -CH₃
~1.19Triplet-O-CH₂-CH₃
~0.76Triplet-C-CH₂-CH₃
¹³C NMR ~171.9SingletC =O
~60.8Singlet-O-CH₂ -CH₃
~58.0Singlet-C -(CH₂CH₃)₂
~24.5Singlet-C-CH₂ -CH₃
~14.0Singlet-O-CH₂-CH₃
~8.1Singlet-C-CH₂-CH₃

Reference:[4]

Table 3: FTIR Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2970-2870C-H stretchAlkyl groups
~1735C=O stretchEster carbonyl
~1250-1150C-O stretchEster linkage

Note: These are approximate values and can vary slightly.

Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationships between the analytical methods.

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting synthesis This compound Synthesis workup Reaction Workup & Crude Product Isolation synthesis->workup sample_prep Sample Preparation workup->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms nmr NMR Analysis sample_prep->nmr ftir FTIR Analysis sample_prep->ftir purity Purity Assessment gc_ms->purity identity Identity Confirmation nmr->identity structure Structural Elucidation nmr->structure ftir->identity report Final Report purity->report identity->report structure->report

Caption: Experimental workflow for synthesis and characterization.

logical_relationships cluster_question Analytical Question cluster_method Primary Method cluster_information Information Provided q_purity What is the purity? m_gcms GC-MS q_purity->m_gcms m_nmr NMR q_purity->m_nmr (qNMR) q_identity Is it the correct compound? q_identity->m_gcms q_identity->m_nmr m_ftir FTIR q_identity->m_ftir q_impurities What are the impurities? q_impurities->m_gcms q_impurities->m_nmr i_separation Separation of Components m_gcms->i_separation i_mass Mass Fragmentation m_gcms->i_mass i_quant Quantitative Data m_gcms->i_quant i_structure Detailed Structure m_nmr->i_structure m_nmr->i_quant i_functional Functional Groups m_ftir->i_functional

Caption: Logical relationship of analytical methods.

Conclusion

The comprehensive characterization of this compound products is best achieved through the synergistic use of multiple analytical techniques. GC-MS is unparalleled for purity assessment and identifying volatile impurities. NMR spectroscopy is the gold standard for unambiguous structural elucidation and can provide highly accurate quantitative data through qNMR. FTIR offers a rapid and simple method for confirming the presence of key functional groups. By understanding the strengths and limitations of each method and applying the appropriate experimental protocols, researchers can ensure the quality and integrity of their synthesized compounds.

References

A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, dialkyl malonates are indispensable C2 synthons, prized for their versatility in forming carbon-carbon bonds. The reactivity of the active methylene (B1212753) group, flanked by two electron-withdrawing ester functionalities, allows for a wide array of chemical transformations. Among these, diethyl malonate has historically been a popular choice. This guide provides an objective comparison of diethyl diethylmalonate with other commonly used dialkyl malonates, namely dimethyl malonate and di-tert-butyl malonate, focusing on their performance in key synthetic reactions. This comparison is supported by experimental data to aid in the selection of the most appropriate reagent for specific synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The choice of a dialkyl malonate can be influenced by its physical properties, which affect reaction conditions and work-up procedures. Steric hindrance, a key differentiator, generally increases with the size of the alkyl group, impacting the reactivity of the central methylene protons and the susceptibility of the ester groups to hydrolysis.

PropertyDiethyl MalonateDimethyl MalonateDi-tert-Butyl Malonate
Molecular Formula C₇H₁₂O₄C₅H₈O₄C₁₁H₂₀O₄
Molecular Weight 160.17 g/mol 132.11 g/mol 216.27 g/mol
Boiling Point 199 °C[1]180-181 °C110-111 °C at 22 mmHg
Density 1.055 g/mL at 20 °C1.156 g/mL at 25 °C0.966 g/mL at 25 °C
pKa of α-hydrogen ~13~13~13
Solubility Slightly soluble in water; miscible with ethanol (B145695) and ether.Soluble in alcohol and ether; slightly soluble in water.[2]Slightly soluble in chloroform (B151607) and methanol.[2]

Performance in Key Organic Reactions

The utility of dialkyl malonates is most evident in their application in fundamental organic reactions. Here, we compare the performance of diethyl, dimethyl, and di-tert-butyl malonates in alkylation, Knoevenagel condensation, and the synthesis of barbiturates.

Malonic Ester Synthesis: Alkylation

The alkylation of the enolate derived from a dialkyl malonate is a cornerstone of the malonic ester synthesis, allowing for the introduction of one or two alkyl groups. The choice of the dialkyl malonate can influence the reaction rate and yield, primarily due to steric effects.

ReactionDialkyl MalonateAlkylating AgentBaseSolventYieldReference
Mono-alkylationDiethyl MalonateBenzyl (B1604629) chlorideNaOEtEthanolHigh (unspecified)[3]
Mono-alkylationDimethyl MalonateBenzyl chlorideNaOEtEthanolHigh (unspecified)[4]
Di-alkylationDiethyl MalonateEthyl bromideNaOEtEthanol75%

Generally, dimethyl malonate, being less sterically hindered than diethyl malonate, may react faster in some instances. However, both are highly effective for the alkylation with primary alkyl halides. Di-tert-butyl malonate, with its bulky tert-butyl groups, can be advantageous in preventing undesired dialkylation due to significant steric hindrance around the active methylene group after the first alkylation. However, the initial alkylation itself might be slower.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone. The reactivity of the dialkyl malonate can affect the reaction conditions and yields.

AldehydeDialkyl MalonateCatalystSolventYieldReference
BenzaldehydeDiethyl MalonatePiperidineBenzene89-91%[5]
BenzaldehydeDimethyl MalonatePiperidineBenzene90-94%[5]
FurfuralDiethyl MalonatePiperidineToluene75%[6]

In the Knoevenagel condensation with benzaldehyde, both diethyl and dimethyl malonate provide excellent yields under similar conditions.[5] The slightly higher yield reported for dimethyl malonate may be attributed to its smaller steric profile, facilitating the nucleophilic attack of the malonate enolate on the aldehyde.

Synthesis of Barbiturates

The condensation of a disubstituted dialkyl malonate with urea (B33335) is the classical route to barbiturates. Diethyl malonate is traditionally used in the synthesis of many barbiturates, such as phenobarbital.[5][7][8][9][10] The choice of the dialkyl malonate in the initial alkylation steps will dictate the substituents at the 5-position of the resulting barbiturate (B1230296) ring. The use of di-tert-butyl malonate in this context is less common, as the bulky ester groups can hinder the cyclization reaction with urea and are more challenging to hydrolyze under the reaction conditions.

Experimental Protocols

General Procedure for Alkylation of Dialkyl Malonates

Objective: To synthesize a mono-alkylated dialkyl malonate.

Materials:

  • Dialkyl malonate (e.g., diethyl malonate or dimethyl malonate) (1.0 eq)

  • Sodium ethoxide (1.0 eq)

  • Alkyl halide (e.g., benzyl chloride) (1.0 eq)

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • The dialkyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring. The mixture is stirred for 30 minutes to ensure complete enolate formation.

  • The alkyl halide is then added dropwise to the enolate solution. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography.

General Procedure for Knoevenagel Condensation

Objective: To synthesize an alkylidene malonate.

Materials:

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Dialkyl malonate (e.g., diethyl malonate or dimethyl malonate) (1.05 eq)

  • Piperidine (catalytic amount)

  • Benzene or Toluene

  • 1 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, the aldehyde, dialkyl malonate, a catalytic amount of piperidine, and the solvent are combined.

  • The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

  • Once the reaction is complete, the mixture is cooled to room temperature and washed successively with water, 1 N hydrochloric acid, and a saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or recrystallization.

Visualizing the Synthetic Pathways

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

Malonic_Ester_Synthesis dialkyl_malonate Dialkyl Malonate (e.g., Diethyl Malonate) enolate Malonate Enolate dialkyl_malonate->enolate Base (e.g., NaOEt) monoalkylated Mono-alkylated Malonate enolate->monoalkylated R-X (Alkyl Halide) dialkylated Di-alkylated Malonate enolate->dialkylated R'-X monoalkylated->enolate Base

Workflow for Malonic Ester Alkylation.

Knoevenagel_Condensation reactants Aldehyde/Ketone + Dialkyl Malonate intermediate Intermediate Adduct reactants->intermediate Base catalyst (e.g., Piperidine) product α,β-unsaturated product intermediate->product - H₂O

Key steps in the Knoevenagel Condensation.

Barbiturate_Synthesis disubstituted_malonate 5,5-Disubstituted Diethyl Malonate barbiturate Barbiturate disubstituted_malonate->barbiturate urea Urea urea->barbiturate Base (e.g., NaOEt)

Condensation step in Barbiturate Synthesis.

Conclusion

The selection of a dialkyl malonate for a specific synthetic application is a nuanced decision that depends on a variety of factors including steric considerations, desired reactivity, and the nature of subsequent reaction steps.

  • Diethyl malonate remains a versatile and widely used reagent, offering a good balance of reactivity and steric bulk for a broad range of applications, including the synthesis of pharmaceuticals like phenobarbital.

  • Dimethyl malonate , with its smaller steric profile, can offer advantages in terms of reaction rates and may be preferred when steric hindrance is a concern. It has been shown to provide slightly higher yields in some Knoevenagel condensations.[5]

  • Di-tert-butyl malonate serves as a valuable alternative when mono-alkylation is the desired outcome and dialkylation must be suppressed. Its bulky tert-butyl groups also offer orthogonal deprotection strategies, as they can be cleaved under acidic conditions while ethyl or methyl esters are stable. However, its increased steric hindrance can slow down the rate of alkylation and may not be suitable for all condensation reactions.

Ultimately, the choice between this compound and other dialkyl malonates should be guided by the specific requirements of the synthetic target and the overall reaction sequence. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

A Comparative Guide to the Performance of Substituted Diethyl Malonates in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, parallel synthesis stands out as a crucial methodology for the rapid generation of diverse compound libraries.[1] The efficiency of this high-throughput approach is heavily reliant on the versatility and reliability of the chemical building blocks used. Substituted diethyl malonates are a cornerstone class of reagents in this field, serving as key precursors for synthesizing a wide array of carboxylic acids and their derivatives through the robust and adaptable malonic ester synthesis.[1][2]

This guide provides an objective comparison of the performance of various substituted diethyl malonates in parallel synthesis. It delves into how different substituents affect reactivity and outcomes, compares them with common alternatives, and provides detailed experimental protocols supported by established data.

Performance Comparison of Substituted Diethyl Malonates

The reactivity of a diethyl malonate derivative in parallel synthesis is significantly influenced by the nature of the substituents at the α-carbon.[1] These groups exert electronic and steric effects that can alter the rate and efficiency of enolate formation and subsequent alkylation reactions. The following table summarizes the expected performance of different classes of substituted diethyl malonates based on fundamental organic chemistry principles.[1]

Class of Diethyl MalonateSubstituentsExpected ReactivityPotential for Side ReactionsIdeal Applications
Unsubstituted -H, -HHighHigh risk of dialkylation, leading to product mixtures.Synthesis of mono- or di-substituted acetic acids where controlled addition is possible.[2]
Mono-Alkyl Substituted -R, -HModerate to HighLower risk of dialkylation compared to unsubstituted. Reactivity depends on the nature of 'R'.General synthesis of α-substituted carboxylic acids.
Di-Alkyl Substituted -R, -R'LowNo further alkylation possible at the α-carbon. Steric hindrance can slow subsequent reactions.Used as pre-functionalized building blocks when the di-substituted pattern is the target.
Aryl Substituted -Ar, -HModerateAryl group can stabilize the enolate. Steric bulk may influence reactivity.Synthesis of α-aryl carboxylic acids, important in medicinal chemistry.
Alkyl/Aryl Substituted -R, -ArLow to ModerateReduced reactivity due to steric hindrance and no available α-hydrogen for deprotonation.[1]An attractive option for creating specific target libraries with quaternary centers.[1]
Comparison with Alternative Malonic Acid Derivatives

While substituted diethyl malonates are widely used, several alternatives are employed in synthesis, each with distinct advantages and disadvantages. The choice of reagent often depends on the desired reactivity and the sensitivity of the substrates involved.[3]

Reagent ClassKey CharacteristicsAdvantagesDisadvantages
Diethyl Malonates Standard, versatile reagents.Inexpensive, widely available, moderately reactive.[3]May require elevated temperatures or strong bases for less reactive substrates.[3]
Dimethyl Malonates Alternative ester form.Similar reactivity to diethyl esters, sometimes preferred for specific solubility or downstream processing.[4][5]Properties like boiling point and density differ, which can influence reaction setup and purification.[5]
Malonyl Dichlorides Highly reactive acylating agents.Can react with sensitive or less reactive substrates at lower temperatures.[3]Expensive, moisture-sensitive, and can decompose upon storage.[3]
Bis(2,4,6-trichlorophenyl) malonates Highly reactive "active esters".Very effective for reacting with a large number of dinucleophiles to form heterocycles.[3]Expensive, and the chlorine content is a concern under Green Chemistry principles.[3]
Bis(trimethylsilyl) malonates Silyl-protected derivatives.Can be used in specific synthetic routes and as precursors for other reactive species like carbon suboxide.[3]Requires specific preparation and handling conditions.

Experimental Protocols for Parallel Synthesis

Modern parallel synthesis platforms frequently use techniques that accelerate reaction rates and improve yields, such as microwave assistance and phase-transfer catalysis.[1] Below are generalized protocols adaptable for various substituted diethyl malonates.

Protocol 1: Microwave-Assisted Parallel Alkylation

This method is ideal for accelerating reaction times in a high-throughput setting.

Materials:

  • Substituted diethyl malonate (e.g., Diethyl methylmalonate) (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), powdered (2.0 eq)

  • Solvent (e.g., DMF or DMSO)

  • Microwave synthesis vials

Procedure:

  • To each microwave vial, add the substituted diethyl malonate (1.0 eq).[1]

  • Add the desired alkyl halide (1.1 eq).[1]

  • Add powdered potassium carbonate (2.0 eq).[1]

  • Dispense the solvent (e.g., DMF, 2 mL) into each vial.[1]

  • Seal the vials securely and place them in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 120-150°C) and hold for a specified time (e.g., 10-30 minutes).

  • Monitor reaction completion via LC-MS or TLC.

  • Upon completion, allow the vials to cool.

  • Perform parallel workup, which may involve quenching with water, extraction with a suitable organic solvent (e.g., ethyl acetate), and subsequent purification using automated chromatography systems.

Protocol 2: Phase-Transfer Catalyzed (PTC) Parallel Alkylation

PTC is an effective method for reactions involving a solid or aqueous base and an organic solvent, avoiding the need for strictly anhydrous conditions.

Materials:

  • Substituted diethyl malonate (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Strong base (e.g., 50% aq. KOH or solid K₂CO₃)

  • Phase-transfer catalyst (e.g., 18-crown-6 (B118740) or a quaternary ammonium (B1175870) salt) (0.1 eq)

  • Organic solvent (e.g., Toluene or Dichloromethane)

Procedure:

  • In each well of a parallel synthesis reactor block, combine the substituted diethyl malonate (1.0 eq) and the alkyl halide (1.2 eq) in the organic solvent.[1]

  • Add the phase-transfer catalyst (0.1 eq).[1]

  • With vigorous stirring, add the aqueous strong base or the solid carbonate.[1]

  • Stir the reaction at room temperature or with gentle heating for several hours until completion (monitored by TLC or LC-MS).[1]

  • Upon completion, stop the stirring and allow the layers to separate.

  • Isolate the organic layer in each well using an automated liquid handler.

  • Wash the organic layer with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified via parallel chromatography.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in the parallel synthesis using substituted diethyl malonates.

General Workflow for Parallel Malonic Ester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dispense Reagents (Malonate, Alkyl Halide, Base) add_solvent Add Solvent (e.g., DMF, Toluene) prep_reagents->add_solvent reaction Heating & Agitation (Microwave or Stirring) prep_reagents->reaction monitoring Monitor Completion (LC-MS, TLC) reaction->monitoring workup Parallel Workup (Quench, Extract) monitoring->workup purification Automated Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the parallel synthesis of substituted diethyl malonates.

Factors Influencing Performance in Parallel Synthesis cluster_substrate Substrate Properties cluster_conditions Reaction Conditions cluster_tech Technology center_node Reaction Performance (Yield, Purity, Time) steric_effects Steric Hindrance steric_effects->center_node electronic_effects Electronic Effects (Inductive/Resonance) electronic_effects->center_node base Base Strength base->center_node temperature Temperature temperature->center_node catalyst Catalyst (PTC) catalyst->center_node solvent Solvent Choice solvent->center_node automation Automation Level automation->center_node heating_method Heating Method (Microwave vs. Conventional) heating_method->center_node

Caption: Key factors influencing the performance of substituted diethyl malonates.

References

A Comparative Guide to Research-Grade Diethyl Diethylmalonate for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for the success of synthetic endeavors. Diethyl diethylmalonate, a dialkylated derivative of malonic acid, is a key building block in organic synthesis, particularly in the formation of substituted carboxylic acids and heterocyclic compounds. This guide provides an objective comparison of research-grade this compound with its common alternatives, supported by physicochemical data and detailed experimental protocols.

Purity Standards and Specifications

Research-grade this compound is typically available at high purity levels, essential for reproducible and high-yielding chemical reactions. The primary method for purity assessment is gas chromatography with flame ionization detection (GC-FID).

Table 1: Typical Specifications for Research-Grade this compound

ParameterSpecificationAnalytical Method
Purity (Assay) ≥98.0% (GC)Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Appearance Colorless to pale yellow liquidVisual Inspection
Refractive Index (n20/D) 1.422 - 1.424Refractometry
Water Content ≤0.1%Karl Fischer Titration

Common impurities in lower-grade this compound can include residual starting materials such as diethyl malonate and ethyl halides, as well as byproducts from side reactions like mono-alkylated or other dialkylated malonates.

Performance Comparison with Alternatives in Synthesis

The performance of this compound is often compared with other dialkyl malonates in the context of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids. The choice of the ester group (e.g., methyl vs. ethyl) and the nature of the alkyl substituents can influence reaction rates, yields, and the propensity for side reactions due to steric and electronic effects.

Table 2: Comparative Performance of Dialkyl Malonates in a Representative Alkylation Reaction

ReagentAlkylating AgentProductTypical Yield (Mono-alkylation)Propensity for DialkylationKey Considerations
This compound Benzyl (B1604629) BromideDiethyl Benzyl(ethyl)malonate85-95%LowBulky ethyl groups can sterically hinder the approach of the second electrophile.
Dimethyl Diethylmalonate Benzyl BromideDimethyl Benzyl(ethyl)malonate80-90%ModerateLess steric hindrance from methyl esters may lead to a slightly higher rate of dialkylation.
Diethyl Malonate Ethyl Bromide (2 eq.)This compound70-85%HighProne to dialkylation due to the presence of a second acidic proton after the first alkylation.
Diethyl (1-methylbutyl)malonate Benzyl BromideDiethyl Benzyl(1-methylbutyl)malonate88-98%Very LowIncreased steric bulk from the 1-methylbutyl group significantly reduces the likelihood of a second alkylation.

Note: The yields presented are typical and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Purity Determination of this compound by Gas Chromatography (GC-FID)

This protocol outlines a standard method for assessing the purity of a commercial sample of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.

  • GC-FID Analysis:

    • Instrument: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

    • Detector Temperature: 300°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity based on the peak area percentage of the main component relative to the total area of all peaks.

    • Identify potential impurities by comparing their retention times to known standards of likely contaminants (e.g., diethyl malonate).

Protocol 2: Comparative Synthesis of a Substituted Carboxylic Acid via Malonic Ester Synthesis

This protocol provides a framework for comparing the performance of this compound and an alternative, such as dimethyl diethylmalonate, in a typical alkylation reaction followed by hydrolysis and decarboxylation.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, prepare a solution of sodium ethoxide in absolute ethanol (B145695).

  • Enolate Formation: To each flask, slowly add an equimolar amount of either this compound or dimethyl diethylmalonate. Stir the mixtures at room temperature for 30 minutes.

  • Alkylation: To each flask, add an equimolar amount of benzyl bromide dropwise.

  • Reaction Monitoring: Heat both reaction mixtures to reflux for 2-4 hours. Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Cool the reaction mixtures to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dialkylated ester.

  • Hydrolysis and Decarboxylation:

    • To each crude product, add an excess of 6M hydrochloric acid.

    • Heat the mixtures to reflux until the evolution of carbon dioxide ceases.

  • Analysis:

    • Determine the yield of the purified substituted carboxylic acid for each reaction.

    • Analyze the purity of the final product by a suitable method such as ¹H NMR spectroscopy or melting point determination.

    • Compare the ratio of mono-alkylated to di-alkylated byproducts in the crude reaction mixture using GC-MS analysis.

Visualizing Synthetic Workflows

Diagrams created using Graphviz can help to clearly illustrate the logical flow of experimental procedures.

experimental_workflow cluster_prep Sample Preparation & Purity Analysis cluster_synthesis Comparative Synthesis prep Prepare 1 mg/mL solution gc GC-FID Analysis prep->gc data_analysis Data Interpretation gc->data_analysis enolate Enolate Formation alkylation Alkylation with Benzyl Bromide enolate->alkylation workup Reaction Workup alkylation->workup hydrolysis Hydrolysis & Decarboxylation workup->hydrolysis product_analysis Final Product Analysis hydrolysis->product_analysis

Caption: General workflow for purity analysis and comparative synthesis.

malonic_ester_synthesis reagents This compound + NaOEt in EtOH enolate Enolate Intermediate reagents->enolate Deprotonation alkylated_ester Alkylated Malonic Ester enolate->alkylated_ester SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylated_ester hydrolysis Acid Hydrolysis (e.g., HCl, H₂O, heat) alkylated_ester->hydrolysis dicarboxylic_acid Substituted Malonic Acid hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (heat) dicarboxylic_acid->decarboxylation final_product Substituted Carboxylic Acid decarboxylation->final_product

Caption: Logical steps of the malonic ester synthesis.

Efficacy comparison of different catalysts in diethyl diethylmalonate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in Diethyl Diethylmalonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound is a cornerstone reaction in organic chemistry, pivotal for the creation of complex molecular architectures, most notably in the synthesis of barbiturates and other pharmaceutical compounds. The efficiency of the dialkylation of diethyl malonate is critically dependent on the catalytic system employed. This guide provides an objective comparison of two primary catalytic methods: the classical approach using sodium ethoxide and the modern phase-transfer catalysis (PTC) method. This comparison is supported by experimental data to inform the selection of the optimal synthetic route.

Efficacy Comparison of Catalytic Systems

The choice of catalyst profoundly impacts key reaction parameters such as yield, reaction time, and the stringency of reaction conditions. Below is a summary of quantitative data for the synthesis of this compound using two different catalytic systems.

Catalyst SystemCatalyst/BaseAlkylating AgentSolventReaction TimeTemperatureYield (%)
Classical Method Sodium Ethoxide (NaOEt)Ethyl IodideAbsolute Ethanol (B145695)> 12 hoursReflux~83%[1]
Phase-Transfer Catalysis Tetrabutylammonium (B224687) Bromide (TBAB) / K₂CO₃Ethyl BromideToluene (B28343)4-6 hoursReflux~90% (Optimized)

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both classical and phase-transfer catalysis are provided below.

Protocol 1: Classical Synthesis using Sodium Ethoxide

This method relies on the in-situ formation of a strong alkoxide base to deprotonate the diethyl malonate.

Materials:

  • Diethyl malonate (100 g)

  • Sodium metal (28.8 g)

  • Absolute ethanol (380 ml)

  • Ethyl iodide (195 g)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Three-necked flask, reflux condenser, dropping funnel, stirrer

Procedure:

  • First Alkylation: In a three-necked flask equipped with a reflux condenser and dropping funnel, dissolve 14.4 g of sodium in 190 ml of absolute ethanol to prepare the sodium ethoxide solution.

  • To this solution, add 100 g of diethyl malonate with stirring.

  • Slowly add 97.5 g of ethyl iodide through the dropping funnel.

  • Heat the mixture to reflux until the solution is no longer alkaline to moist litmus (B1172312) paper.

  • Second Alkylation: Prepare a second solution of sodium ethoxide by dissolving the remaining 14.4 g of sodium in 190 ml of absolute ethanol.

  • Add the second batch of sodium ethoxide to the reaction mixture, followed by the slow addition of the remaining 97.5 g of ethyl iodide.

  • Heat the mixture to reflux overnight to ensure the completion of the dialkylation.[1]

  • Work-up and Purification: Distill off the ethanol from the reaction mixture.

  • To the residue, add water and extract the aqueous layer with diethyl ether.

  • Dry the combined ethereal layers over anhydrous sodium sulfate.

  • Remove the ether by evaporation and purify the crude product by vacuum distillation to yield this compound (boiling point: 221-222 °C).[1]

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

This method utilizes a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the solid inorganic base, allowing for milder reaction conditions.[2]

Materials:

  • Diethyl malonate (16.0 g, 0.1 mol)

  • Ethyl bromide (27.2 g, 0.25 mol)

  • Anhydrous potassium carbonate (41.4 g, 0.3 mol)

  • Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mol%)

  • Toluene (150 ml)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (16.0 g), anhydrous potassium carbonate (41.4 g), tetrabutylammonium bromide (1.6 g), and toluene (150 ml).

  • Alkylation: Add ethyl bromide (27.2 g) to the mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation.

Reaction Workflow and Mechanisms

The synthesis of this compound, regardless of the catalyst, follows a general workflow involving the formation of a malonate enolate followed by sequential alkylation. The key difference lies in how the enolate is generated and stabilized.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants Diethyl Malonate + Ethyl Halide + Base/Catalyst System Reaction Alkylation Reaction (Reflux) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Drying & Solvent Removal Workup->Purification Distillation Vacuum Distillation Purification->Distillation Product Pure Diethyl Diethylmalonate Distillation->Product

General experimental workflow for this compound synthesis.
Catalytic Mechanisms

  • Sodium Ethoxide: In the classical method, sodium ethoxide acts as a strong base, completely deprotonating the diethyl malonate to form a sodium enolate. This enolate then acts as a potent nucleophile, attacking the ethyl halide in an SN2 reaction. The process is repeated for the second alkylation. The use of absolute ethanol as a solvent is crucial to prevent the hydrolysis of the ester groups.

  • Phase-Transfer Catalysis: PTC offers a more elegant approach by facilitating the transfer of the malonate anion from the solid phase (potassium carbonate) or an aqueous phase to the organic phase where the alkylating agent resides.[2] The quaternary ammonium (B1175870) salt, such as TBAB, forms an ion pair with the deprotonated malonate, rendering it soluble in the organic solvent. This allows the reaction to proceed at the interface of the two phases or in the organic phase, often leading to faster reaction rates and higher yields under milder conditions than the classical method.[2]

References

Safety Operating Guide

Navigating the Safe Disposal of Diethyl Diethylmalonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of diethyl diethylmalonate (CAS No. 77-25-8). The procedures outlined are based on available safety data and best practices for handling hazardous chemical waste.

Disclaimer: The following information provides general guidance. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure compliance with local, regional, and national regulations.

Hazard Profile of this compound

Understanding the potential hazards of a substance is the first step in its safe management. The hazard profile for this compound is summarized below.

Hazard ClassificationPotential Hazard Description
Physical Hazards While specific GHS classification is not universally reported, it is a liquid with a high boiling point.
Health Hazards May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
Environmental Hazards Specific environmental hazard data is limited. However, as with many organic chemicals, release into the environment should be avoided.[2]
Quantitative Data for this compound

The physical and chemical properties of this compound are crucial for its safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Boiling Point 228-230 °C[3][4]
Density 0.99 g/mL at 25 °C[3][4]
Appearance Clear colorless liquid[3][4]
Refractive Index (n20/D) 1.423[3][4]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.[2]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate the vicinity.

    • Ensure adequate ventilation.[2]

  • Containment and Cleanup:

    • For small spills, absorb the liquid with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[2]

    • Do not use combustible materials like paper towels to absorb the spill.

    • Collect the absorbed material and any contaminated soil or surfaces into a suitable, sealable container for hazardous waste.[2]

    • Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Waste Collection and Storage

Proper segregation and storage of chemical waste are critical for safety and compliant disposal.

  • Waste Container:

    • Use a designated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound.

    • The label should clearly state "Hazardous Waste" and "this compound".

  • Storage:

    • Keep the waste container tightly closed when not in use.[2]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • Store away from heat, sparks, and open flames.[2]

Final Disposal

The ultimate disposal of this compound must be handled by licensed professionals in accordance with all applicable regulations.

  • Professional Disposal Service:

    • Contact your institution's EHS department to arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[5]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[5][6] This can lead to environmental contamination and may be a violation of regulations.

  • Recommended Disposal Method:

    • The preferred method of disposal for this type of combustible material is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures the complete destruction of the chemical.

  • Contaminated Packaging:

    • Dispose of the original container as unused product unless it has been properly decontaminated.[5][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: this compound Waste assess_waste Assess Waste (Unused product, spill residue, contaminated materials) start->assess_waste select_container Select & Label Appropriate Hazardous Waste Container assess_waste->select_container transfer_waste Safely Transfer Waste (Wear full PPE) select_container->transfer_waste store_waste Store Waste Container Securely (Cool, dry, ventilated area) transfer_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs professional_disposal Professional Disposal (Incineration) contact_ehs->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Diethyl Diethylmalonate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of chemical safety and handling is paramount. This document provides crucial safety protocols and logistical plans for the use of Diethyl Diethylmalonate (CAS No. 77-25-8).

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to ensure personal safety.

Protective EquipmentSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection No protective equipment is needed under normal use conditions.[1]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove from exposure, lie down. Remove to fresh air. Get medical attention.[1] In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1] Consult a physician.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Flush eyes with water as a precaution.[2]
Ingestion Clean mouth with water. Get medical attention.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound in the laboratory will minimize risks and ensure a safe working environment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Work in a well-ventilated area.[1]

2. Handling:

  • Avoid inhalation of vapor or mist.[2]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[1][2]

  • Take measures to prevent the buildup of electrostatic charge.[2]

3. Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Container Disposal: Dispose of as unused product.

Always consult local, state, and federal regulations for specific disposal requirements.

Quantitative Data

PropertyValue
Flash Point 94 °C / 201.2 °F[1]
Boiling Point/Range 112 °C / 233.6 °F @ 17 mm Hg[1]
Specific Gravity 0.990[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in a Well-Ventilated Area prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

×

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.